molecular formula C13H10N2 B076004 3-phenyl-1H-indazole CAS No. 13097-01-3

3-phenyl-1H-indazole

Cat. No.: B076004
CAS No.: 13097-01-3
M. Wt: 194.23 g/mol
InChI Key: MXBKCOLSUUYOHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-1H-indazole is a privileged scaffold in medicinal chemistry and chemical biology, recognized for its significant role as a core structure in the development of kinase inhibitors and other therapeutic agents. This indazole derivative serves as a key intermediate in synthesizing compounds for cancer research, particularly targeting pathways involving JAK, CK2, and other critical kinases. Its mechanism of action typically involves competitive binding to the ATP-binding site of target kinases, thereby modulating downstream signaling cascades crucial for cell proliferation and survival. Beyond oncology, this compound exhibits research value in neurological disorders and inflammatory disease models, where its scaffold is explored for modulating various G-protein coupled receptors (GPCRs) and phosphodiesterases (PDEs). The phenyl substitution at the 3-position enhances molecular diversity and binding affinity, making it an invaluable tool for structure-activity relationship (SAR) studies and high-throughput screening campaigns. Researchers utilize this compound to probe biological mechanisms, develop novel probe molecules, and advance lead optimization programs. Supplied with comprehensive analytical data (including HPLC, NMR, and MS) to ensure identity and purity, this compound is intended for For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)14-15-13/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBKCOLSUUYOHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70306243
Record name 3-phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13097-01-3
Record name 13097-01-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174752
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Phenyl-1H-Indazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes to 3-phenyl-1H-indazole, a crucial scaffold in medicinal chemistry.[1][2] Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its synthesis and derivatization in a laboratory setting. The indazole core is a key structural moiety in many pharmaceutically active compounds, exhibiting a broad range of biological activities, including anticancer, anti-inflammatory, and antifungal properties.[1][3][4]

Core Synthetic Strategies

Several robust methods are employed for the synthesis of the this compound core. The most prominent and versatile approaches include transition-metal-catalyzed cross-coupling reactions, cycloaddition reactions, and classical named reactions adapted for indazole synthesis.

Synthesis via Intramolecular Cyclization of Hydrazones

A prevalent and effective method for constructing the 1H-indazole ring system involves the intramolecular cyclization of appropriately substituted aryl hydrazones. This can be achieved through various catalytic systems.

A copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones provides a direct route to N-phenyl-1H-indazoles.[1][5] The reaction generally proceeds by heating the arylhydrazone with a copper(I) catalyst, a base, and a ligand in a suitable solvent like DMF.[1][5]

Experimental Protocol: Copper-Catalyzed Intramolecular N-Arylation [1]

  • To a dried Schlenk tube, add the starting arylhydrazone (0.5 mmol), potassium hydroxide (KOH, 56 mg, 2.0 equiv, 200 mol%), 1,10-phenanthroline (20 mg, 22 mol%), and copper(I) iodide (CuI, 19 mg, 20 mol%).

  • Add 2.5 mL of anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.

  • Stir the reaction mixture and heat to 120 °C for 12–48 hours.

  • After cooling to room temperature, add ethyl acetate (10 mL) to the mixture.

  • Pass the mixture through a short column of silica gel.

  • Wash the eluate with water (1 x 10 mL) and a saturated aqueous sodium chloride solution (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Copper-Catalyzed Synthesis of 1-Phenyl-1H-Indazoles [1][5]

Starting Hydrazone (Substituent on Benzaldehyde Ring)ProductReaction Time (h)Yield (%)
Unsubstituted1-Phenyl-1H-indazole2460
4-Methyl1-Phenyl-4-methyl-1H-indazole2410
4-Methoxy1-Phenyl-4-methoxy-1H-indazole3923
4-Fluoro1-Phenyl-4-fluoro-1H-indazole2439
4-Chloro1-Phenyl-4-chloro-1H-indazole4853
4-Nitro1-Phenyl-4-nitro-1H-indazole1216
2-Chloro1-Phenyl-7-chloro-1H-indazole2470

Reaction Workflow: Copper-Catalyzed Intramolecular N-Arylation

G General Workflow for Copper-Catalyzed Synthesis of 1-Phenyl-1H-Indazoles cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Arylhydrazone, KOH, 1,10-Phenanthroline, and CuI in a Schlenk Tube add_dmf Add Anhydrous DMF under Nitrogen start->add_dmf heat Heat at 120 °C for 12-48 h add_dmf->heat cool Cool to Room Temperature heat->cool add_etOAc Add Ethyl Acetate cool->add_etOAc filter_silica Filter through Silica Gel add_etOAc->filter_silica wash Wash with Water and Brine filter_silica->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography end Pure 1-Phenyl-1H-Indazole chromatography->end

Caption: Workflow for the synthesis of 1-phenyl-1H-indazoles.

Synthesis from N-Tosylhydrazones and Nitroaromatic Compounds

A versatile one-pot method involves the reaction of N-tosylhydrazones with nitroaromatic compounds in the presence of a base to afford 3-substituted 1H-indazoles.[6] This reaction is believed to proceed via a [3+2] dipolar cycloaddition of in situ generated diazo compounds and arynes.[7]

Experimental Protocol: Synthesis from N-Tosylhydrazone [6]

  • In a 10 mL Schlenk tube, combine the nitroaromatic compound (0.3 mmol), N-tosylhydrazone (0.36 mmol), and cesium carbonate (Cs₂CO₃, 1.08 mmol).

  • Add dry dimethylformamide (DMF, 2.0 mL) under a nitrogen atmosphere.

  • Stir the solution at 60-80 °C for the time indicated for the specific substrate.

  • Upon completion, purify the crude mixture directly by silica-gel column chromatography to yield the 1H-indazole product.

Quantitative Data for Synthesis from N-Tosylhydrazones [6]

ProductStarting NitroaromaticYield (%)Melting Point (°C)
6-Nitro-3-phenyl-1H-indazole1,3-Dinitrobenzene75-
3-Phenyl-6-(trifluoromethyl)-1H-indazole4-Nitrobenzotrifluoride82149-151
Ethyl this compound-6-carboxylateEthyl 4-nitrobenzoate78103-106
This compound-6-carbonitrile4-Nitrobenzonitrile72-

Reaction Pathway: Synthesis from N-Tosylhydrazone

G Proposed Pathway for Indazole Synthesis from N-Tosylhydrazone cluster_cycloaddition [3+2] Cycloaddition tosylhydrazone N-Tosylhydrazone diazo In situ generated Diazo Compound tosylhydrazone->diazo Base nitroaromatic Nitroaromatic Compound aryne In situ generated Aryne nitroaromatic->aryne Base base Base (e.g., Cs₂CO₃) indazole This compound diazo->indazole aryne->indazole

Caption: In situ generation and cycloaddition pathway.

Fischer Indole Synthesis Analogue

While the Fischer indole synthesis is primarily for indoles, analogous cyclizations of arylhydrazones of α-keto esters or related compounds can lead to indazole-3-carboxylic acids, which can be further derivatized.[8][9][10] The classic approach involves heating the arylhydrazone with a Brønsted or Lewis acid catalyst.[8][10]

Conceptual Protocol: Fischer-type Indazole Synthesis

  • Condense phenylhydrazine with an appropriate α-keto ester (e.g., ethyl benzoylformate) in a suitable solvent like ethanol or acetic acid to form the corresponding hydrazone.

  • Isolate the hydrazone or proceed in a one-pot manner.

  • Heat the hydrazone in the presence of an acid catalyst such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or sulfuric acid (H₂SO₄).

  • The cyclization reaction occurs with the elimination of ammonia, followed by aromatization to yield the indazole ring.

  • The resulting indazole-3-carboxylate can be hydrolyzed and decarboxylated to afford this compound.

Reaction Pathway: Fischer-type Indazole Synthesis

G Conceptual Pathway for Fischer-type Indazole Synthesis phenylhydrazine Phenylhydrazine hydrazone Phenylhydrazone phenylhydrazine->hydrazone keto_ester α-Keto Ester keto_ester->hydrazone tautomerization Tautomerization (Ene-hydrazine formation) hydrazone->tautomerization Acid Catalyst rearrangement [3,3]-Sigmatropic Rearrangement tautomerization->rearrangement cyclization Cyclization & Ammonia Elimination rearrangement->cyclization aromatization Aromatization cyclization->aromatization indazole_ester Indazole-3-carboxylate aromatization->indazole_ester indazole This compound indazole_ester->indazole Hydrolysis & Decarboxylation

Caption: Fischer-type synthesis of 3-phenyl-1H-indazoles.

Characterization Data for Selected this compound Derivatives

The following table summarizes key spectroscopic data for characterization of the synthesized compounds.

Compound1H NMR (400 MHz, CDCl₃) δ (ppm)13C NMR (100 MHz, CDCl₃) δ (ppm)HRMS (ESI, m/z) [M+H]⁺
6-Nitro-3-phenyl-1H-indazole[6]11.63 (br, 1H), 8.26 (s, 1H), 8.14-8.07 (m, 2H), 7.98-7.96 (m, 2H), 7.61-7.51 (m, 3H)146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, 106.96-
3-Phenyl-6-(trifluoromethyl)-1H-indazole[6]12.09 (br, 1H), 8.11 (d, J = 8.5 Hz, 1H), 7.98 (d, J = 7.2 Hz, 2H), 7.60-7.49 (m, 3H), 7.46-7.42 (m, 2H)146.42, 136.97, 132.54, 128.94, 128.64, 127.73, 125.51, 124.57 (q, J = 4.4 Hz), 124.27 (q, J = 271.4 Hz), 122.63, 120.80, 113.00 (q, J = 34.4 Hz)Calcd: 263.0791, Found: 263.0792
Ethyl this compound-6-carboxylate[6]12.16 (br, 1H), 8.06-7.98 (m, 4H), 7.88-7.86 (m, 1H), 7.56-7.52 (m, 2H), 7.47-7.43 (m, 1H), 4.43 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H)166.75, 145.71, 141.13, 132.86, 129.02, 128.84, 128.45, 127.59, 123.32, 121.80, 120.88, 112.73, 61.25, 14.33Calcd: 267.1128, Found: 267.1134
This compound-6-carbonitrile[6]11.20 (br, 1H), 8.12 (d, J = 8.4 Hz, 1H), 7.94 (d, J = 7.2 Hz, 2H), 7.70 (s, 1H), 7.59-7.49 (m, 3H), 7.45 (d, J = 8.4 Hz, 1H)146.51, 140.26, 132.22, 129.17, 128.97, 127.72, 123.57, 123.07, 122.53, 119.08, 115.50, 110.18Calcd: 220.0869, Found: 220.0872

Conclusion

The synthesis of this compound and its derivatives can be accomplished through several reliable and adaptable methods. The choice of synthetic route will depend on the availability of starting materials, desired substitution patterns, and scalability. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize these valuable compounds for applications in drug discovery and materials science. Further exploration into one-pot procedures and green chemistry approaches continues to refine the synthesis of this important heterocyclic scaffold.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-Phenyl-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-1H-indazole is a heterocyclic aromatic organic compound that serves as a core structural motif in a wide array of pharmacologically active molecules. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A thorough understanding of the physicochemical properties of the this compound scaffold is paramount for the rational design and development of new therapeutic agents, as these properties intrinsically govern the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides a comprehensive overview of the key physicochemical parameters of this compound, detailed experimental protocols for their determination, and an illustrative representation of a potential biological signaling pathway influenced by indazole derivatives.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for predicting the compound's behavior in biological systems and for guiding formulation and drug delivery strategies.

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C₁₃H₁₀N₂N/A
Molecular Weight 194.23 g/mol N/A
Melting Point 115-116 °C[1]
118.0-118.5 °CN/A
Boiling Point 405.1 ± 14.0 °C (Predicted)[1]
Density 1.211 ± 0.06 g/cm³ (Predicted)[1]
Table 2: Solubilities and Partitioning
PropertyValueSource
Aqueous Solubility 0.087 g/L (Calculated at 25 °C)N/A
pKa 13.66 ± 0.40 (Predicted)[1]
LogP (Octanol-Water Partition Coefficient) 3.2 (Calculated)[2]

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug discovery and development. The following sections detail standardized experimental protocols that can be employed to measure the key parameters of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube gently.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (the point at which the first drop of liquid is observed) and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range should be narrow.

Solubility Determination

Aqueous solubility is a key determinant of a drug's bioavailability.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve for this compound is used for accurate quantification.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different physiological pH values, which affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable co-solvent (e.g., methanol or DMSO) and then diluted with water to a known volume.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For compounds with low aqueous solubility, specialized software can be used to analyze the titration data and calculate the pKa.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption and distribution.

Methodology: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by vigorous mixing for 24 hours, followed by separation of the two phases.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium. The funnel is then allowed to stand until the two phases have completely separated.

  • Quantification: The concentration of this compound in each phase is determined using a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the logarithm of this value.

Biological Activity and Signaling Pathway

While the direct signaling pathway of this compound is not extensively characterized, studies on its derivatives, particularly in the context of cancer, provide valuable insights into its potential mechanism of action. Notably, certain amino-indazole derivatives have been shown to induce cell cycle arrest at the G0/G1 phase.[3][4][5] This process is often mediated through the regulation of key cell cycle proteins, such as the retinoblastoma protein (pRb).[3][4][5]

The following diagram illustrates a plausible signaling pathway based on the observed effects of indazole derivatives on cell cycle progression.

G1_S_Transition_Regulation cluster_0 G1 Phase cluster_1 G1-S Transition CDK4_6 CDK4/6 pRb pRb CDK4_6->pRb Phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 Activates E2F E2F pRb->E2F Inhibits pRb_p p-pRb (Inactive) pRb->pRb_p Phosphorylation pRb_p->pRb Dephosphorylation E2F_active Active E2F S_Phase_Genes S-Phase Genes E2F_active->S_Phase_Genes Activates Transcription Indazole This compound Derivative Indazole->CDK4_6 Inhibits Activity (Hypothesized)

Caption: Proposed mechanism of G1 cell cycle arrest by this compound derivatives.

This diagram depicts the normal progression from the G1 to the S phase of the cell cycle, which is driven by the phosphorylation of the retinoblastoma protein (pRb) by Cyclin D-CDK4/6 complexes. Phosphorylation inactivates pRb, leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry. It is hypothesized that this compound derivatives may inhibit the activity of CDK4/6, leading to the accumulation of the active, hypophosphorylated form of pRb. This maintains the inhibition of E2F, thereby arresting the cell cycle in the G1 phase and preventing cell proliferation. This proposed mechanism highlights a potential avenue for the anticancer activity of this class of compounds.

Conclusion

The physicochemical properties of this compound define its potential as a scaffold for drug development. The data and experimental protocols presented in this guide offer a foundational resource for researchers in medicinal chemistry and pharmacology. The elucidation of its biological mechanisms, such as the proposed modulation of the cell cycle via the retinoblastoma protein pathway, will continue to drive the design of novel and more effective therapeutic agents based on this versatile molecular framework. Further experimental validation of the predicted properties and a deeper investigation into the specific molecular targets of this compound are warranted to fully unlock its therapeutic potential.

References

The Diverse Biological Activities of 3-Phenyl-1H-Indazole Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of 3-phenyl-1H-indazole derivatives, a promising scaffold in modern medicinal chemistry.

Introduction

The 1H-indazole core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1] Among its many derivatives, 3-phenyl-1H-indazoles have emerged as a particularly promising class of compounds with a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound compounds, with a focus on their anticancer and kinase inhibitory effects. We will delve into their synthesis, present quantitative biological data, detail key experimental protocols, and visualize the signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.

Synthetic Strategies for this compound Derivatives

The construction of the this compound scaffold can be achieved through various synthetic methodologies. A prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[3][4][5] This palladium-catalyzed reaction typically involves the coupling of a 3-iodo-1H-indazole derivative with a phenylboronic acid.[5] The flexibility of this method allows for the introduction of a wide array of substituents on the phenyl ring, enabling extensive structure-activity relationship (SAR) studies.[5]

Other synthetic approaches include the cyclization of o-haloaryl N-sulfonylhydrazones and intramolecular palladium-catalyzed C-H amination of aminohydrazones.[1] These methods provide alternative routes to the indazole core and its derivatives, contributing to the chemical diversity of this compound class.

Anticancer Activity of this compound Compounds

A significant body of research has highlighted the potent antiproliferative activity of this compound derivatives against a variety of human cancer cell lines. These compounds have demonstrated efficacy against leukemia, lung, colon, prostate, and breast cancer cell lines.[6][7][8][9][10]

Quantitative Antiproliferative Data

The anticancer potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values. The following tables summarize the in vitro anticancer activity of selected this compound derivatives from various studies.

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
1c Colon Cancer0.041 - 33.6 (GI50)[6][7]
1c MelanomaEffective (GI50 in µM range)[6][7]
5c HCT-116 (Colon)< 64 (IC50)[8]
5c MDA-MB-231 (Breast)< 59 (IC50)[8]
6o K562 (Leukemia)5.15 (IC50)[9][10][11]
6o HEK-293 (Normal)33.2 (IC50)[9][10][11]
2f Various Cancer Cell Lines0.23 - 1.15 (IC50)[12][13]

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives.

Kinase Inhibitory Activity

The anticancer effects of many this compound compounds are attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[14][15] These compounds have been shown to target a range of kinases, including Tyrosine Threonine Kinase (TTK), Aurora Kinases, and components of the PI3K/Akt pathway.[2][14]

Quantitative Kinase Inhibition Data

The inhibitory potency against specific kinases is also determined by IC50 values. The table below presents the kinase inhibitory activity of representative this compound derivatives.

Compound IDTarget KinaseIC50 (nM)Reference
93a TTK2.9[14]
93b TTK5.9[14]
95g TTK1.1[14]
59c Pim1-33 - 70[14][15]
10 PI3Kα361[16]
109 EGFR T790M5.3[2]
109 EGFR8.3[2]

Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives.

Mechanisms of Action

The biological effects of this compound compounds are mediated through various mechanisms of action at the cellular level.

Cell Cycle Arrest

Several studies have demonstrated that these compounds can induce cell cycle arrest, primarily in the G0/G1 or G2/M phase.[6][17] For instance, compound 1c was shown to cause a significant increase of cells in the G0-G1 phase in K562 leukemia cells.[6][7] This arrest prevents cancer cells from progressing through the cell cycle and proliferating.

Apoptosis Induction

In addition to cell cycle arrest, some this compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. Compound 2f, for example, promoted apoptosis in the 4T1 breast cancer cell line, which was associated with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[12][13]

Inhibition of Key Signaling Pathways

As potent kinase inhibitors, 3-phenyl-1H-indazoles exert their effects by modulating critical intracellular signaling pathways that are often hyperactivated in cancer.

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. Some 3-ethynyl-1H-indazoles have been identified as inhibitors of this pathway, targeting PI3K, PDK1, and mTOR kinases.[16] Inhibition of this pathway can lead to decreased cancer cell survival and proliferation.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Indazole This compound Compound Indazole->PI3K

Figure 1: Inhibition of the PI3K/Akt signaling pathway by this compound compounds.

Aurora kinases are essential for the regulation of mitosis, and their overexpression is linked to tumorigenesis.[7] this compound derivatives have been developed as inhibitors of Aurora kinases, leading to mitotic defects and ultimately, cancer cell death.[18]

Aurora_Kinase_Signaling_Pathway AuroraA Aurora A Kinase Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Kinase AuroraB->Spindle Cytokinesis Cytokinesis AuroraB->Cytokinesis Indazole This compound Compound Indazole->AuroraA Indazole->AuroraB

Figure 2: Inhibition of Aurora Kinase signaling by this compound compounds.

Tyrosine Threonine Kinase (TTK), also known as Mps1, is a key component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[19] Inhibition of TTK by this compound derivatives can lead to genomic instability and apoptosis in cancer cells.[14]

TTK_Signaling_Pathway TTK TTK (Mps1) Kinase SAC Spindle Assembly Checkpoint (SAC) TTK->SAC activates Apoptosis Apoptosis Chromosome Proper Chromosome Segregation SAC->Chromosome Indazole This compound Compound Indazole->TTK Indazole->Apoptosis

Figure 3: Inhibition of TTK signaling leading to apoptosis by this compound compounds.

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for key biological assays are provided below.

In Vitro Antiproliferative (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[20][21][22]

Objective: To determine the concentration of a this compound compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HCT-116, MDA-MB-231, K562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[23]

  • Compound Treatment: Treat the cells with serial dilutions of the this compound compounds for a specified period (e.g., 48 or 72 hours).[9]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[21]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance of the formazan solution using a microplate reader at a wavelength of 570 nm.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Serial Dilutions of Compound A->B C Incubate (e.g., 72 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Add Solubilization Solution E->F G Read Absorbance (570 nm) F->G H Calculate IC50 Value G->H

Figure 4: General workflow for the MTT assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[8][12][17]

Objective: To assess the effect of a this compound compound on the cell cycle progression of cancer cells.

Materials:

  • Cancer cell lines

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 70% cold ethanol)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the test compound at a specific concentration for a defined period.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.[17]

  • Staining: Resuspend the fixed cells in PI staining solution and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the PI, which is proportional to the DNA content.

  • Data Analysis: Deconvolute the resulting DNA content histogram to determine the percentage of cells in each phase of the cell cycle.

In Vitro Kinase Assay

These assays are performed to determine the direct inhibitory effect of a compound on the activity of a specific kinase.[6][13][18][24]

Objective: To determine the IC50 value of a this compound compound against a target kinase.

Materials:

  • Recombinant purified target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (often radiolabeled, e.g., [γ-32P]ATP)

  • Kinase reaction buffer

  • Test compound

  • Method for detecting substrate phosphorylation (e.g., scintillation counting, fluorescence, or luminescence)

Procedure:

  • Reaction Setup: In a microplate well, combine the kinase, its substrate, and the test compound at various concentrations in the kinase reaction buffer.[6]

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow for substrate phosphorylation.

  • Termination of Reaction: Stop the reaction.

  • Detection: Measure the amount of phosphorylated substrate using an appropriate detection method.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

This compound compounds represent a versatile and potent class of biologically active molecules with significant therapeutic potential, particularly in the field of oncology. Their demonstrated ability to induce cancer cell death through mechanisms such as cell cycle arrest and apoptosis, coupled with their inhibitory effects on key oncogenic signaling pathways, underscores their promise as lead compounds for the development of novel anticancer agents. The structure-activity relationship studies enabled by versatile synthetic methods like the Suzuki-Miyaura coupling will continue to be instrumental in optimizing the potency and selectivity of these derivatives. Future research should focus on further elucidating their detailed mechanisms of action, exploring their in vivo efficacy and safety profiles in preclinical models, and identifying potential biomarkers for patient stratification. The continued investigation of this remarkable scaffold holds great promise for the discovery of next-generation targeted therapies.

References

In Vitro Mechanisms of 3-Phenyl-1H-Indazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanisms of action for 3-phenyl-1H-indazole and its derivatives. The indazole scaffold is a significant pharmacophore, with numerous derivatives demonstrating potent and diverse biological activities, particularly in the realm of oncology. This document synthesizes key findings on their antiproliferative effects, specific molecular targets, and the signaling pathways they modulate.

Antiproliferative and Cytotoxic Activity

Substituted this compound derivatives have demonstrated significant in vitro antiproliferative activity across a wide range of human cancer cell lines. The primary mechanisms underlying this activity are the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest

A prominent mechanism of action for several this compound derivatives is the induction of cell cycle arrest, primarily at the G0/G1 phase.[1][2] This is often associated with the modulation of key cell cycle regulatory proteins. For instance, certain N-phenyl-1H-indazole-1-carboxamides have been shown to increase the ratio of hypophosphorylated (active) retinoblastoma protein (pRb) to total pRb.[1][2] Hypophosphorylated pRb prevents cells from progressing from the G1 phase to the S phase, thereby halting cell division.

Induction of Apoptosis

In addition to cell cycle arrest, many this compound derivatives induce apoptosis, or programmed cell death, in cancer cells. This is often observed in a dose-dependent manner.[3][4] The apoptotic pathway can be triggered through the modulation of the Bcl-2 family of proteins and the p53/MDM2 pathway.[3][4] For example, some derivatives have been shown to inhibit anti-apoptotic Bcl-2 family members, leading to the activation of the apoptotic cascade.[3][4] Furthermore, an increase in the expression of the pro-apoptotic protein Bax has been observed following treatment with certain indazole compounds.[4]

Molecular Targets and Signaling Pathways

The anticancer effects of this compound derivatives are often attributed to their interaction with specific molecular targets, primarily protein kinases and other enzymes involved in cancer cell proliferation and survival.

Kinase Inhibition

A significant number of this compound derivatives have been identified as potent inhibitors of various protein kinases. These include:

  • Pim Kinases: Some derivatives have shown pan-Pim kinase inhibitory activity.[5]

  • Receptor Tyrosine Kinases: Inhibition of c-Kit, platelet-derived growth factor receptor β (PDGFRβ), and FMS-like tyrosine kinase 3 (FLT3) has been reported.[5]

  • Fibroblast Growth Factor Receptors (FGFRs): Several derivatives are potent inhibitors of FGFR1.[5]

  • Extracellular Signal-Regulated Kinases (ERK1/2): Potent enzymatic and cellular activity against ERK1/2 has been demonstrated.[5]

  • Bcr-Abl: Certain 1H-indazol-3-amine derivatives are potent inhibitors of both wild-type and T315I mutant Bcr-Abl.[5]

  • Anaplastic Lymphoma Kinase (ALK): High activity against ALK has been observed with some 3-aminoindazole derivatives.[5]

Enzyme Inhibition

Beyond kinases, this compound derivatives have been shown to inhibit other enzymes critical for tumor growth and immune evasion:

  • Indoleamine 2,3-dioxygenase 1 (IDO1): Some 3-substituted 1H-indazoles are potent inhibitors of the IDO1 enzyme, which is involved in creating an immunosuppressive tumor microenvironment.[5]

Receptor Antagonism
  • Chemokine-like Receptor 1 (CMKLR1): Phenylindazole-based compounds have been developed as antagonists for CMKLR1, a G protein-coupled receptor implicated in inflammation and immune responses.[6]

Immune Checkpoint Inhibition
  • PD-1/PD-L1 Interaction: Novel 4-phenyl-1H-indazole derivatives have been identified as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, a key immune checkpoint pathway.[7]

Quantitative Data on In Vitro Activity

The following tables summarize the in vitro activity of various this compound derivatives against different cancer cell lines and molecular targets.

Compound ClassCell Line(s)Activity MetricValue RangeReference
N-phenyl-1H-indazole-1-carboxamidesNCI 60-cell line panelGI500.041 - 33.6 µM[2]
3-amino-N-phenyl-1H-indazole-1-carboxamidesSR leukemiaIC500.0153 µM[1]
1H-indazole derivativesK562 (chronic myeloid leukemia)IC505.15 µM[3][4]
1H-indazole derivativesA549 (lung), PC-3 (prostate), HepG-2 (hepatoma)IC50Varied[3]
3-(pyrrolopyridin-2-yl)indazole derivativesHL60, HCT116IC508.3 nM, 1.3 nM[5]
Compound ClassMolecular TargetActivity MetricValueReference
1H-indazole derivativesc-KitKd68.5 ± 9.5 nM[5]
1H-indazole derivativesPDGFRβKd140 ± 0 nM[5]
1H-indazole derivativesFLT3Kd375 ± 15.3 nM[5]
1H-indazol-3-amine derivativesFGFR1IC502.9 nM - 69.1 nM[5]
1H-indazole amide derivativesERK1/2IC509.3 ± 3.2 - 25.8 ± 2.3 nM[5]
3(S)-thiomethyl pyrrolidine-1H-indazole derivativesERK1/2IC507 - 20 nM[5]
3-substituted 1H-indazolesIDO1IC50720 - 770 nM[5]
3-aminoindazole derivativesALKIC5012 nM[5]
1H-indazol-3-amine derivativesBcr-Abl (WT)IC500.014 µM[5]
1H-indazol-3-amine derivativesBcr-Abl (T315I)IC500.45 µM[5]
4-phenyl-1H-indazole derivativesPD-L1KD231 nM (human), 311 nM (murine)[7]
Phenylindazole-based compound (S-26d)CMKLR1pIC507.44[6]

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., K562, A549, PC-3, HepG-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[3][4]

  • Compound Treatment: Cells are treated with various concentrations of the test indazole derivatives for a specified period (e.g., 48 or 72 hours).[3]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.[3]

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Cells are treated with the indazole compound at various concentrations for a defined time (e.g., 24 hours).[3]

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.

  • Staining: Fixed cells are treated with RNase A and stained with propidium iodide (PI).[3]

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined.[3]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the test compound for a specified duration (e.g., 48 hours).[3]

  • Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.[4]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells is quantified.[3][4]

Kinase Inhibition Assay (e.g., HTRF Assay)
  • Assay Components: The assay typically includes the kinase, a substrate, ATP, and the test compound in a suitable buffer.

  • Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specific time.

  • Detection: The reaction is stopped, and a detection reagent, often involving antibodies that recognize the phosphorylated substrate and a fluorescent donor/acceptor pair for Homogeneous Time-Resolved Fluorescence (HTRF), is added.[7]

  • Signal Measurement: The HTRF signal is measured, which is proportional to the extent of substrate phosphorylation.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor that reduces kinase activity by 50%, is calculated.[7]

Visualized Signaling Pathways and Workflows

cell_cycle_arrest cluster_pRb Retinoblastoma Protein Regulation Indazole This compound Derivative pRb_hypo Hypophosphorylated pRb (Active) Indazole->pRb_hypo Increases ratio of pRb_total Total pRb G1_S_Transition G1/S Checkpoint pRb_hypo->G1_S_Transition Inhibits Cell_Cycle_Arrest G0/G1 Phase Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Blocked

Caption: G0/G1 cell cycle arrest induced by this compound derivatives.

apoptosis_pathway Indazole This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Inhibits p53 p53 Indazole->p53 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax Bax (Pro-apoptotic) Bax->Apoptosis Induces p53->Bax Promotes transcription of MDM2 MDM2 p53->MDM2 Dissociates from

Caption: Apoptosis induction via Bcl-2 and p53/MDM2 pathways.

experimental_workflow_antiproliferative cluster_workflow Antiproliferative Assay Workflow start Seed Cancer Cells in 96-well plate treat Treat with Indazole Derivative (various conc.) start->treat incubate Incubate (e.g., 48h) treat->incubate mtt Add MTT Reagent incubate->mtt formazan Incubate for Formazan Formation mtt->formazan solubilize Solubilize Formazan (e.g., with DMSO) formazan->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 Value read->calculate

References

An In-depth Technical Guide to 3-Phenyl-1H-Indazole: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 3-phenyl-1H-indazole. It details both historical and contemporary experimental protocols, presents key data in a structured format, and visualizes associated signaling pathways to support researchers and professionals in the fields of chemistry and drug development.

Discovery and Historical Context

The indazole scaffold was first reported in the early 1880s by the Nobel laureate Emil Fischer, who synthesized indazolone from ortho-hydrazine benzoic acid. However, the first synthesis of the specific this compound molecule is attributed to Karl von Auwers and H. Hüttenes in their 1922 publication in Justus Liebigs Annalen der Chemie. Their work laid the foundation for the exploration of this heterocyclic compound and its derivatives.

Historically, the synthesis of indazoles often involved harsh reaction conditions. A significant early method was the Jacobson and Huber synthesis, which utilized the nitrosation of N-acetyl derivatives of 2-alkylanilines. Over the decades, synthetic methodologies have evolved significantly, moving towards milder, more efficient, and regioselective procedures.

Physicochemical and Spectroscopic Properties

This compound is a stable aromatic heterocycle. A summary of its key physicochemical and spectroscopic data is presented in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₃H₁₀N₂N/A
Molecular Weight194.23 g/mol N/A
Melting Point118.0-118.5 °C[1]
SolubilityPractically insoluble in water (0.087 g/L at 25 °C)[1]
Density1.211 ± 0.06 g/cm³ (calculated)[1]
Table 2: Spectroscopic Data for this compound
TechniqueDataReference
¹H NMR δ 12.10 (1H, bs), 8.10-8.03 (3H, m), 7.60-7.46 (3H, m), 7.35-7.10 (3H, m)[2]
(300 MHz, CDCl₃)
¹³C NMR δ 110.43, 120.82, 120.94, 121.24, 126.70, 127.81, 128.17, 128.98, 133.51, 141.63, 145.51[2]
(75 MHz, CDCl₃)
IR (neat) 3151, 2929, 1621, 1479 cm⁻¹[2]
HRMS (ESI) m/z [M+Na]⁺ Calcd for C₁₃H₁₀N₂Na: 217.0736; Found: 217.0735[2]

Synthesis of this compound: From Historical to Modern Methods

The synthesis of this compound has evolved from classical cyclization reactions to modern catalytic cross-coupling and C-H activation strategies. This section details key experimental protocols, highlighting the advancements in the field.

Historical Synthesis: The Auwers and Hüttenes Method (1922)

Conceptual Experimental Protocol (Hypothesized based on historical context):

  • Preparation of 2-Hydrazinobenzophenone: 2-Aminobenzophenone would be diazotized using sodium nitrite and hydrochloric acid, followed by reduction of the resulting diazonium salt with a reducing agent like stannous chloride to yield 2-hydrazinobenzophenone.

  • Cyclization: The isolated 2-hydrazinobenzophenone would then be heated in the presence of an acid catalyst, such as acetic acid or a mineral acid, to effect intramolecular cyclization and dehydration, yielding this compound.

  • Purification: The crude product would be purified by recrystallization from a suitable solvent like ethanol or ligroin.

Modern Synthetic Methodologies

Contemporary approaches offer higher yields, greater functional group tolerance, and milder reaction conditions.

A modern and efficient method involves the palladium-catalyzed direct C-H arylation of an indole with an aryl halide.[3]

Experimental Protocol: [3]

  • Reaction Setup: In a screw-cap vial under an air atmosphere, a mixture of Pd(OAc)₂ (11.3 mg, 0.05 mmol, 5 mol%), dppm (19.2 mg, 0.05 mmol, 5 mol%), LiOH·H₂O (126 mg, 3.00 mmol), the appropriate aryl halide (1.20 mmol), and indole (1.0 mmol) in degassed H₂O (2 mL) is prepared.

  • Reaction Conditions: The mixture is vigorously stirred at 110 °C for 18 hours.

  • Workup and Purification: The reaction mixture is cooled to room temperature and partitioned between 1M HCl (20 mL) and ethyl acetate (20 mL). The layers are separated, and the aqueous layer is further extracted with ethyl acetate (4 x 20 mL). The combined organic layers are dried and concentrated. The residue is purified by flash column chromatography on silica gel.

This method provides a route to various 3-substituted indazoles through an intramolecular oxidative C-H amination.[4]

Experimental Protocol: [4]

  • Reaction Setup: To a screw-capped vial are added the starting arylhydrazone (0.3 mmol), AgNTf₂ (0.6 mmol), Cu(OAc)₂ (0.15 mmol), and 1,2-dichloroethane (1.0 mL).

  • Reaction Conditions: The reaction mixture is stirred in a preheated oil bath at 80 °C for 24 hours.

  • Workup and Purification: The reaction mixture is cooled to room temperature and concentrated in vacuo. The residue is purified by chromatography on silica gel to yield the desired 3-substituted-1H-indazole.

Pharmacological Activity and Signaling Pathways

This compound and its derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Of particular interest is their role as antagonists of the Chemokine-like receptor 1 (CMKLR1).

Antagonism of Chemokine-like Receptor 1 (CMKLR1)

CMKLR1 is a G protein-coupled receptor (GPCR) that plays a functional role in the immune system. Its activation by the endogenous ligand chemerin is implicated in inflammatory diseases such as psoriasis.[5] 3-Phenyl-indazole-based compounds have been identified as potent and orally available antagonists of CMKLR1.[5]

The antagonism of CMKLR1 by this compound derivatives disrupts the downstream signaling cascade initiated by chemerin, leading to a reduction in the inflammatory response. This makes them promising candidates for the treatment of psoriasis and other inflammatory conditions.

CMKLR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemerin Chemerin CMKLR1 CMKLR1 (GPCR) Chemerin->CMKLR1 Binds and Activates G_protein Gαi/o CMKLR1->G_protein Activates PLC PLC G_protein->PLC Activates PKC PKC PLC->PKC Activates MAPK MAPK (ERK1/2) PKC->MAPK Activates Inflammation Pro-inflammatory Response MAPK->Inflammation Promotes 3_Phenyl_1H_Indazole This compound Derivative 3_Phenyl_1H_Indazole->CMKLR1 Antagonizes

Caption: Antagonism of the CMKLR1 signaling pathway by this compound derivatives.

Other Reported Biological Activities

Derivatives of the 1H-indazole scaffold have been investigated for a multitude of other therapeutic applications, including:

  • Anticancer Activity: Certain substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides have demonstrated the ability to inhibit cell growth and cause an increase of cells in the G0-G1 phase of the cell cycle.[6]

  • Antimycobacterial Activity: The 3-phenyl-1H-indole scaffold, a close structural analog, has shown activity against Mycobacterium tuberculosis.[3]

Conclusion

This compound, since its first likely synthesis by Auwers and Hüttenes in 1922, has transitioned from a chemical curiosity to a cornerstone in medicinal chemistry. The evolution of its synthesis from harsh classical methods to elegant and efficient modern catalytic strategies has enabled the exploration of its therapeutic potential. The discovery of its role as a CMKLR1 antagonist highlights the importance of this scaffold in the development of novel treatments for inflammatory diseases. This guide provides a foundational resource for researchers aiming to further investigate and utilize the unique properties of this compound in their scientific endeavors.

References

Spectral Characterization of 3-Phenyl-1H-Indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characterization of 3-phenyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document outlines the key spectroscopic data, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological mechanisms of action.

Introduction

This compound is a key structural motif found in a variety of compounds exhibiting a broad spectrum of biological activities, including antifungal and anticancer properties.[1] A thorough understanding of its spectral properties is fundamental for its identification, quality control, and the rational design of new therapeutic agents. This guide summarizes the essential spectroscopic data for this compound, encompassing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
12.10bs-NH
8.10-8.03m-H-4, Phenyl H
7.60-7.46m-H-7, Phenyl H
7.35-7.10m-H-5, H-6, Phenyl H

Solvent: CDCl₃. bs = broad singlet, m = multiplet.

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ, ppm)Assignment
145.51C-3
141.63C-7a
133.51Phenyl C (quaternary)
128.98Phenyl CH
128.17Phenyl CH
127.81C-5
126.70C-6
121.24C-4
120.94C-3a
120.82Phenyl CH
110.43C-7

Solvent: CDCl₃.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of this compound

m/zInterpretation
217.0735[M+Na]⁺

Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectral Data of this compound

Wavenumber (cm⁻¹)Interpretation
3151N-H stretching
2929C-H aromatic stretching
1621C=N stretching
1479C=C aromatic stretching

Sample preparation: KBr pellet or thin film.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of 3-substituted indazoles involves the reaction of an appropriate ortho-substituted phenyl ketone with hydrazine. The following is a representative protocol adapted for the synthesis of this compound.

Workflow for the Synthesis of this compound

reagents 2-Aminobenzophenone + Hydrazine Hydrate reaction Cyclization Reaction (e.g., in Ethanol with acid catalyst) reagents->reaction 1. Mix & Reflux workup Reaction Quenching & Extraction reaction->workup 2. Cool & Add Water purification Column Chromatography workup->purification 3. Extract with Organic Solvent product This compound purification->product 4. Isolate Pure Product

Caption: General workflow for the synthesis of this compound.

Procedure:

  • To a solution of 2-aminobenzophenone (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (2-3 equivalents).

  • Add a catalytic amount of a mineral acid (e.g., HCl).

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

NMR Spectroscopy

Procedure:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

  • Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry

Procedure:

  • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[3]

  • Further dilute an aliquot of this solution to a final concentration of 1-10 µg/mL.[3]

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI), in positive ion mode.

  • Analyze the resulting spectrum for the molecular ion peak and any characteristic fragmentation patterns.

Infrared Spectroscopy

Procedure:

  • For a solid sample, prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Alternatively, dissolve the sample in a volatile solvent (e.g., dichloromethane), deposit a drop onto a salt plate (NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the compound.[4]

  • Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Potential Biological Signaling Pathways

Indazole derivatives have shown promise as both anticancer and antifungal agents. The following diagrams illustrate the proposed mechanisms of action.

Anticancer Mechanism

Certain indazole derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells. A proposed mechanism involves the inhibition of anti-apoptotic proteins of the Bcl-2 family and interference with the p53/MDM2 pathway.

Proposed Anticancer Signaling Pathway of Indazole Derivatives

Indazole Indazole Derivative Bcl2 Bcl-2 Family (Anti-apoptotic) Indazole->Bcl2 Inhibition MDM2 MDM2 Indazole->MDM2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis p53 p53 p53->Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1) p53->CellCycleArrest MDM2->p53 Azole Azole Derivative (e.g., Indazole) CYP51 Lanosterol 14α-demethylase (CYP51) Azole->CYP51 Inhibition Lanosterol Lanosterol Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane

References

The Rise of 3-Phenyl-1H-Indazoles: A Technical Guide to Their Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-phenyl-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth review of the current literature, focusing on the synthesis, quantitative biological data, and mechanisms of action of these promising derivatives. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are presented to facilitate further research and development in this area.

Core Synthesis Strategies

The synthesis of this compound derivatives is most commonly achieved through variations of the Jacobsen, Suzuki, or Cadogan cyclization reactions. A representative synthetic approach involves the reaction of a substituted 2-aminobenzophenone with a nitrite source to form a diazonium salt, which then undergoes intramolecular cyclization. Further functionalization is often achieved through N-alkylation or N-arylation at the indazole nitrogen and various palladium-catalyzed cross-coupling reactions to introduce diverse substituents on the phenyl ring.

Biological Activities and Therapeutic Potential

Derivatives of this compound have exhibited a wide array of pharmacological effects, with significant potential in oncology, anti-inflammatory, and anti-infective therapies.

Antiproliferative and Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have demonstrated potent growth-inhibitory effects against a variety of cancer cell lines.

Table 1: Antiproliferative Activity of Selected this compound Derivatives

Compound IDSubstitution PatternCancer Cell LineActivity (GI50/IC50, µM)Reference
1c 3-amino-N-(4-chlorophenyl)-1H-indazole-1-carboxamideColon, Melanoma0.041 - 33.6 (GI50)[1]
10d 3-amino-N-(3,4-dichlorophenyl)-1H-indazole-1-carboxamideLeukemia (SR)0.0153 (GI50)[2]
10e 3-amino-N-(4-chloro-3-(trifluoromethyl)phenyl)-1H-indazole-1-carboxamideVarious< 1 (GI50)[2]
2f (E)-3-(2,6-dichloro-3,5-dimethoxystyryl)-6-(4-morpholinophenyl)-1H-indazoleBreast (4T1)0.23 - 1.15 (IC50)[3]
6o N-(5-(4-(4-methylpiperazin-1-yl)phenyl)-1H-indazol-3-yl)acetamideLeukemia (K562)5.15 (IC50)[4]
Kinase Inhibition

Many this compound derivatives exert their anticancer effects through the inhibition of various protein kinases that are crucial for tumor growth and survival.

Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives

Compound IDTarget Kinase(s)Activity (IC50, nM)Reference
Axitinib VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KIT0.1, 0.2, 0.1-0.3, 1.6, 1.7Commercial Drug
Pazopanib VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, FGFR1, FGFR3, c-Kit10, 30, 47, 84, 71, 140, 39Commercial Drug
Entrectinib TrkA, TrkB, TrkC, ROS1, ALK1, 3, 1, 7, 12Commercial Drug

Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound derivatives are underpinned by their modulation of key cellular signaling pathways implicated in disease pathogenesis.

p53/MDM2 Pathway

Certain this compound derivatives have been shown to activate the p53 tumor suppressor pathway.[4] They can disrupt the interaction between p53 and its negative regulator, MDM2, leading to the stabilization and activation of p53. This, in turn, induces cell cycle arrest and apoptosis in cancer cells.

p53_MDM2_Pathway This compound This compound MDM2 MDM2 This compound->MDM2 Inhibition p53 p53 MDM2->p53 Degradation p21 p21 p53->p21 Activation Bax Bax p53->Bax Activation Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Apoptosis Apoptosis Bax->Apoptosis

Figure 1. Simplified p53/MDM2 signaling pathway.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several this compound derivatives have been identified as inhibitors of key components of this pathway, including PI3K and mTOR.[5][6]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 This compound This compound This compound->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth

Figure 2. PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

To facilitate the practical application of the information presented, this section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of a this compound Derivative

This protocol describes a general method for the synthesis of a this compound derivative via a Suzuki coupling reaction.

Synthesis_Workflow Start Starting Materials (3-bromo-1H-indazole, Phenylboronic acid) Reaction Suzuki Coupling (Pd catalyst, base, solvent) Start->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization End This compound Derivative Characterization->End

Figure 3. General synthesis workflow.

Materials:

  • 3-bromo-1H-indazole

  • Substituted phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., Dioxane/Water mixture)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., Hexane/Ethyl acetate mixture)

Procedure:

  • To a reaction vessel, add 3-bromo-1H-indazole (1 equivalent), the substituted phenylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (e.g., Dioxane/Water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-12 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system.

  • Characterize the purified product by NMR and HRMS to confirm its structure and purity.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound derivative stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the this compound derivative in complete medium from the stock solution.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT reagent to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blotting for Signaling Pathway Analysis

Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract.

Procedure:

  • Treat cells with the this compound derivative at various concentrations for a specified time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p53, MDM2, and a loading control like GAPDH or β-actin) overnight at 4 °C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The extensive research into their synthesis and biological evaluation has provided a solid foundation for future drug discovery efforts. The continued exploration of structure-activity relationships, optimization of pharmacokinetic properties, and in-depth investigation of their mechanisms of action will be crucial in translating the therapeutic potential of these compounds into clinical applications. This guide serves as a comprehensive resource to aid researchers in navigating this exciting and rapidly evolving field.

References

Exploring the Chemical Space of 3-Phenyl-1H-Indazole Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 3-phenyl-1H-indazole analogs have garnered significant attention due to their diverse pharmacological activities, particularly as potent inhibitors of various protein kinases implicated in cancer and other diseases. This technical guide provides a comprehensive overview of the chemical space of these analogs, including their synthesis, biological evaluation, and structure-activity relationships (SAR), to aid in the rational design of novel therapeutics.

Synthetic Strategies for this compound Analogs

The synthesis of this compound derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired substitution patterns on both the indazole core and the phenyl ring.

Intramolecular Cyclization of Hydrazones

A common and versatile method involves the intramolecular cyclization of substituted aryl hydrazones. For instance, the reaction of o-chlorinated arylhydrazones with a copper catalyst can yield N-phenyl-1H-indazoles.

Experimental Protocol: Copper-Catalyzed Intramolecular N-Arylation

  • Hydrazone Formation: React an appropriately substituted o-chloroarylaldehyde or o-chloroarylketone with a substituted phenylhydrazine in a suitable solvent like ethanol. The reaction is typically carried out at room temperature or with gentle heating. The resulting hydrazone can be isolated and purified or used directly in the next step.

  • Cyclization: To a solution of the arylhydrazone in a high-boiling solvent such as DMF, add a copper(I) catalyst (e.g., CuI), a base (e.g., KOH), and a ligand (e.g., 1,10-phenanthroline).

  • Reaction Conditions: Heat the reaction mixture at 120 °C for 12-48 hours under an inert atmosphere.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound analog.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are instrumental in introducing a variety of substituents at specific positions of the indazole core, particularly at the C5 or C6 positions. This allows for the exploration of a wider chemical space and the fine-tuning of biological activity.

Experimental Protocol: Suzuki Coupling for C5-Arylation

  • Starting Material: Begin with a C5-halogenated (e.g., 5-bromo-1H-indazole) derivative, which may require protection of the indazole nitrogen (e.g., with a BOC group).

  • Reaction Mixture: In a reaction vessel, combine the C5-halogenated indazole, a substituted arylboronic acid, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., potassium carbonate).

  • Solvent and Conditions: Use a mixture of solvents such as dioxane and water. Heat the reaction mixture at 95 °C under a nitrogen atmosphere for several hours.

  • Work-up and Purification: Monitor the reaction by TLC. Upon completion, evaporate the solvent, dissolve the residue in an organic solvent, and wash with water. Dry the organic layer and concentrate. Purify the crude product via column chromatography. If a protecting group was used, it can be removed in a subsequent step (e.g., using TFA for a BOC group).

Biological Activities and Therapeutic Targets

This compound analogs have demonstrated a broad spectrum of biological activities, with a predominant focus on their role as anticancer agents through the inhibition of various protein kinases.

Kinase Inhibition

These analogs have been shown to inhibit several families of kinases, including:

  • Tyrosine Kinases: Such as Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and the Bcr-Abl fusion protein.

  • Serine/Threonine Kinases: Including Polo-like kinase 4 (PLK4), Tyrosine Threonine Kinase (TTK), components of the PI3K/AKT/mTOR pathway, Janus Kinases (JAKs), and Aurora kinases.

The inhibition of these kinases disrupts critical signaling pathways involved in cell proliferation, survival, and angiogenesis, leading to antitumor effects.

Antiproliferative Activity

Numerous studies have reported the potent antiproliferative activity of this compound derivatives against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are key metrics for quantifying this activity.

Quantitative Data Summary

The following tables summarize the reported biological activities of representative this compound analogs.

Table 1: Antiproliferative Activity of Selected this compound Analogs

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)
1c ColonGI500.041 - 33.6
1c MelanomaGI500.041 - 33.6
Compound 93 HL60IC500.0083
Compound 93 HCT116IC500.0013
Compound 6o K562IC505.15
Compound 5k Hep-G2IC503.32
Compound 10d,e SR LeukemiaGI50< 1 (0.0153)

Table 2: Kinase Inhibitory Activity of Selected this compound Analogs

Compound IDTarget KinaseAssay TypeIC50 (nM)
Entrectinib (127) ALKEnzymatic12
Compound 101 FGFR1Enzymatic69.1 ± 19.8
Compound 102 FGFR1Enzymatic30.2 ± 1.9
Compound 109 EGFR T790MEnzymatic5.3
Compound 109 EGFREnzymatic8.3
Compound 89 Bcr-AblWTEnzymatic14
Compound 89 Bcr-AblT315IEnzymatic450
CFI-401870 (95) TTKEnzymaticSingle-digit nM
Compound C05 PLK4Enzymatic< 0.1
Compound 10e JAK2Enzymatic166
Compound 10e JAK3Enzymatic57
Compound 10e Aurora AEnzymatic939
Compound 10e Aurora BEnzymatic583

Key Signaling Pathways and Experimental Workflows

The development of this compound analogs as therapeutic agents often involves a systematic workflow from synthesis to biological evaluation. The following diagrams illustrate a typical experimental workflow and some of the key signaling pathways targeted by these compounds.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Analogs Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Antiproliferative Antiproliferative Assays (MTT) Characterization->Antiproliferative Kinase_Assay In Vitro Kinase Assays Antiproliferative->Kinase_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Kinase_Assay->Cell_Cycle Apoptosis Apoptosis Assays (Annexin V) Cell_Cycle->Apoptosis Western_Blot Western Blot (Pathway Modulation) Apoptosis->Western_Blot

General experimental workflow for this compound analog development.

PI3K_AKT_mTOR_pathway RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Simplified PI3K/AKT/mTOR signaling pathway.

JAK_STAT_pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates

Simplified JAK-STAT signaling pathway.

Aurora_Kinase_pathway Aurora_A Aurora A Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Regulates Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Regulates Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Ensures proper Cytokinesis Cytokinesis Aurora_B->Cytokinesis Regulates

Roles of Aurora Kinases A and B in mitosis.

Detailed Experimental Protocols

MTT Assay for Antiproliferative Activity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound analog for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Western Blot Analysis for Pathway Modulation

This technique is used to detect changes in the expression and phosphorylation status of proteins within a specific signaling pathway.

  • Cell Lysis: Treat cancer cells with the test compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, total AKT, p-STAT3, total STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the compound of interest for 24-48 hours. Harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the test compound to induce apoptosis. Harvest the cells by trypsinization.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. FITC fluorescence indicates Annexin V binding to phosphatidylserine on the outer leaflet of the plasma membrane (an early apoptotic event), while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Conclusion

The this compound scaffold represents a highly promising framework for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic versatility of this core allows for extensive exploration of the chemical space, leading to the identification of potent and selective inhibitors of various disease-relevant targets. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the rational design and evaluation of the next generation of this compound-based drugs.

Initial Screening of 3-Phenyl-1H-Indazole for Anticancer Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, with several derivatives having received FDA approval for the treatment of cancer.[1][2][3] This technical guide provides an in-depth overview of the initial screening of 3-phenyl-1H-indazole and its derivatives for anticancer activity, consolidating key findings on their cytotoxic effects, mechanisms of action, and the experimental protocols used for their evaluation.

Antiproliferative and Cytotoxic Activity

The anticancer potential of this compound derivatives has been evaluated against a variety of human cancer cell lines. The primary metric for this initial screening is often the half-maximal inhibitory concentration (IC50) or the growth inhibition 50 (GI50), which quantifies the concentration of a compound required to inhibit cell proliferation or growth by 50%.

Numerous studies have synthesized and evaluated series of this compound analogs, demonstrating a broad spectrum of antiproliferative activity. For instance, certain 3-amino-N-phenyl-1H-indazole-1-carboxamides have shown potent activity, with GI50 values in the micromolar to nanomolar range against a panel of 60 human cancer cell lines.[4] Specifically, compounds 10d and 10e in one study inhibited the growth of many cancer cell lines at concentrations below 1 µM, with one compound showing a GI50 of 0.0153 µM in a leukemia cell line.[4] Another study reported a derivative, compound 2f, with potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 µM.[1][3] Similarly, compound 6o from a different series exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM, while showing selectivity for cancer cells over normal cells.[5][6][7]

The tables below summarize the reported in vitro anticancer activities of selected this compound derivatives.

Table 1: In Vitro Anticancer Activity of 3-Amino-N-phenyl-1H-indazole-1-carboxamide Derivatives

CompoundCancer Cell LineActivity (GI50, µM)Reference
1cColon & Melanoma0.041 - 33.6 (Mean: 1.90)[8]
10dMultiple< 1[4]
10eSR Leukemia0.0153[4]

Table 2: In Vitro Anticancer Activity of Various Indazole Derivatives

CompoundCancer Cell LineActivity (IC50, µM)Reference
2fMultiple0.23 - 1.15[1][3]
6oK562 (Leukemia)5.15[5][6][7]
6oHEK-293 (Normal)33.2[5][6][7]
5cHCT-116 (Colon)< 64 µg/mL[9]
5cMDA-MB-231 (Breast)< 59 µg/mL[9]
3jHCT-116 & MDA-MB-231< 87 µg/mL[9]

Experimental Protocols

The initial screening of this compound derivatives for anticancer activity typically involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments.

Cell Culture

Human cancer cell lines, such as those from the NCI-60 panel (e.g., leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer), are commonly used.[4][8] Specific cell lines mentioned in the literature include K562 (chronic myeloid leukemia), A549 (lung), PC-3 (prostate), Hep-G2 (hepatoma), HCT-116 (colorectal), and MDA-MB-231 (breast).[5][6][7][9] Normal cell lines like HEK-293 are used to assess selectivity.[5][6][7] Cells are typically maintained in appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.[9]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6][10]

Protocol:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to attach overnight.[10]

  • Compound Treatment: The test compounds are dissolved in a solvent like DMSO to create stock solutions.[10] Serial dilutions are then prepared in the culture medium and added to the cells. A vehicle control (DMSO-treated cells) is included.[10]

  • Incubation: The plates are incubated for a specified period, typically 48 hours.[9][11]

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plates are then incubated for another 4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.

Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with varying concentrations of the test compound for a specified duration (e.g., 48 hours).[11]

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[6]

Western Blotting for Apoptosis-Related Proteins: This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as Bax, Bcl-2, and cleaved caspase-3.[1][6]

Cell Cycle Analysis

Anticancer compounds can exert their effects by arresting the cell cycle at specific phases, thereby preventing cell division.

Propidium Iodide (PI) Staining: PI is a fluorescent intercalating agent that stains DNA, allowing for the analysis of DNA content and cell cycle distribution by flow cytometry.

Protocol:

  • Cell Treatment: Cells are treated with the test compound for a defined period (e.g., 24 hours).[11]

  • Cell Fixation and Staining: Cells are harvested, washed, and fixed in cold ethanol. The fixed cells are then treated with RNase A and stained with PI.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]

Signaling Pathways and Mechanisms of Action

Initial investigations into the mechanism of action of this compound derivatives have implicated several key signaling pathways involved in cancer cell proliferation and survival.

Induction of Apoptosis

Several studies have shown that this compound derivatives induce apoptosis in cancer cells. This is often associated with the modulation of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway. Specifically, active compounds have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[1][6] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, the release of cytochrome c, and the activation of executioner caspases like caspase-3.[1] Some derivatives have also been found to increase the levels of reactive oxygen species (ROS), which can further trigger apoptosis.[1]

Cell Cycle Arrest

A common mechanism of action for these compounds is the induction of cell cycle arrest, primarily in the G0/G1 phase.[4][8] This arrest prevents cancer cells from entering the S phase, where DNA replication occurs, thus halting proliferation. The mechanism underlying this G0/G1 arrest often involves the modulation of the retinoblastoma protein (pRb). Active this compound derivatives have been shown to increase the ratio of hypophosphorylated (active) pRb to total pRb.[4][8] Hypophosphorylated pRb binds to and sequesters the E2F transcription factor, preventing the transcription of genes required for S-phase entry.

p53/MDM2 Pathway

The p53 tumor suppressor protein is a crucial regulator of cell cycle arrest and apoptosis. Some this compound derivatives have been suggested to exert their anticancer effects by modulating the p53/MDM2 pathway.[5][6][7][11] MDM2 is a negative regulator of p53. By potentially inhibiting the interaction between p53 and MDM2, these compounds could lead to the stabilization and activation of p53, resulting in the transcription of downstream target genes that promote apoptosis and cell cycle arrest.[11]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of This compound Derivatives cell_culture Cancer Cell Line Culture synthesis->cell_culture Test Compounds mtt_assay MTT Assay for Cytotoxicity (IC50/GI50) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis_assay Active Compounds cell_cycle_analysis Cell Cycle Analysis (PI Staining) mtt_assay->cell_cycle_analysis Active Compounds western_blot Western Blotting (Apoptotic & Cell Cycle Proteins) apoptosis_assay->western_blot cell_cycle_analysis->western_blot

Caption: Experimental workflow for the initial anticancer screening of this compound derivatives.

Apoptosis Signaling Pathway

apoptosis_pathway cluster_bcl2 Bcl-2 Family Regulation indazole This compound Derivative bax Bax (Pro-apoptotic) indazole->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) indazole->bcl2 Downregulates mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase3 Caspase-3 Activation cytochrome_c->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound derivatives.

Cell Cycle Arrest Pathway

cell_cycle_pathway cluster_pRb pRb Regulation indazole This compound Derivative prb_hypo Hypophosphorylated pRb (Active) indazole->prb_hypo Increases Ratio e2f E2F prb_hypo->e2f cell_cycle_arrest G0/G1 Arrest prb_hypo->cell_cycle_arrest prb_total Total pRb s_phase_genes S-Phase Gene Transcription e2f->s_phase_genes g1_s_transition G1/S Phase Transition s_phase_genes->g1_s_transition

Caption: Proposed G0/G1 cell cycle arrest mechanism by this compound derivatives.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indazoles are a prominent class of nitrogen-containing heterocyclic compounds, with the 1H-indazole scaffold being a privileged structure in medicinal chemistry.[1] Derivatives of 1H-indazole exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1] Specifically, the 3-phenyl-1H-indazole core is a key pharmacophore in various biologically active molecules. This document provides a detailed experimental protocol for the synthesis of this compound, intended for use by professionals in chemical synthesis and drug development. The described method is a reliable two-step procedure involving the formation of a benzaldehyde bisulfite adduct, followed by condensation with phenylhydrazine.

Experimental Protocol

This protocol outlines a two-step synthesis for this compound. The first step involves the formation of a stable α-hydroxysulfonic acid adduct from benzaldehyde and sodium bisulfite.[2] This adduct is then reacted with phenylhydrazine to yield the final product after purification.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
BenzaldehydeReagentSigma-AldrichFreshly distilled if necessary.
Sodium Metabisulfite (Na₂S₂O₅)ACS ReagentFisher ScientificUsed to generate sodium bisulfite in solution.
PhenylhydrazineReagentAcros OrganicsCaution: Toxic and should be handled in a fume hood.
Ethanol (EtOH)AnhydrousVWR
Diethyl Ether (Et₂O)ACS ReagentFisher Scientific
Ethyl Acetate (EtOAc)HPLC GradeFisher ScientificFor extraction and chromatography.
HexaneHPLC GradeFisher ScientificFor chromatography.
Glacial Acetic AcidACS ReagentJ.T. Baker
Sodium Bicarbonate (NaHCO₃)ACS ReagentEMD MilliporeFor neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentSigma-AldrichFor drying organic layers.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.

Step 1: Synthesis of Benzaldehyde Sodium Bisulfite Adduct

  • Prepare a saturated solution of sodium bisulfite by dissolving sodium metabisulfite in deionized water at room temperature until no more solid dissolves.

  • In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 10.0 g (94.2 mmol) of benzaldehyde.

  • Slowly add the saturated sodium bisulfite solution to the benzaldehyde with vigorous stirring. The formation of the adduct is exothermic, and a white precipitate will form almost instantly.[3]

  • Continue adding the bisulfite solution until the characteristic smell of benzaldehyde is no longer apparent.

  • Stir the resulting thick white slurry for 30-60 minutes at room temperature to ensure the reaction goes to completion.

  • Isolate the white crystalline adduct by vacuum filtration using a Büchner funnel.[2]

  • Wash the collected solid with a small amount of cold ethanol, followed by a wash with diethyl ether to facilitate drying.

  • Dry the adduct in a vacuum oven at low heat or air-dry to a constant weight. The adduct can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the dried benzaldehyde sodium bisulfite adduct (from Step 1) and 10.2 mL (11.1 g, 102.6 mmol) of phenylhydrazine.

  • Add 100 mL of glacial acetic acid to the flask.[4]

  • Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 4:1 Hexane:Ethyl Acetate. The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into 500 mL of ice-cold water with stirring. A precipitate should form.

  • Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash them with saturated sodium chloride solution (brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol.[5] Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.[6] Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[7]

  • Silica Gel Chromatography: If the product is not sufficiently pure after recrystallization, perform column chromatography using a silica gel stationary phase and an eluent system such as Hexane:Ethyl Acetate (gradient from 9:1 to 4:1).[8]

Reaction Conditions Summary

StepReactionSolventTemperatureDuration
1Adduct FormationWaterRoom Temperature30-60 min
2CyclizationGlacial Acetic AcidReflux (~118 °C)2-4 hours

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by analytical techniques.

ParameterExpected Value
AppearanceSlight yellow solid[9]
Melting Point~115-118 °C (Uncorrected)
¹H NMR (300 MHz, CDCl₃) δ (ppm)12.10 (1H, bs), 8.10-8.03 (3H, m), 7.60-7.46 (3H, m), 7.35-7.10 (3H, m)[9]
¹³C NMR (75 MHz, CDCl₃) δ (ppm)145.51, 141.63, 133.51, 128.98, 128.17, 127.81, 126.70, 121.24, 120.94, 120.82, 110.43[9]
HRMS (ESI)Calculated for C₁₃H₁₀N₂ (M+Na)⁺: 217.0736, Found: 217.0735[9]

Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

SynthesisWorkflow Benzaldehyde Benzaldehyde Adduct Bisulfite Adduct Benzaldehyde->Adduct Step 1 NaHSO3 Sodium Bisulfite Solution NaHSO3->Adduct Reaction Cyclization (Glacial Acetic Acid, Reflux) Adduct->Reaction Phenylhydrazine Phenylhydrazine Phenylhydrazine->Reaction Step 2 Workup Workup (Neutralization, Extraction) Reaction->Workup CrudeProduct Crude Product Workup->CrudeProduct Purification Purification (Recrystallization or Chromatography) CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Phenylhydrazine is toxic and a suspected carcinogen; handle with extreme care.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • Handle all organic solvents with care as they are flammable. Ensure there are no open flames or ignition sources nearby.

References

Application Notes: 3-Phenyl-1H-Indazole Scaffold in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The 1H-indazole core is a bicyclic aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1] Its structural features allow it to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, mimicking the role of the adenine base in ATP.[2] Numerous approved and clinical-trial-stage drugs, such as Axitinib, Pazopanib, and Linifanib, incorporate the indazole moiety, highlighting its significance in oncology and other therapeutic areas.[1][2] This document provides an overview of the application of 3-phenyl-1H-indazole and its derivatives in kinase inhibition assays, including quantitative data on their activity and detailed experimental protocols.

Mechanism of Action Derivatives of the this compound scaffold predominantly function as ATP-competitive inhibitors. They occupy the ATP-binding site of the target kinase, preventing the binding and subsequent transfer of the γ-phosphate from ATP to the protein or peptide substrate.[3][4] The indazole ring typically engages with the kinase hinge region through hydrogen bonds, while the substituted phenyl group at the 3-position can be modified to extend into other pockets, enhancing potency and selectivity.[1][5]

Quantitative Inhibition Data

The versatility of the this compound scaffold has led to the development of potent inhibitors against a wide range of kinase families. The following table summarizes the inhibitory activity (IC50/Ki values) of selected indazole derivatives against various kinases.

Compound ID/NameTarget Kinase(s)IC50 / Ki ValueReference
C05PLK4< 0.1 nM[5]
AxitinibPLK44.2 nM (Ki)[5]
28t (Lead Compound)PLK474 nM[5]
1 ([3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine)FGFR1100 nM[6]
9uFGFR13.3 nM[7]
9dFGFR115.0 nM[7]
27aFGFR1 / FGFR2< 4.1 nM / 2.0 nM[1]
10PI3Kα361 nM[8]
9PI3Kα1.85 µM[8]
10eJAK2166 nM[9]
10eJAK357 nM[9]
10eAurora A939 nM[9]
10eAurora B583 nM[9]
100aVEGFR-2 / Tie2 / EphB43.45 nM / 2.13 nM / 4.71 nM[1]
50GSK-30.35 µM[1]
95RSK2< 2.5 nM[3]
106JNK340 nM[3]

Signaling Pathway Inhibition

Indazole-based inhibitors have been developed to target kinases in critical cellular signaling pathways implicated in cancer and other diseases. One such pathway is the PI3K/AKT/mTOR cascade, which regulates cell growth, proliferation, and survival.[8]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT P (Thr308) mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT P (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor 3-Ethynyl-1H-Indazole (e.g., Compound 10) Inhibitor->PI3K

PI3K/AKT/mTOR pathway with targeted inhibition.

Experimental Protocols

A robust and reliable kinase assay is essential for determining the potency and selectivity of inhibitors. Below is a generalized protocol for an in vitro kinase inhibition assay using a luminescence-based ADP detection method, which is a common, non-radioactive format.[10]

Protocol: In Vitro Kinase Assay (Luminescence-Based)

This protocol measures the amount of ADP produced in a kinase reaction, which directly correlates with kinase activity.[10]

1. Materials and Reagents:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • This compound inhibitor compound, serially diluted in DMSO

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[10]

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate-reading luminometer

2. Assay Procedure:

The general workflow involves combining the inhibitor, enzyme, and substrate, initiating the reaction with ATP, and then measuring the resulting activity.

Assay_Workflow A 1. Dispense Inhibitor (Serial dilutions of indazole compound) B 2. Add Kinase (Enzyme in kinase buffer) A->B C 3. Add Substrate/ATP Mix (Initiates the reaction) B->C D 4. Incubate (e.g., 60 min at room temperature) C->D E 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F 6. Convert ADP to ATP (Add Kinase Detection Reagent) E->F G 7. Read Luminescence (Signal correlates with kinase activity) F->G H 8. Data Analysis (Calculate % inhibition and IC50) G->H

General workflow for a kinase inhibition assay.

Step-by-Step Method:

  • Compound Plating: Add 1-5 µL of serially diluted this compound compound or DMSO (for positive and negative controls) to the wells of a white opaque assay plate.

  • Enzyme Addition: Add 5 µL of the kinase diluted in kinase buffer to each well. Allow a brief pre-incubation (e.g., 10-15 minutes) at room temperature to permit inhibitor-enzyme binding.

  • Reaction Initiation: Add 5 µL of a solution containing both the specific substrate and ATP, prepared in kinase buffer, to all wells. The final ATP concentration should ideally be at or near its Km value for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[4]

  • Kinase Reaction: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.[4]

  • Stop Reaction and ATP Depletion: Add 10 µL of the ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction by chelating Mg2+ and depletes the remaining unconsumed ATP.[10][11] Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 20 µL of the Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated by the kinase reaction into ATP. Incubate for 30-60 minutes at room temperature to allow the new ATP to be generated.[10]

  • Signal Detection: Measure the luminescence of each well using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Alternative Protocol: Radiometric Filter Binding Assay

Historically, a common method involves the use of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).[4][6]

  • The kinase reaction is performed as described above, but with a mixture of cold ATP and radiolabeled ATP.

  • The reaction is stopped by adding a solution like phosphoric acid.[4]

  • The reaction mixture is transferred to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unused [γ-³²P]ATP does not.

  • The filter is washed multiple times to remove all unbound radiolabeled ATP.[4]

  • The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.

  • Inhibitor potency (IC50) is calculated based on the reduction in radioactive signal.

Conclusion The this compound scaffold is a highly effective and versatile starting point for the design of potent and selective kinase inhibitors. Its favorable properties for binding within the ATP pocket have been leveraged to target a multitude of kinases across different families, as evidenced by the extensive low-nanomolar inhibition data available. The standardized in vitro assay protocols described here are fundamental tools for researchers to evaluate these compounds, enabling the systematic optimization required for the development of next-generation targeted therapies.

References

Application Notes and Protocols: 3-Phenyl-1H-Indazole as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-1H-indazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and chemical biology. The rigid, bicyclic indazole core, coupled with the appended phenyl group, provides a privileged scaffold for the design of potent and selective molecular probes. These probes are instrumental in dissecting complex biological pathways and for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for utilizing the this compound scaffold as a molecular probe, with a focus on its application as an antagonist of the Chemokine-like receptor 1 (CMKLR1) and as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).

Application 1: Probing the Chemerin/CMKLR1 Signaling Pathway

The this compound scaffold has been successfully utilized to develop potent antagonists for the Chemokine-like receptor 1 (CMKLR1), a G protein-coupled receptor. CMKLR1 and its endogenous ligand, chemerin, play crucial roles in immune responses, inflammation, and metabolic diseases such as psoriasis.[1][2] Specific derivatives of this compound can be employed to investigate the physiological and pathological functions of the CMKLR1 signaling pathway.

Signaling Pathway

Activation of CMKLR1 by its ligand, chemerin, initiates a signaling cascade through Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of downstream pathways such as the MAPK/ERK and PI3K/Akt pathways, ultimately modulating cellular processes like chemotaxis, inflammation, and cell proliferation. This compound-based antagonists competitively bind to CMKLR1, preventing chemerin-induced signaling.

CMKLR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CMKLR1 CMKLR1 Gai Gαi CMKLR1->Gai Activates Chemerin Chemerin Chemerin->CMKLR1 Binds Probe This compound Probe Probe->CMKLR1 Blocks AC Adenylyl Cyclase Gai->AC Inhibits MAPK_pathway MAPK/ERK Pathway Gai->MAPK_pathway Activates PI3K_pathway PI3K/Akt Pathway Gai->PI3K_pathway Activates cAMP cAMP AC->cAMP Produces Cellular_Response Cellular Response (Chemotaxis, Inflammation) MAPK_pathway->Cellular_Response PI3K_pathway->Cellular_Response

CMKLR1 signaling and antagonism by this compound probes.

Quantitative Data

The following table summarizes the inhibitory activity of a representative this compound derivative against human CMKLR1.

Compound IDTargetAssay TypepIC50Reference
S-26dhCMKLR1Functional Antagonism7.44[1][3]
Experimental Protocols

This protocol describes a cell-based assay to determine the antagonistic activity of a this compound probe by measuring its ability to counteract the chemerin-induced inhibition of cAMP production.

Materials:

  • CHO cells stably expressing human CMKLR1 (hCMKLR1-CHO)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

  • Forskolin

  • Chemerin (human)

  • This compound probe (test compound)

  • cAMP detection kit (e.g., HTRF, ELISA)

  • 384-well white assay plates

Procedure:

  • Cell Preparation: Culture hCMKLR1-CHO cells to ~80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer to a density of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare a 10 mM stock solution of the this compound probe in 100% DMSO. Perform a serial dilution in DMSO to create a concentration range (e.g., from 10 mM to 100 nM). Further dilute these solutions in assay buffer to achieve the final desired concentrations with a final DMSO concentration of ≤0.1%.

  • Assay Setup:

    • Add 5 µL of the diluted probe or vehicle (assay buffer with 0.1% DMSO) to the wells of the 384-well plate.

    • Add 5 µL of hCMKLR1-CHO cell suspension to each well.

    • Incubate the plate at room temperature for 30 minutes.

  • Agonist and Forskolin Addition:

    • Prepare a solution of chemerin (at its EC80 concentration) and forskolin (e.g., 10 µM final concentration) in assay buffer.

    • Add 10 µL of the chemerin/forskolin solution to each well.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data with respect to the control wells (forskolin alone = 100% signal; chemerin + forskolin = 0% signal).

    • Plot the percentage of inhibition against the logarithm of the probe concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value. The pIC50 is calculated as -log(IC50).

Application 2: Probing the Indoleamine 2,3-dioxygenase 1 (IDO1) Pathway

The 1H-indazole scaffold is a key pharmacophore for the development of inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[4] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan degradation along the kynurenine pathway.[5] In the context of cancer, overexpression of IDO1 in tumor cells leads to a depletion of tryptophan in the tumor microenvironment, which suppresses T-cell proliferation and promotes immune tolerance.[5] 1H-indazole-based probes can be used to inhibit IDO1 activity and study the downstream consequences on tryptophan metabolism and immune cell function.

Signaling Pathway

IDO1 catalyzes the oxidative cleavage of the indole ring of L-tryptophan to produce N-formylkynurenine, which is subsequently converted to kynurenine. This depletion of tryptophan and accumulation of kynurenine metabolites leads to the suppression of effector T-cell function and the activation of regulatory T-cells, thereby promoting an immunosuppressive tumor microenvironment. 1H-indazole-based inhibitors bind to the active site of IDO1, preventing the metabolism of tryptophan.

IDO1_Pathway cluster_cell Tumor Cell / Antigen Presenting Cell cluster_tme Tumor Microenvironment Tryptophan_in L-Tryptophan (extracellular) IDO1 IDO1 Enzyme Tryptophan_in->IDO1 Substrate T_Cell Effector T-Cell Tryptophan_in->T_Cell Required for Proliferation Kynurenine_out Kynurenine (extracellular) IDO1->Kynurenine_out Metabolizes to Probe 1H-Indazole Probe Probe->IDO1 Inhibits T_Cell_Suppression T-Cell Suppression (Immune Evasion) Kynurenine_out->T_Cell_Suppression Promotes

IDO1 pathway and inhibition by 1H-indazole probes.

Quantitative Data

The following table presents the inhibitory activity of a representative 1H-indazole derivative against IDO1.

Compound IDTargetAssay TypeIC50 (µM)Reference
2gIDO1Enzyme Inhibition5.3[4]
Experimental Protocols

This protocol outlines a biochemical assay to measure the inhibitory activity of a 1H-indazole probe on recombinant human IDO1 enzyme. The assay quantifies the production of N-formylkynurenine.

Materials:

  • Recombinant human IDO1 enzyme

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • L-Tryptophan

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • 1H-Indazole probe (test compound)

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well clear flat-bottom plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the 1H-indazole probe in 100% DMSO. Create a serial dilution in DMSO and then dilute in assay buffer to the desired final concentrations (final DMSO concentration ≤1%).

  • Reaction Mixture Preparation: Prepare a reaction mixture containing L-tryptophan (e.g., 200 µM), ascorbic acid (e.g., 20 mM), methylene blue (e.g., 10 µM), and catalase (e.g., 200 U/mL) in assay buffer.

  • Assay Setup:

    • Add 50 µL of the reaction mixture to each well of the 96-well plate.

    • Add 25 µL of the diluted probe or vehicle (assay buffer with 1% DMSO) to the wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzyme Addition:

    • Add 25 µL of pre-warmed recombinant human IDO1 enzyme (e.g., 50 nM final concentration) to each well to initiate the reaction.

    • Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination and Color Development:

    • Stop the reaction by adding 25 µL of 30% (w/v) TCA.

    • Incubate the plate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate at 3000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer 100 µL of the supernatant to a new 96-well plate.

    • Add 100 µL of Ehrlich's reagent to each well.

    • Incubate at room temperature for 10 minutes to allow color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Subtract the background absorbance (wells without enzyme).

    • Calculate the percentage of inhibition for each probe concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the probe concentration and fit the data to a suitable model to determine the IC50 value.

This protocol describes how to measure the inhibitory effect of a 1H-indazole probe on IDO1 activity in a cellular context. HeLa cells, which can be induced to express high levels of IDO1, are commonly used.

Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Interferon-gamma (IFN-γ)

  • 1H-Indazole probe (test compound)

  • TCA

  • Ehrlich's reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

  • IDO1 Induction and Compound Treatment:

    • Remove the culture medium.

    • Add 200 µL of fresh medium containing IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression.

    • Simultaneously, add the 1H-indazole probe at various concentrations (final DMSO concentration ≤0.5%). Include a vehicle control.

    • Incubate the cells for 48 hours at 37°C in a CO2 incubator.

  • Kynurenine Measurement:

    • After the incubation period, collect 150 µL of the culture supernatant from each well.

    • Add 15 µL of 6.1 N TCA to each supernatant sample to precipitate proteins.

    • Incubate at 50°C for 30 minutes.

    • Centrifuge at 2500 rpm for 10 minutes.

    • Transfer 100 µL of the clear supernatant to a new 96-well plate.

    • Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm.

    • Generate a standard curve using known concentrations of kynurenine to quantify the amount of kynurenine produced by the cells.

    • Calculate the percentage of inhibition of kynurenine production for each probe concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the probe concentration.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of molecular probes to investigate important biological targets such as CMKLR1 and IDO1. The detailed protocols provided herein offer a framework for researchers to utilize these probes to explore the roles of these targets in health and disease, and to screen for novel therapeutic candidates. Careful optimization of assay conditions and appropriate data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for 3-Phenyl-1H-Indazole in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-phenyl-1H-indazole and its derivatives in cell-based assays, focusing on their application as potential anti-cancer agents. The protocols outlined below are based on established methodologies and findings from recent research.

Introduction

Indazole-containing compounds are a significant class of heterocyclic molecules that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] Several FDA-approved drugs, such as Niraparib and Pazopanib, feature the indazole scaffold, highlighting its therapeutic importance.[2] Derivatives of this compound, in particular, have been investigated for their potent anti-proliferative effects against various cancer cell lines. These compounds have been shown to induce cell cycle arrest, promote apoptosis, and inhibit key signaling pathways involved in cancer progression.[3][4][5]

This document details standard cell-based assay protocols to evaluate the efficacy and mechanism of action of this compound derivatives.

Data Presentation: Anti-proliferative Activity

The following tables summarize the quantitative data on the anti-proliferative activity of various this compound derivatives against a panel of human cancer cell lines.

Table 1: Growth Inhibition (GI₅₀) of N-phenyl-1H-indazole-1-carboxamide Derivatives

CompoundCell LineCancer TypeGI₅₀ (µM)Reference
1cLeukemiaLeukemia0.041 - 33.6[3][6]
1cNon-Small Cell LungLung Cancer" "[3][6]
1cColonColon Cancer" "[3][6]
1cCNSCNS Cancer" "[3][6]
1cMelanomaMelanoma" "[3][6]
1cOvarianOvarian Cancer" "[3][6]
1cRenalRenal Cancer" "[3][6]
1cProstateProstate Cancer" "[3][6]
1cBreastBreast Cancer" "[3][6]
Mean GI₅₀ - - 1.90 [3][6]

Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of Indazole Derivatives

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
2f-Multiple0.23 - 1.15[4]
6oK562Chronic Myeloid Leukemia5.15[5][7]
6oHEK-293Normal Kidney33.2[5][7]
89K562Leukemia6.50[1]
93HL60Leukemia0.0083[1]
93HCT116Colon Cancer0.0013[1]
99--0.0405 (cellular activity)[1]
120--5.3 (IDO1 inhibition)[1]
127 (Entrectinib)--0.012 (ALK inhibition)[1]
4d-c-Met Inhibition5.45[8]
10d,eSR LeukemiaLeukemia0.0153[9]
S-26dhCMKLR1-transfected CHO-pIC₅₀ = 7.44[10]

Signaling Pathways and Mechanisms of Action

Several derivatives of this compound exert their anti-cancer effects by modulating key signaling pathways.

One of the investigated mechanisms involves the induction of apoptosis through the p53/MDM2 pathway and the regulation of Bcl-2 family proteins.[5][7]

apoptosis_pathway Indazole_Derivative_6o Indazole Derivative (e.g., 6o) p53_MDM2 p53/MDM2 Pathway Indazole_Derivative_6o->p53_MDM2 Bcl2_Family Bcl-2 Family (Bax/Bcl-2 ratio) Indazole_Derivative_6o->Bcl2_Family pRb Hypophosphorylation of pRb Indazole_Derivative_6o->pRb (e.g., 1c, 10d, 10e) Apoptosis Apoptosis p53_MDM2->Apoptosis Bcl2_Family->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 Phase) pRb->Cell_Cycle_Arrest

Proposed mechanism of action for certain indazole derivatives.

Additionally, some indazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases such as c-Met, which is crucial in tumor cell proliferation, angiogenesis, and metastasis.[8][11][12]

Experimental Protocols

The following are detailed protocols for key cell-based assays to characterize the activity of this compound derivatives.

Cell Proliferation/Viability Assay (MTT Assay)

This assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13][14]

mtt_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Treatment Treat cells with compound (e.g., 24, 48, 72h) Cell_Seeding->Treatment Compound_Prep Prepare serial dilutions of indazole compound Compound_Prep->Treatment MTT_Addition Add MTT solution (incubate 2-4h) Treatment->MTT_Addition Solubilization Add solubilization solution (e.g., DMSO) MTT_Addition->Solubilization Read_Absorbance Measure absorbance at 570 nm Solubilization->Read_Absorbance Calculate_Viability Calculate % cell viability and determine IC₅₀ Read_Absorbance->Calculate_Viability

Workflow for the MTT cytotoxicity assay.

Materials:

  • Human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)[5]

  • This compound derivative stock solution (in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (medium with DMSO).[14]

  • Incubation: Incubate the plates for the desired time period (e.g., 48 hours).[15]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.[14]

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[16]

Materials:

  • Cells treated with the this compound derivative

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with various concentrations of the compound for a specified time (e.g., 24 hours).[16]

  • Harvest and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at 4°C.[16]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and PI. Incubate for 30 minutes at 37°C in the dark.[16]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

Materials:

  • Cells treated with the this compound derivative

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound for the desired duration (e.g., 48 hours).[16]

  • Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[5]

Western Blotting for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the compound's mechanism of action, such as Bax, Bcl-2, p53, and MDM2.[5][13]

western_blot_workflow Cell_Treatment Treat cells with indazole compound Lysis Lyse cells and quantify protein Cell_Treatment->Lysis SDS_PAGE Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with HRP- conjugated secondary Ab Primary_Ab->Secondary_Ab Detection Detect with chemiluminescent substrate Secondary_Ab->Detection Analysis Analyze protein bands Detection->Analysis

General workflow for Western blotting.

Materials:

  • Treated cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the treated cells and quantify the protein concentration.[13]

  • SDS-PAGE: Separate the protein lysates by SDS-PAGE.[13]

  • Protein Transfer: Transfer the separated proteins to a membrane.[13]

  • Blocking: Block the membrane to prevent non-specific antibody binding.[13]

  • Antibody Incubation: Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.[13]

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[13]

  • Analysis: Quantify the band intensities to determine the relative protein expression levels, often normalizing to a loading control like GAPDH.[5]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anti-cancer therapeutics. The cell-based assay protocols described in these application notes provide a robust framework for researchers to evaluate the efficacy, potency, and mechanism of action of new derivatives. Through systematic screening and detailed mechanistic studies, the full therapeutic potential of this class of compounds can be further elucidated.

References

Application Note & Protocol: High-Throughput Screening of 3-Phenyl-1H-Indazole Libraries for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3-phenyl-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2][3] These derivatives have shown significant potential as anticancer, anti-inflammatory, and anti-HIV agents.[1][2] A prominent application of these libraries is in the discovery of kinase inhibitors, with compounds targeting a variety of kinases such as Pim-1, ERK, c-Kit, PDGFRβ, FLT3, FGFR1, and PAK1.[1][4] This document provides a detailed protocol for the high-throughput screening (HTS) of this compound libraries to identify novel kinase inhibitors.

1. Principle of the Assay

This protocol describes a fluorescence-based biochemical assay for high-throughput screening of this compound libraries against a generic tyrosine kinase. The assay measures the phosphorylation of a substrate peptide by the kinase. Inhibition of the kinase by a compound from the library results in a decrease in the fluorescent signal.

2. Materials and Reagents

  • This compound Library: Compounds dissolved in 100% DMSO.

  • Kinase: Recombinant human tyrosine kinase.

  • Substrate: Poly-Glu-Tyr (4:1) or a specific peptide substrate.

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: e.g., Tris-HCl, MgCl2, DTT, and a surfactant like Tween-20.

  • Detection Reagent: A fluorescent dye that preferentially binds to the phosphorylated substrate or a fluorescence polarization-based detection system.

  • Control Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine).

  • Microplates: 384-well, black, low-volume microplates.

  • Liquid Handling System: Automated liquid handler for dispensing reagents.

  • Plate Reader: A multi-mode microplate reader capable of fluorescence detection.

3. Experimental Workflow

The high-throughput screening process follows a staged workflow to ensure robustness and identify genuine hits.[5][6]

HTS_Workflow cluster_prep Stage I: Assay Development & Miniaturization cluster_screen Stage II: Screening cluster_validation Stage III: Hit Validation AssayDev Assay Development in 96-well format Miniaturization Miniaturization to 384-well format AssayDev->Miniaturization Z_Factor Z' Factor Determination (>0.5) Miniaturization->Z_Factor PilotScreen Pilot Screen (~2,000 compounds) Z_Factor->PilotScreen FullLibraryScreen Full Library Screen PilotScreen->FullLibraryScreen HitConfirmation Hit Confirmation (Re-testing) FullLibraryScreen->HitConfirmation DoseResponse Dose-Response Curves (IC50) HitConfirmation->DoseResponse SAR Preliminary SAR Analysis DoseResponse->SAR

Caption: High-throughput screening workflow for this compound libraries.

4. Detailed Protocol

4.1. Assay Miniaturization and Optimization (Stage I)

  • Assay Development: Initially, develop the kinase assay in a 96-well format to optimize reagent concentrations (kinase, substrate, ATP) and incubation times.

  • Miniaturization: Transfer the optimized assay to a 384-well plate format. A typical final assay volume is 20-50 µL.[6]

  • Z' Factor Determination: Perform a "dry run" using only positive (no inhibitor) and negative (known inhibitor) controls to determine the Z' factor. A Z' factor consistently above 0.5 is required for a robust HTS assay.[6]

4.2. High-Throughput Screening (Stage II)

  • Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the this compound library into the 384-well assay plates. Also, include wells for positive (DMSO only) and negative (control inhibitor) controls on each plate.

  • Reagent Addition:

    • Add the kinase solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for compound binding.

    • Initiate the kinase reaction by adding a solution containing the substrate and ATP.

  • Incubation: Incubate the plates at room temperature or 30°C for the optimized reaction time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Read the fluorescence signal on a multi-mode plate reader.

4.3. Hit Validation (Stage III)

  • Hit Confirmation: "Hits" are identified as compounds that cause a significant reduction in the fluorescent signal (e.g., >3 standard deviations from the mean of the DMSO controls). These primary hits should be re-tested under the same conditions to confirm their activity.

  • Dose-Response Curves: Confirmed hits are then tested in a dose-response format (e.g., 8-point serial dilutions) to determine their potency (IC50 value).

  • Preliminary SAR Analysis: Analyze the structure-activity relationship (SAR) of the validated hits to identify common chemical features responsible for activity and guide further optimization.[6]

5. Data Presentation

Quantitative data from the screening and hit validation phases should be summarized in tables for clear comparison.

Table 1: Representative Data from a Primary Screen

Plate IDTotal Compounds% Inhibition (Mean)Z' FactorHit Rate (%)
P001320N/A0.781.2
P002320N/A0.810.9
...............

Table 2: Dose-Response Data for Validated Hits

Compound IDIC50 (µM)Hill Slope
Hit-0011.251.10.99
Hit-0025.670.90.98
............

6. Signaling Pathway Context

Many this compound derivatives act as inhibitors of receptor tyrosine kinases (RTKs). The diagram below illustrates a simplified RTK signaling pathway, which is a common target for this class of compounds.

RTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 P Ligand Growth Factor (Ligand) Ligand->RTK SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound Inhibitor Inhibitor->RTK

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

This protocol provides a comprehensive framework for the high-throughput screening of this compound libraries to discover novel kinase inhibitors. The described workflow, from assay development to hit validation, ensures the identification of potent and selective compounds for further drug development. The adaptability of this protocol allows for its application to various kinase targets, making it a valuable tool for academic and industrial research.

References

Application Notes and Protocols for In Vivo Administration of 3-Phenyl-1H-Indazole in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).

Introduction

3-Phenyl-1H-indazole is a heterocyclic aromatic organic compound that forms the core structure for a variety of derivatives with demonstrated pharmacological activities. While much of the in vivo research has focused on substituted derivatives, this document provides available information on the in vivo administration of the parent indazole structure and its close analogs in animal models, focusing on its anti-inflammatory and potential anticancer applications.

Anti-Inflammatory Applications

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is adapted from studies on the anti-inflammatory effects of indazole and its derivatives.[1]

Objective: To assess the acute anti-inflammatory activity of this compound in a rat model of inflammation.

Animal Model:

  • Species: Wistar rats

  • Sex: Male

  • Weight: 180-220 g

Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Positive Control: Diclofenac sodium (10 mg/kg)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide animals into the following groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: this compound (25 mg/kg, i.p.)

    • Group III: this compound (50 mg/kg, i.p.)

    • Group IV: this compound (100 mg/kg, i.p.)

    • Group V: Diclofenac sodium (10 mg/kg, i.p.)

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the respective compounds or vehicle intraperitoneally (i.p.) 30 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Quantitative Data: Anti-Inflammatory Activity
Treatment GroupDose (mg/kg, i.p.)Maximum Inhibition of Edema (%)Time of Maximum Inhibition (hours)
Indazole2515.87 ± 0.211
Indazole5019.31 ± 0.461
Indazole10061.035
Diclofenac Sodium1084.505

Data adapted from a study on indazole and its derivatives.[1]

Signaling Pathway: Anti-Inflammatory Action

The anti-inflammatory effects of indazole derivatives are suggested to be mediated through the inhibition of key inflammatory pathways.[1]

anti_inflammatory_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimulus->Cell_Membrane Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Inflammatory_Stimulus->Cytokines Free_Radicals Free Radicals Inflammatory_Stimulus->Free_Radicals Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Indazole This compound Indazole->COX2 Inhibition Indazole->Cytokines Inhibition Indazole->Free_Radicals Inhibition Cytokines->Inflammation Free_Radicals->Inflammation anticancer_pathways cluster_0 Apoptosis Pathway cluster_1 Kinase Signaling cluster_2 Immune Checkpoint Bcl2 Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis p53 p53 MDM2 MDM2 p53->MDM2 p53->Apoptosis PAK1 PAK1 Cell_Migration Cell Migration & Invasion PAK1->Cell_Migration PD1 PD-1 PDL1 PD-L1 PD1->PDL1 T_Cell_Inactivation T-Cell Inactivation PDL1->T_Cell_Inactivation Indazole_Derivatives Indazole Derivatives Indazole_Derivatives->Bcl2 Inhibition Indazole_Derivatives->MDM2 Inhibition Indazole_Derivatives->PAK1 Inhibition Indazole_Derivatives->PDL1 Inhibition of PD-1/PD-L1 Interaction experimental_workflow cluster_0 Pre-clinical Evaluation Formulation Compound Formulation PK_Study Pharmacokinetic Study (Rat/Mouse) Formulation->PK_Study Toxicity_Study Acute Toxicity Study (LD50) Formulation->Toxicity_Study Efficacy_Study In Vivo Efficacy Study (e.g., Anti-inflammatory, Anticancer) Formulation->Efficacy_Study Data_Analysis Data Analysis and Interpretation PK_Study->Data_Analysis Toxicity_Study->Data_Analysis Efficacy_Study->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo

References

Application Notes and Protocols for the Synthesis of 3-Phenyl-1H-Indazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 3-phenyl-1H-indazole carboxamide derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including potent antitumor and kinase inhibitory effects. The following sections present various synthetic approaches, detailed experimental protocols, and quantitative data to facilitate the replication and further development of these compounds.

Method 1: Amide Coupling of 1H-Indazole-3-Carboxylic Acid with Phenylamines

A widely employed and versatile method for the synthesis of this compound carboxamide derivatives is the direct amide coupling of 1H-indazole-3-carboxylic acid with a substituted or unsubstituted aniline. This method offers a straightforward approach to a diverse range of derivatives. The reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

General Experimental Workflow

G cluster_prep Preparation of Starting Material cluster_coupling Amide Coupling Reaction cluster_workup Work-up and Purification Indazole Indazole SEM_Cl SEM-Cl Indazole->SEM_Cl Protection nBuLi_CO2 1. n-BuLi 2. CO2 SEM_Cl->nBuLi_CO2 Carboxylation Indazole_COOH 1H-Indazole-3-Carboxylic Acid nBuLi_CO2->Indazole_COOH Deprotection Indazole_COOH_c 1H-Indazole-3-Carboxylic Acid Coupling_Agent Coupling Agent (e.g., HATU, EDC/HOBt) Indazole_COOH_c->Coupling_Agent Aniline Phenylamine Derivative Aniline->Coupling_Agent Product This compound Carboxamide Derivative Coupling_Agent->Product Amide Bond Formation Base Base (e.g., DIPEA, TEA) Base->Coupling_Agent Solvent Solvent (e.g., DMF) Solvent->Coupling_Agent Reaction_Mixture Reaction Mixture Extraction Extraction Reaction_Mixture->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification (Column Chromatography) Drying->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the synthesis of this compound carboxamide derivatives via amide coupling.

Protocol 1A: High-Efficiency Amide Coupling using HATU

This protocol is recommended for a broad range of phenylamines, including those that are less reactive.

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Substituted or unsubstituted phenylamine

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazole-3-carboxylic acid (1.0 equivalent).

  • Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until all the solid has dissolved.

  • Add the phenylamine derivative (1.0-1.2 equivalents) to the solution.

  • Add DIPEA (2.0-3.0 equivalents) and stir the mixture for 2 minutes at room temperature.

  • Add HATU (1.0-1.1 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound carboxamide derivative.

Protocol 1B: Standard Amide Coupling using EDC/HOBt

This is a cost-effective alternative suitable for more reactive phenylamines.[1]

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Substituted or unsubstituted phenylamine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Chloroform

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid (1.0 equivalent) in DMF, add HOBt (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3.0 equivalents).[1]

  • Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the phenylamine derivative (1.0 equivalent) to the reaction mixture.[1]

  • Stir the reaction at room temperature for 4-6 hours, monitoring for completion by TLC.[1]

  • Pour the reaction mixture into ice water.

  • Extract the product with a 10% solution of methanol in chloroform (2 x 30 mL).[1]

  • Combine the organic layers and wash with 10% NaHCO₃ solution and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[1]

  • Purify the crude product by column chromatography (e.g., step gradient of 0-5% methanol in chloroform) to yield the final product.[1]

Quantitative Data for Selected Derivatives (Method 1)
Compound IDPhenylamine DerivativeCoupling MethodYield (%)Melting Point (°C)Reference
1a N-benzylamineEDC/HOBt85145-148[1]
1b 2-morpholinoethanamineEDC/HOBt78148-151[1]
1c 2-(pyrrolidin-1-yl)ethanamineEDC/HOBt82120-123[1]
1d 1,3,4-thiadiazol-2-amineEDC/HOBt75194-198[1]

Method 2: Reaction of 3-Amino-1H-indazole with Phenyl Isocyanates

This method is particularly useful for the synthesis of N-aryl-3-amino-1H-indazole-1-carboxamides.[2][3][4]

General Reaction Scheme

G AminoIndazole 3-Amino-1H-indazole Derivative Product 3-Amino-N-phenyl-1H-indazole -1-carboxamide Derivative AminoIndazole->Product PhenylIsocyanate Phenyl Isocyanate Derivative PhenylIsocyanate->Product

Caption: Synthesis of 3-amino-N-phenyl-1H-indazole-1-carboxamides.

Protocol 2A: Synthesis of N-Aryl-3-amino-1H-indazole-1-carboxamides

Materials:

  • 3-Amino-1H-indazole derivative

  • Substituted or unsubstituted phenyl isocyanate

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

Procedure:

  • Dissolve the 3-amino-1H-indazole derivative (1.0 equivalent) in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the phenyl isocyanate derivative (1.0-1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.

  • Monitor the reaction by TLC.

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration and wash with a cold solvent.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 3-amino-N-phenyl-1H-indazole-1-carboxamide.

Quantitative Data for Selected Derivatives (Method 2)
Compound ID3-Amino-1H-indazole DerivativePhenyl Isocyanate DerivativeYield (%)Reference
2a 3-Amino-1H-indazolePhenyl isocyanateNot specified[2][3]
2b 3-Amino-5-nitro-1H-indazolePhenyl isocyanateNot specified[2]
2c 3-Amino-1H-indazole4-Chlorophenyl isocyanateNot specified[2][3]

Biological Activity and Signaling Pathways

Certain this compound carboxamide derivatives have shown significant potential as anticancer agents, acting through various mechanisms such as the inhibition of p21-activated kinase 1 (PAK1) and the induction of cell cycle arrest.[5][6][7]

PAK1 Inhibition and Anti-Metastatic Effects

Derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective inhibitors of PAK1.[7] Aberrant activation of PAK1 is linked to tumor progression, migration, and invasion. Inhibition of PAK1 by these compounds can lead to the downregulation of Snail, a key transcription factor involved in the epithelial-mesenchymal transition (EMT), thereby suppressing cancer cell migration and invasion.[7]

G PAK1 PAK1 Snail Snail PAK1->Snail Upregulation IndazoleCarboxamide This compound Carboxamide Derivative IndazoleCarboxamide->PAK1 MigrationInvasion Cell Migration & Invasion Snail->MigrationInvasion Promotion G IndazoleCarboxamide 3-Amino-N-phenyl-1H-indazole -1-carboxamide Derivative pRb_hypo Hypophosphorylated pRb (Active) IndazoleCarboxamide->pRb_hypo Increases ratio G1_S_Transition G1/S Phase Transition pRb_hypo->G1_S_Transition Inhibits pRb_hyper Hyperphosphorylated pRb (Inactive) CellProliferation Cell Proliferation G1_S_Transition->CellProliferation Leads to

References

Application Notes and Protocols for the Analytical Characterization of 3-Phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key analytical techniques for the characterization of 3-phenyl-1H-indazole, a significant heterocyclic scaffold in medicinal chemistry. The following protocols and data are intended to guide researchers in confirming the identity, purity, and structural integrity of this compound.

Spectroscopic Characterization

Spectroscopic methods are fundamental for the structural elucidation of this compound. These techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Record the ¹H NMR and ¹³C NMR spectra on a 300 MHz or 400 MHz spectrometer.[1]

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Quantitative Data: NMR Spectroscopy

Technique Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment Reference
¹H NMR (300MHz, CDCl₃)¹H12.10bs-NH[1]
8.10-8.03m-3H, Aromatic[1]
7.60-7.46m-3H, Aromatic[1]
7.35-7.10m-3H, Aromatic[1]
¹³C NMR (75 MHz, CDCl₃)¹³C145.51--C[1]
141.63--C[1]
133.51--C[1]
128.98--CH[1]
128.17--CH[1]
127.81--CH[1]
126.70--CH[1]
121.24--CH[1]
120.94--CH[1]
120.82--C[1]
110.43--CH[1]

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for this type of molecule.[1][2]

  • Instrumentation: Introduce the sample into a mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument for high-resolution analysis.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it with the calculated theoretical mass.

Quantitative Data: Mass Spectrometry

Technique Ionization Mode Calculated m/z [M+Na]⁺ Found m/z [M+Na]⁺ Reference
HRMSESI217.0736217.0735[1]
Technique Ionization Mode Calculated m/z [M+H]⁺ Found m/z [M+H]⁺ Reference
HRMSESI220.0869 (for this compound-6-carbonitrile)220.0872[2]
HRMSESI263.0791 (for 3-phenyl-6-(trifluoromethyl)-1H-indazole)263.0792[2]

Chromatographic Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for quantitative analysis.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent to a known concentration.

  • Instrumentation: Use an HPLC system equipped with a UV detector. A C18 or a Phenyl-Hexyl column is often suitable for the separation of aromatic compounds.[3]

  • Mobile Phase: A typical mobile phase would be a gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[3]

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or equivalent.

    • Flow Rate: 1.0 mL/minute.

    • Detection: UV at 254 nm.

    • Injection Volume: 10-20 µL.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area. Purity is assessed by the relative area of the main peak.

X-ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and crystal packing information.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of this compound of suitable quality. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.

  • Crystal Mounting: Carefully select and mount a single crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.[4] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[4]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software. The final model will provide the atomic coordinates, from which the molecular structure can be visualized.

While a specific crystal structure for the parent this compound was not found in the initial search, the technique has been successfully applied to its derivatives, confirming its utility for this class of compounds.[5][6][7]

Visualizations

Experimental Workflow for Characterization

Analytical Workflow for this compound Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity_and_structure Purity & Definitive Structure Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR HPLC HPLC Analysis Purification->HPLC Xray X-ray Crystallography Purification->Xray Purity_Check Purity > 95%? NMR->Purity_Check Structural Confirmation MS->Purity_Check Structural Confirmation IR->Purity_Check Structural Confirmation HPLC->Purity_Check Purity Assessment Definitive_Structure Structure Confirmed? Xray->Definitive_Structure 3D Structure Confirmation Purity_Check->Purification No Final_Product Characterized this compound Purity_Check->Final_Product Yes Definitive_Structure->Final_Product Yes

Caption: Analytical workflow for the synthesis, purification, and characterization of this compound.

References

Application Notes and Protocols: 3-Phenyl-1H-Indazole as a Precursor for Novel Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Phenyl-1H-indazole is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry as a precursor for the synthesis of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antiproliferative, antifungal, and kinase inhibitory effects. This document provides detailed application notes and protocols for the synthesis and evaluation of novel drug candidates derived from this compound, supported by quantitative data and visual diagrams of relevant signaling pathways and experimental workflows.

I. Biological Activities and Quantitative Data

Derivatives of this compound have been explored for various therapeutic applications. The following tables summarize the quantitative data from key studies, highlighting the potential of this scaffold in drug discovery.

Table 1: Antiproliferative Activity of this compound Derivatives
Compound IDTarget/Cell LineActivity MetricValueReference
1c NCI 60-cell line panelGI₅₀0.041-33.6 µM[1]
Mean GI₅₀1.90 µM[1]
10d, 10e SR leukemia cellsGI₅₀0.0153 µM[2]
93 HL60 cellsIC₅₀8.3 nM[3]
HCT116 cellsIC₅₀1.3 nM[3]
97 12 human cancer cellsIC₅₀1.12-6.84 µM[4]
116, 117, 118 HT29 cellsIC₅₀0.9-6.1 µM[3]
2f Various cancer cell linesIC₅₀0.23–1.15 μM[5]
Table 2: Kinase Inhibitory Activity of this compound Derivatives
Compound IDTarget KinaseActivity MetricValueReference
97 c-KitKd68.5 ± 9.5 nM[3]
PDGFRβKd140 ± 0 nM[3]
FLT3Kd375 ± 15.3 nM[3]
99 FGFR1IC₅₀2.9 nM[3]
102 FGFR1IC₅₀30.2 ± 1.9 nM[3]
106 FGFR1IC₅₀2.0 ± 0.4 µM[3][4]
FGFR2IC₅₀0.8 ± 0.3 µM[3][4]
FGFR3IC₅₀4.5 ± 1.6 µM[3][4]
109 EGFR T790MIC₅₀5.3 nM[3]
EGFRIC₅₀8.3 nM[3]
116, 117, 118 ERK1/2IC₅₀9.3-25.8 nM[3]
127 (Entrectinib) ALKIC₅₀12 nM[3]
10e JAK2IC₅₀0.166 µM[6]
JAK3IC₅₀0.057 µM[6]
Aurora AIC₅₀0.939 µM[6]
Aurora BIC₅₀0.583 µM[6]
30l PAK1IC₅₀9.8 nM[7]
Table 3: Anticandidal Activity of this compound Derivatives
Compound IDCandida SpeciesActivity MetricValue (µM)Reference
10g C. albicansMICNot specified[8]
C. glabrata (miconazole susceptible)MICNot specified[8]
C. glabrata (miconazole resistant)MICNot specified[8]

II. Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and their subsequent biological evaluation.

Protocol 1: General Synthesis of N-Phenyl-1H-indazole-1-carboxamides[1][2]

This protocol describes the synthesis of N-phenyl-1H-indazole-1-carboxamides by reacting a 3-amino-1H-indazole derivative with a phenyl isocyanate derivative.

Materials:

  • 3-Amino-1H-indazole derivative

  • Phenyl isocyanate derivative

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve the 3-amino-1H-indazole derivative in the anhydrous solvent under an inert atmosphere.

  • Add the phenyl isocyanate derivative dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for the time specified in the relevant literature (typically a few hours to overnight), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired N-phenyl-1H-indazole-1-carboxamide.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Copper-Catalyzed Intramolecular N-Arylation for N-Phenyl-1H-indazoles[9]

This protocol outlines the synthesis of N-phenyl-1H-indazoles from ortho-chlorinated arylhydrazones.

Materials:

  • ortho-Chlorinated arylhydrazone

  • Copper(I) iodide (CuI)

  • Potassium hydroxide (KOH)

  • 1,10-Phenanthroline

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, combine the o-chlorinated arylhydrazone, CuI, KOH, and 1,10-phenanthroline.

  • Add DMF as the solvent.

  • Heat the reaction mixture to 120 °C and stir for 12-48 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Isolate the product by extraction and purify using column chromatography on silica gel.

  • Characterize the purified N-phenyl-1H-indazole using HRMS, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol 3: In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol describes a common method to evaluate the antiproliferative activity of synthesized compounds against cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized this compound derivatives (dissolved in DMSO)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilizing solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium containing MTT and add DMSO or a solubilizing solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI₅₀ or IC₅₀ values.

Protocol 4: Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against specific kinases.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Synthesized this compound derivatives

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer in a microplate.

  • Add the synthesized compounds at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specific time at an optimal temperature.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ values.

III. Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the drug discovery process using this compound as a precursor.

G cluster_workflow General Experimental Workflow Precursor This compound Synthesis Chemical Synthesis of Derivatives Precursor->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (e.g., Antiproliferative, Kinase Assays) Purification->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization (SAR studies) Hit->Optimization Optimization->Synthesis InVivo In Vivo Studies (Animal Models) Optimization->InVivo Candidate Drug Candidate InVivo->Candidate G cluster_pathway pRb Signaling Pathway in Cell Cycle Control GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor CyclinD_CDK46 Cyclin D / CDK4/6 Receptor->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb Phosphorylation E2F E2F pRb->E2F Inhibition S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activation CellCycleProgression Cell Cycle Progression (G1 to S phase) S_Phase_Genes->CellCycleProgression IndazoleDerivative This compound Derivative (e.g., 1c) IndazoleDerivative->CyclinD_CDK46 Inhibition G cluster_kinase_pathway Targeted Kinase Signaling Pathways cluster_fgfr FGFR Pathway cluster_egfr EGFR Pathway cluster_jak_stat JAK/STAT Pathway IndazoleDerivative This compound Derivative FGFR FGFR IndazoleDerivative->FGFR EGFR EGFR IndazoleDerivative->EGFR JAK JAK IndazoleDerivative->JAK RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Proliferation_Survival_1 Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival_1 PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Proliferation_Survival_2 Cell Proliferation & Survival PI3K_AKT->Proliferation_Survival_2 STAT STAT JAK->STAT Gene_Expression Gene Expression (Proliferation, Inflammation) STAT->Gene_Expression

References

Application of 3-Phenyl-1H-Indazole Derivatives in the Treatment of Psoriasis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent advancements in the understanding of psoriasis pathogenesis have identified novel therapeutic targets beyond the traditional TNF-α/IL-23/IL-17 axis. The 3-phenyl-1H-indazole scaffold has emerged as a promising chemical starting point for the development of small molecule inhibitors targeting key pathways in psoriatic inflammation. This document provides detailed application notes and experimental protocols for two distinct classes of this compound derivatives that have demonstrated preclinical efficacy in a mouse model of psoriasis: Chemokine-like Receptor 1 (CMKLRI) antagonists and Aryl Hydrocarbon Receptor (AHR) agonists.

These compounds offer innovative mechanisms of action for mitigating the complex inflammatory cascades that drive psoriasis. The following sections provide comprehensive data and methodologies to facilitate further research and development of these promising therapeutic candidates.

I. This compound-Based Chemokine-like Receptor 1 (CMKLR1) Antagonists

Application Notes

A novel 3-phenyl-indazole derivative, S-26d , has been identified as a potent and orally bioavailable antagonist of Chemokine-like Receptor 1 (CMKLR1). CMKLR1 and its ligand, chemerin, are implicated in the recruitment of plasmacytoid dendritic cells and macrophages to inflamed tissues, which are key events in the initiation and maintenance of psoriatic plaques. By blocking the chemerin/CMKLR1 axis, S-26d offers a targeted approach to disrupt the early stages of the psoriatic inflammatory cascade. Preclinical studies have demonstrated that oral administration of S-26d significantly ameliorates psoriatic-like skin inflammation in an imiquimod-induced mouse model.

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of CMKLR1 Antagonist S-26d

ParameterValue/Result
Compound S-26d
Target Chemokine-like Receptor 1 (CMKLR1)
In Vitro Potency (pIC50) 7.44 (in hCMKLR1-transfected CHO cells)[1]
Animal Model Imiquimod (IMQ)-induced psoriasis-like mouse model
Administration Route Oral
Dosage 10 mg/kg, once daily
Treatment Duration 7 days
Efficacy Endpoint Reduction in modified Psoriasis Area and Severity Index (PASI) score
Result Significant alleviation of erythema, scaliness, and skin thickness compared to the vehicle-treated control group.[1]
Experimental Protocols

Protocol 1: In Vitro CMKLR1 Antagonist Activity Assay (Calcium Mobilization)

This protocol is designed to assess the antagonistic activity of test compounds against CMKLR1 by measuring their ability to inhibit chemerin-induced intracellular calcium mobilization.

Materials:

  • Human CMKLR1-transfected CHO (Chinese Hamster Ovary) cells

  • Chemerin (human, recombinant)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compound (S-26d) and vehicle control (e.g., DMSO)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Preparation: Seed hCMKLR1-transfected CHO cells into a 96-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution as per the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Compound Incubation: Wash the cells to remove excess dye. Add serial dilutions of the test compound (S-26d) or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Signal Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.

  • Agonist Injection and Reading: Inject a pre-determined concentration of chemerin (e.g., EC80) into the wells and immediately measure the change in fluorescence intensity over time.

  • Data Analysis: The antagonistic activity is determined by the reduction in the chemerin-induced fluorescence signal in the presence of the test compound. Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal response to chemerin. The pIC50 is the negative logarithm of the IC50.

Signaling Pathway and Experimental Workflow

CMKLR1_Pathway cluster_signaling CMKLR1 Signaling in Psoriasis Chemerin Chemerin CMKLR1 CMKLR1 Receptor Chemerin->CMKLR1 activates ImmuneCells Plasmacytoid Dendritic Cells, Macrophages CMKLR1->ImmuneCells recruits S26d S-26d (this compound derivative) S26d->CMKLR1 blocks Inflammation Pro-inflammatory Cytokine Release (e.g., IL-23, IL-17) ImmuneCells->Inflammation Psoriasis Psoriatic Plaque Formation Inflammation->Psoriasis

Caption: CMKLR1 signaling pathway in psoriasis and the inhibitory action of S-26d.

IMQ_Workflow_CMKLR1 cluster_workflow In Vivo Evaluation of S-26d start BALB/c Mice imq Topical Imiquimod (IMQ) Application (daily for 7 days) start->imq treatment Oral Administration of S-26d (10 mg/kg) or Vehicle imq->treatment scoring Daily Assessment of Skin Inflammation (Erythema, Scaling, Thickness) treatment->scoring histology Histological Analysis of Skin Biopsies (Day 7) treatment->histology pasi Calculate Modified PASI Score scoring->pasi end Evaluation of Therapeutic Efficacy pasi->end histology->end

Caption: Experimental workflow for the imiquimod-induced psoriasis mouse model with S-26d treatment.

II. 5-((1H-Indazol-3-yl)methylene)-2-thioxoimidazolidin-4-one Derivatives as Aryl Hydrocarbon Receptor (AHR) Agonists

Application Notes

A distinct class of this compound derivatives, exemplified by compound 24e , has been identified as potent agonists of the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, including the balance between pro-inflammatory Th17/Th22 cells and anti-inflammatory regulatory T cells (Tregs). AHR activation has been shown to have a protective role in skin inflammation. Compound 24e, by activating the AHR pathway, offers a novel immunomodulatory approach for the treatment of psoriasis. Topical application of 24e has been demonstrated to significantly alleviate psoriatic-like skin lesions in an imiquimod-induced mouse model.

Data Presentation

Table 2: In Vitro and In Vivo Efficacy of AHR Agonist 24e

ParameterValue/Result
Compound 24e (5-((1H-indazol-3-yl)methylene)-3-(prop-2-yn-1-yl)-2-thioxoimidazolidin-4-one)
Target Aryl Hydrocarbon Receptor (AHR)
In Vitro Potency (EC50) 0.015 µM[2]
Animal Model Imiquimod (IMQ)-induced psoriasis-like mouse model
Administration Route Topical
Dosage Not specified in abstract
Treatment Duration Not specified in abstract
Efficacy Endpoint Alleviation of IMQ-induced psoriasis-like skin lesions
Result Substantial alleviation of skin lesions.[2]
Experimental Protocols

Protocol 2: In Vitro AHR Agonist Activity Assay (Luciferase Reporter Assay)

This protocol is used to determine the ability of a test compound to activate the AHR signaling pathway.

Materials:

  • A suitable cell line (e.g., HepG2) stably or transiently transfected with a Dioxin Response Element (DRE)-driven luciferase reporter plasmid.

  • Test compound (24e) and vehicle control (e.g., DMSO).

  • Cell culture medium and supplements.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cell line in a 96-well white, clear-bottom plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (24e) or vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis: The agonist activity is quantified as the fold induction of luciferase activity compared to the vehicle control. Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Protocol 3: Imiquimod-Induced Psoriasis Mouse Model

This is a widely used animal model to mimic the inflammatory characteristics of human psoriasis.

Materials:

  • BALB/c or C57BL/6 mice (8-12 weeks old).

  • Imiquimod cream (5%).

  • Test compound formulation (e.g., topical cream of 24e) and vehicle control.

  • Calipers for measuring ear and skin thickness.

  • Psoriasis Area and Severity Index (PASI) scoring guide (modified for mice).

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Induction of Psoriasis-like Inflammation: Shave the dorsal skin of the mice. Apply a daily topical dose of imiquimod cream (typically 62.5 mg) to the shaved back and sometimes one ear for 5-7 consecutive days.

  • Treatment: Concurrently with or after the induction period, apply the topical formulation of the test compound (24e) or vehicle control to the inflamed skin daily.

  • Assessment of Inflammation:

    • PASI Scoring: Daily, score the severity of erythema (redness), scaling, and induration (thickness) of the dorsal skin on a scale of 0 to 4 for each parameter. The sum of the scores represents the cumulative PASI score.

    • Skin Thickness: Measure the thickness of the dorsal skin and/or ear using calipers daily.

  • Histological Analysis: At the end of the experiment, euthanize the mice and collect skin samples for histological analysis (e.g., H&E staining) to assess epidermal thickness (acanthosis), parakeratosis, and immune cell infiltration.

  • Cytokine Analysis: Skin or serum samples can be collected to measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) by methods such as ELISA or qPCR.

Signaling Pathway and Experimental Workflow

AHR_Pathway cluster_signaling AHR Signaling in Psoriasis Compound24e Compound 24e (this compound derivative) AHR Aryl Hydrocarbon Receptor (AHR) Compound24e->AHR activates ARNT ARNT AHR->ARNT dimerizes with DRE Dioxin Response Element (DRE) ARNT->DRE binds to Gene Target Gene Expression (e.g., CYP1A1, IL-22) DRE->Gene Immune Immune Regulation (↓Th17, ↑Treg) Gene->Immune Psoriasis Amelioration of Psoriatic Inflammation Immune->Psoriasis

Caption: AHR signaling pathway activation by compound 24e leading to immunomodulation.

IMQ_Workflow_AHR cluster_workflow In Vivo Evaluation of 24e start BALB/c Mice imq Topical Imiquimod (IMQ) Application (daily) start->imq treatment Topical Application of 24e or Vehicle imq->treatment scoring Daily Assessment of Skin Inflammation (Erythema, Scaling, Thickness) treatment->scoring histology Histological and Cytokine Analysis of Skin Biopsies treatment->histology pasi Calculate Modified PASI Score scoring->pasi end Evaluation of Therapeutic Efficacy pasi->end histology->end

Caption: Experimental workflow for the imiquimod-induced psoriasis mouse model with topical 24e treatment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenyl-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-phenyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize reaction yields and overcome common challenges in this synthetic process.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Yield of this compound

Q: My reaction is resulting in a low yield or no product at all. What are the common causes and how can I improve it?

A: Low yields in this compound synthesis can arise from several factors depending on the synthetic route. A systematic approach to troubleshooting is recommended. Common causes and potential solutions are outlined below:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. For instance, in copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones, reducing the temperature from 120 °C to 100 °C can drastically decrease the yield. Conversely, excessively high temperatures can lead to product decomposition. It is advisable to perform small-scale trial reactions to determine the optimal conditions for your specific substrates.

  • Purity of Reagents and Solvents: Impurities in starting materials, such as the arylhydrazine or the coupling partner, can lead to unwanted side reactions. Similarly, the presence of water in reactions requiring anhydrous conditions can be detrimental. Ensure high purity of reagents and use dry solvents when necessary. The addition of 4 Å molecular sieves can be beneficial in scavenging moisture in some reactions.[1]

  • Catalyst and Ligand Issues (for Cross-Coupling Reactions):

    • Palladium-Catalyzed Reactions: The choice of ligand is crucial. For the direct C3 arylation of 1H-indazoles, bidentate ligands like 1,10-phenanthroline have been shown to be effective.[2] Catalyst loading is also important, and in some cases, a higher loading (10-20 mol%) may be necessary.[3]

    • Copper-Catalyzed Reactions: The copper source can influence the reaction outcome. While CuI is commonly used, other sources like CuBr, CuCl, and CuO have been investigated, with CuI often providing the best performance. The choice of ligand, such as 1,10-phenanthroline, is also critical for achieving good yields.[4]

  • Incompatible Base and Solvent System: The selection of the base and solvent is interdependent and crucial for reaction success. For example, in some N-alkylation reactions, potassium carbonate in THF may be ineffective, necessitating a switch to a solvent like DMF.[1] In copper-catalyzed syntheses, strong bases like KOH are often employed.[4]

  • Atmospheric Conditions: Many organometallic reactions are sensitive to oxygen. It is important to ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction.

Issue 2: Formation of Undesired Isomers

Q: I am observing the formation of the 2-phenyl-2H-indazole isomer as a significant byproduct. How can I minimize its formation?

A: The formation of the N2-substituted isomer is a common challenge in indazole synthesis due to the tautomeric nature of the indazole ring. The 1H-tautomer is generally more thermodynamically stable, but the N2-isomer can be formed as a kinetic product. Here are some strategies to improve selectivity for the desired this compound:

  • Reaction Conditions:

    • Cadogan Cyclization: Traditional Cadogan cyclizations for preparing 2H-indazoles can be harsh. To favor the 1H-indazole, alternative methods are often preferred. However, if using a Cadogan-type reaction, modern one-pot modifications with milder reducing agents like tri-n-butylphosphine and optimized solvent systems (e.g., isopropanol at 80°C) can improve selectivity.

    • N-Arylation/Alkylation: The choice of base and solvent can influence the N1/N2 ratio. For N-alkylation, using sodium hydride in THF often strongly favors the N1 product.[5]

  • Substituent Effects: The electronic and steric nature of substituents on the indazole ring can direct substitution. Bulky groups at the C-3 position tend to favor N1 substitution. Conversely, electron-withdrawing groups at the C-7 position can favor N2 substitution.[5]

  • Purification: If a mixture of isomers is obtained, careful purification is necessary. Isomers can sometimes be separated by column chromatography on silica gel or by recrystallization.[1]

Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying the final product from the reaction mixture. What are the recommended procedures?

A: Purification of this compound can be challenging due to the presence of unreacted starting materials, catalyst residues, and side products. The following purification methods are commonly employed:

  • Column Chromatography: This is the most common method for purifying indazole derivatives.

    • Adsorbent: Silica gel (230-400 mesh) is typically used.

    • Eluent System: A non-polar/polar solvent system is used. A common starting point is a mixture of hexanes and ethyl acetate. The polarity of the eluent is gradually increased to elute the product. For example, a gradient of 0% to 10% ethyl acetate in hexanes can be effective.[6] It is crucial to first determine the appropriate solvent system using thin-layer chromatography (TLC).

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective purification method, particularly for removing isomeric impurities. The choice of solvent is critical and should be determined experimentally.

  • Work-up Procedure: A proper aqueous work-up is essential to remove inorganic salts and water-soluble impurities before chromatographic purification. This typically involves quenching the reaction, extracting the product into an organic solvent (e.g., ethyl acetate), washing with water and brine, and drying the organic layer over an anhydrous salt like sodium sulfate.[1] Acidic or basic conditions during the work-up should be used with caution as they can potentially cause isomerization or degradation of the product.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound with good yields?

A1: Several efficient methods are available, with the choice often depending on the availability of starting materials and the desired substitution pattern. Some of the most common high-yield methods include:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: This involves the reaction of a 3-halo-1H-indazole (e.g., 3-iodo-1H-indazole) with phenylboronic acid in the presence of a palladium catalyst and a base. This method is versatile and generally provides good to excellent yields.[7]

  • Copper-Catalyzed Intramolecular N-Arylation: This method typically involves the synthesis of an ortho-haloarylhydrazone, which then undergoes an intramolecular cyclization catalyzed by a copper salt (e.g., CuI) and a ligand (e.g., 1,10-phenanthroline). Yields can be moderate to good, and this method is advantageous when starting from readily available ortho-chloroaryl aldehydes or ketones.[4]

  • Fischer Indole Synthesis Analogue: A reaction analogous to the Fischer indole synthesis, involving the condensation of a substituted phenylhydrazine with an appropriate carbonyl compound under acidic conditions, can be used to form the indazole ring system. The choice of acid catalyst is important for the success of this reaction.[8]

Q2: How does the choice of catalyst and ligand affect the yield in palladium-catalyzed cross-coupling reactions for this synthesis?

A2: The catalyst and ligand system is critical for the efficiency of palladium-catalyzed reactions.

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used catalyst precursors.[7][9] The catalyst loading can also be a key parameter to optimize.

  • Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For direct arylation reactions, bidentate ligands like 1,10-phenanthroline have been shown to be effective.[2] For Suzuki-Miyaura couplings, phosphine-based ligands such as triphenylphosphine (PPh₃) or more specialized ligands like XPHOS can be used to achieve high yields.[3] The choice of ligand can significantly impact the reaction rate and selectivity.

Q3: Can you provide a general troubleshooting workflow for a low-yield synthesis?

A3: A logical workflow can help identify the root cause of a low-yielding reaction.

Caption: A decision-making workflow for troubleshooting low yields in chemical synthesis.

Quantitative Data Summary

The following tables summarize the effects of various reaction parameters on the yield of this compound and its derivatives from selected synthetic methods.

Table 1: Effect of Base and Solvent on Copper-Catalyzed Intramolecular N-Arylation of an o-Chloroarylhydrazone

EntryBase (200 mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1KOHDMF1202460[4]
2K₃PO₄DMF12024<60[4]
3Cs₂CO₃DMF12024<60[4]
4KOHDioxane12024Low[4]
5KOHToluene12024Low[4]
6KOHNMP120240[4]

Reaction Conditions: o-chloroarylhydrazone (0.5 mmol), CuI (20 mol%), 1,10-phenanthroline (22 mol%), in the specified solvent (2.5 mL).

Table 2: Influence of Palladium Catalyst and Ligand on Direct C7-Arylation of a 3-Substituted 1H-Indazole

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Reference
1Pd(OAc)₂ (10)1,10-phenanthroline (20)K₂CO₃DMA15075[2]
2PdCl₂(dppf) (5)PPh₃ (10)Ag₂CO₃Water50No Reaction[10]
3Pd(OAc)₂ (5)PPh₃ (10)Ag₂CO₃Water10080[10]

Note: While this table refers to C7-arylation, it illustrates the importance of the catalyst-ligand system in direct arylation of the indazole core.

Experimental Protocols

Protocol 1: Copper-Catalyzed Intramolecular N-Arylation for 1-Phenyl-1H-indazole Synthesis [4]

This protocol describes the synthesis of 1-phenyl-1H-indazole from the corresponding o-chlorinated arylhydrazone.

Materials:

  • (E)-1-(2-chlorobenzylidene)-2-phenylhydrazine

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium hydroxide (KOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous NaCl solution

  • Silica gel for column chromatography

Procedure:

  • To a dried Schlenk tube, add (E)-1-(2-chlorobenzylidene)-2-phenylhydrazine (0.5 mmol), KOH (0.056 g, 2.0 equiv, 200 mol%), 1,10-phenanthroline (0.020 g, 0.22 equiv, 22 mol%), and CuI (0.019 g, 0.2 equiv, 20 mol%).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF (2.5 mL) via syringe.

  • Stir the reaction mixture and heat to 120 °C for 24 hours.

  • After cooling to room temperature, add ethyl acetate (10 mL) to the mixture.

  • Pass the mixture through a short plug of silica gel.

  • Wash the eluate with water (1 x 10 mL) and then with a saturated aqueous NaCl solution (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford the desired 1-phenyl-1H-indazole.

Caption: A general experimental workflow for the synthesis and purification of this compound.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for this compound Synthesis [3]

This protocol describes a two-step, one-pot procedure involving an initial iridium-catalyzed C-H borylation followed by a Suzuki-Miyaura coupling. For simplicity, the protocol for the Suzuki-Miyaura coupling step is provided, assuming the borylated indazole is available.

Materials:

  • 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

  • Iodobenzene

  • XPHOS-Pd-G2 catalyst

  • Tripotassium phosphate (K₃PO₄)

  • tert-Butyl methyl ether (TBME)

  • Water

  • Dichloromethane (DCM) for workup

  • Silica gel for column chromatography

Procedure:

  • To a microwave vial, add 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole (1.1 equiv), iodobenzene (1.0 equiv), XPHOS-Pd-G2 (0.02 equiv), and tripotassium phosphate (2.1 equiv).

  • Add TBME and water to the vial.

  • Seal the vial and heat in a microwave reactor at 100 °C for 45 minutes.

  • After cooling, perform a standard workup with dichloromethane.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/dichloromethane eluent system to yield the desired 1-methyl-3-phenyl-1H-indazole.

Signaling Pathways and Logical Relationships

The synthesis of this compound does not involve biological signaling pathways. However, the logical relationship in selecting a synthetic strategy and troubleshooting can be visualized.

SyntheticStrategy start Goal: Synthesize This compound start_mat Assess Availability of Starting Materials start->start_mat halo_indazole 3-Halo-1H-Indazole Available? start_mat->halo_indazole arylhydrazine ortho-Haloaryl- carbonyl Available? start_mat->arylhydrazine halo_indazole->arylhydrazine No suzuki Suzuki-Miyaura Coupling halo_indazole->suzuki Yes copper_cat Copper-Catalyzed Cyclization arylhydrazine->copper_cat Yes fischer Fischer-type Synthesis arylhydrazine->fischer No

Caption: A decision tree for selecting a synthetic route for this compound based on starting material availability.

References

Technical Support Center: Navigating the Solubility Challenges of 3-Phenyl-1H-Indazole in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 3-phenyl-1H-indazole in aqueous solutions. The information is tailored for researchers, scientists, and drug development professionals to facilitate seamless experimentation and formulation development.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is classified as a poorly water-soluble compound. Its calculated aqueous solubility is approximately 0.087 g/L (or 87 µg/mL) at 25 °C. This low solubility can present significant challenges in various experimental and therapeutic applications.

Q2: Why is this compound poorly soluble in water?

A2: The molecular structure of this compound contains a non-polar phenyl group and a largely aromatic indazole core. These structural features contribute to its hydrophobic nature and limit its ability to form favorable interactions with polar water molecules, leading to poor aqueous solubility.

Q3: What are the common issues encountered due to the poor solubility of this compound?

A3: Researchers may encounter several issues, including:

  • Difficulty in preparing stock solutions at desired concentrations.

  • Precipitation of the compound in aqueous buffers during experiments.

  • Inaccurate and irreproducible results in biological assays.

  • Low bioavailability in preclinical and clinical studies.

Q4: How can I prepare a stock solution of this compound?

A4: Due to its low aqueous solubility, it is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are commonly used for this purpose. The stock solution can then be serially diluted into the desired aqueous buffer for your experiment. It is crucial to ensure the final concentration of the organic solvent is minimal (typically <0.5% for DMSO) to avoid affecting the experimental system.

Troubleshooting Guide: Enhancing the Aqueous Solubility of this compound

This guide provides strategies and protocols to overcome the solubility challenges of this compound.

Strategy 1: Utilizing Organic Co-solvents

The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.

Troubleshooting Steps:

  • Select an appropriate co-solvent: DMSO and ethanol are common choices.

  • Prepare a high-concentration stock solution: Dissolve this compound in the chosen co-solvent.

  • Perform serial dilutions: Carefully dilute the stock solution into your aqueous buffer to the desired final concentration immediately before use.

  • Vortex vigorously: Ensure thorough mixing to prevent precipitation.

  • Include a vehicle control: All experiments should include a control group containing the same final concentration of the co-solvent to account for any potential effects of the solvent itself.

Quantitative Data on Co-solvent Usage:

Co-solventRecommended Final Concentration in AssayNotes
Dimethyl Sulfoxide (DMSO)< 0.5% (v/v)Can be toxic to cells at higher concentrations.
Ethanol< 1% (v/v)May interfere with certain enzymatic assays.
Strategy 2: pH Adjustment

The solubility of ionizable compounds is often dependent on the pH of the solution. The indazole ring contains nitrogen atoms that can be protonated or deprotonated, making its solubility susceptible to pH changes.

Troubleshooting Steps:

  • Determine the pKa of this compound: This information is crucial for predicting the pH range where the compound will be most soluble. The indazole moiety has a pKa of approximately 1.04 for the protonated form and 13.86 for the neutral form.

  • Adjust the pH of your buffer: For basic compounds, decreasing the pH (more acidic) will increase the proportion of the more soluble ionized form. Conversely, for acidic compounds, increasing the pH (more alkaline) will enhance solubility.

  • Conduct a pH-solubility profile: It is advisable to experimentally determine the solubility of this compound across a range of pH values to identify the optimal pH for your experiments.

Strategy 3: Employing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively encapsulating the hydrophobic molecule and increasing its apparent aqueous solubility.

Troubleshooting Steps:

  • Select a suitable cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.

  • Prepare a cyclodextrin solution: Dissolve the cyclodextrin in your aqueous buffer at various concentrations (e.g., 1-10 mM).

  • Add the compound: Add this compound (from a concentrated stock in an organic solvent) to the cyclodextrin solutions.

  • Incubate and analyze: Allow the mixture to equilibrate and then determine the concentration of the dissolved compound.

Quantitative Data on Cyclodextrin-based Solubility Enhancement:

While specific data for this compound is limited, studies on other poorly soluble indazole derivatives have shown significant solubility enhancement with the use of cyclodextrins. The optimal concentration of cyclodextrin should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molecular Weight: 194.23 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Accurately weigh 1.94 mg of this compound powder.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the mixture thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication may be used to aid dissolution.

  • Store the 10 mM stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay using the Shake-Flask Method

This protocol provides a general procedure to determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well filter plates (e.g., Millipore MultiScreen)

  • 96-well collection plates

  • Plate shaker

  • Centrifuge with a plate rotor

  • UV-Vis spectrophotometer or HPLC system for analysis

Procedure:

  • Prepare serial dilutions of the 10 mM DMSO stock solution in DMSO.

  • Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of a 96-well filter plate.

  • Add the aqueous buffer to each well to achieve the desired final compound concentrations (ensure the final DMSO concentration is consistent and low, e.g., 1%).

  • Seal the plate and shake it at room temperature for a defined period (e.g., 2 hours).

  • Filter the solutions into a 96-well collection plate by centrifugation.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • The highest concentration at which the compound remains in solution is determined as its kinetic solubility under the tested conditions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility Solubility Enhancement cluster_assay Experimental Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve dilute Dilute stock in aqueous buffer add_enhancer Add solubility enhancer (e.g., Co-solvent, pH adjustment, Cyclodextrin) dilute->add_enhancer incubate Incubate add_enhancer->incubate analyze Analyze Results incubate->analyze

General experimental workflow for solubilizing this compound.

troubleshooting_logic start Precipitation Observed in Aqueous Solution? strategy1 Use Organic Co-solvent (e.g., DMSO, Ethanol) start->strategy1 Yes strategy2 Adjust pH of the Buffer strategy1->strategy2 Still precipitates success Compound Solubilized strategy1->success Soluble strategy3 Use Cyclodextrins (e.g., HP-β-CD) strategy2->strategy3 Still precipitates strategy2->success Soluble reassess Re-evaluate experimental conditions strategy3->reassess Still precipitates strategy3->success Soluble

Troubleshooting logic for addressing solubility issues.

Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-6-(trifluoromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for the synthesis and optimization of 3-bromo-6-(trifluoromethyl)-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for 3-bromo-6-(trifluoromethyl)-1H-indazole?

A1: A widely used and effective strategy is a two-step process. The first step involves the synthesis of the precursor, 6-(trifluoromethyl)-1H-indazole, which is then followed by a regioselective bromination at the 3-position to yield the final product.[1]

Q2: Which starting materials are recommended for synthesizing the 6-(trifluoromethyl)-1H-indazole precursor?

A2: Common starting materials include 2-amino-4-(trifluoromethyl)benzonitrile or 2-methyl-4-(trifluoromethyl)aniline.[1][2] These precursors are converted to the indazole core through diazotization and subsequent intramolecular cyclization.[1][2]

Q3: What are the most common side products, and how can their formation be minimized?

A3: Key side products include regioisomers (from bromination at other positions) and di-bromo-substituted indazoles from over-bromination.[1][2][3] To minimize these, it is crucial to carefully control the stoichiometry of the brominating agent and add it slowly.[1][2] Using a more selective brominating agent like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) instead of elemental bromine can significantly improve regioselectivity for the 3-position.[1][4][5]

Q4: What are the best methods for purifying the final product?

A4: Column chromatography on silica gel is the most standard and effective method for isolating pure 3-bromo-6-(trifluoromethyl)-1H-indazole.[1][3] A mixture of hexanes and ethyl acetate is often a good starting eluent system.[1] For further purification, recrystallization can be employed if a suitable solvent system is identified.[1][3]

Q5: What are the critical safety precautions for this synthesis?

A5: Handling reagents like bromine and hydrazine hydrate requires extreme caution.[2] Bromine is highly corrosive and toxic, while hydrazine hydrate is a suspected carcinogen.[2] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[2]

Troubleshooting and Optimization Guide

Encountering issues such as low yield or impurities is common. The table below outlines potential problems, their likely causes, and recommended solutions to optimize your reaction.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Precursor Incomplete diazotization of the starting aniline.Ensure the reaction temperature is strictly maintained between 0-5 °C during sodium nitrite addition. Use a freshly prepared solution of sodium nitrite.[1][2]
Inefficient cyclization.Optimize the reaction temperature and time for the cyclization step (e.g., 60-70 °C for 2-3 hours). Ensure the pH is appropriate for the reaction.[1][2]
Low Yield of Final Product Incomplete bromination.Increase the reaction time or slightly raise the temperature. Consider increasing the equivalents of the brominating agent (e.g., to 1.1-1.2 eq.).[1]
Degradation of the product.Avoid excessive heating and prolonged reaction times, especially in the presence of strong acids or bases.[1]
Formation of Impurities Over-bromination (di-substituted products).Add the brominating agent dropwise to maintain a low concentration. Use the correct stoichiometry of the brominating agent (1.0 eq.).[1][2]
Non-selective bromination (regioisomers).Use a more regioselective brominating agent like NBS or DBDMH. Lowering the reaction temperature often improves selectivity.[1][4][5]
Presence of unreacted starting material.Increase the reaction time or temperature slightly. Ensure efficient mixing to improve reaction kinetics.[2]
Difficulty in Product Isolation Product is soluble in the aqueous layer during work-up.Adjust the pH of the aqueous layer to decrease product solubility. Use a different or larger volume of extraction solvent.[2]
Formation of an emulsion during extraction.Add a small amount of brine to the separatory funnel to break the emulsion. Allow the mixture to stand for a longer period.[2]

Comparison of Bromination Methods

Choosing the right brominating agent and conditions is critical for success. Modern methods offer higher selectivity and milder conditions compared to traditional approaches.

Brominating AgentSolventTypical ConditionsAdvantagesDisadvantages
Bromine (Br₂) / Acetic Acid Acetic AcidRoom temperature, 4-6 hours.[2]Inexpensive, readily available.Low regioselectivity, corrosive and toxic reagent, can lead to over-bromination.[6][7]
N-Bromosuccinimide (NBS) Various (e.g., EtOH, H₂O)50 °C, 2 hours.[7][8]Higher regioselectivity, easier to handle than Br₂.Can still produce side products if not controlled.
DBDMH / Ultrasound Ethanol (EtOH)40 °C, 30 minutes, 40 kHz ultrasound.[4][5][6]Excellent regioselectivity, very fast reaction time, mild conditions, high yield.[4][5][6]Requires an ultrasonic bath.

Experimental Protocols

Protocol 1: Synthesis of 6-(Trifluoromethyl)-1H-indazole (Precursor)

This protocol is generalized from common synthetic routes starting from 2-amino-4-(trifluoromethyl)benzonitrile.[2]

  • Diazotization: Dissolve 2-amino-4-(trifluoromethyl)benzonitrile in an acidic medium (e.g., a mixture of acetic and propionic acid). Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a freshly prepared aqueous solution of sodium nitrite dropwise, ensuring the internal temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 1-2 hours.

  • Cyclization: Slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours. Monitor reaction completion by TLC or HPLC.

  • Work-up: Cool the mixture to room temperature and carefully neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 6-(trifluoromethyl)-1H-indazole.

Protocol 2: Ultrasound-Assisted Bromination of 6-(Trifluoromethyl)-1H-indazole

This modern protocol is adapted from a highly efficient method for the C3 bromination of indazoles.[4][5][6]

  • Reaction Setup: In a suitable reaction vessel, dissolve 6-(trifluoromethyl)-1H-indazole (1.0 eq.) in ethanol.

  • Add sodium carbonate (2.0 eq.) followed by 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.0 eq.).[1]

  • Ultrasonication: Place the sealed reaction vessel in an ultrasonic bath and irradiate at 40 kHz and 40 °C for approximately 30 minutes. Monitor the reaction progress by TLC.[1]

  • Work-up: Upon completion, filter the reaction mixture to remove solids and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the pure 3-bromo-6-(trifluoromethyl)-1H-indazole.

Visualized Workflows and Pathways

General Experimental Workflow

G cluster_precursor Precursor Synthesis cluster_bromination Bromination cluster_purification Purification & Analysis Diazotization Diazotization Cyclization Cyclization Diazotization->Cyclization 0-5°C -> 60-70°C Workup_P Neutralization & Filtration Cyclization->Workup_P 0-5°C -> 60-70°C Cyclization->Workup_P Reaction_Setup Dissolve Precursor, add Na2CO3, DBDMH Workup_P->Reaction_Setup 6-(CF3)-1H-indazole Ultrasonication Ultrasonication Reaction_Setup->Ultrasonication EtOH, 40°C Workup_B Filtration & Concentration Ultrasonication->Workup_B 30 min Column_Chromatography Column_Chromatography Workup_B->Column_Chromatography Crude Product Characterization NMR, MS, HPLC Column_Chromatography->Characterization Silica Gel

Caption: Experimental workflow for the synthesis of 3-bromo-6-(trifluoromethyl)-1H-indazole.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_SM Is Starting Material (Indazole) Consumed? Start->Check_SM Check_Purity Is the Crude Product Clean by TLC/HPLC? Check_SM->Check_Purity Yes Incomplete_Bromination Incomplete Bromination Check_SM->Incomplete_Bromination No Sol_Workup Optimize Selectivity: - Use DBDMH or NBS - Lower reaction temp - Control stoichiometry Check_Purity->Sol_Workup No (Many Side Products) Sol_Isolation Review Work-up: - Adjust pH of aqueous layer - Use more extraction solvent - Add brine to break emulsions Check_Purity->Sol_Isolation Yes Sol_Time Increase reaction time or temperature slightly. Ensure efficient mixing. Incomplete_Bromination->Sol_Time Potential Cause Non_Selective Non-Selective Bromination or Over-Bromination Non_Selective->Sol_Workup Potential Cause Isolation_Issue Difficulty in Product Isolation Isolation_Issue->Sol_Isolation Potential Cause

Caption: Troubleshooting logic for common issues in the synthesis.

Indazoles in Kinase Inhibition Pathways

Indazole derivatives are prominent scaffolds in medicinal chemistry, particularly as inhibitors of protein kinases involved in cell signaling pathways that regulate cell proliferation and survival.[9]

G cluster_kinase Kinase Active Site GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GF->Receptor Binds ADP ADP Receptor->ADP PO4 transfer Kinase_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Activates ATP ATP ATP->Receptor Proliferation Cell Proliferation, Angiogenesis, Survival Kinase_Cascade->Proliferation Promotes Indazole 3-Bromo-6-(CF3)-1H-indazole (as a scaffold for inhibitors) Indazole->Receptor Competitively Inhibits ATP Binding

Caption: Role of indazole scaffolds as competitive ATP inhibitors in kinase signaling.

References

Technical Support Center: Reducing Off-Target Effects of 3-Phenyl-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the off-target effects of 3-phenyl-1H-indazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a particular concern for this compound kinase inhibitors?

A1: Off-target effects are unintended interactions of a drug or compound with proteins other than its primary therapeutic target.[1] For kinase inhibitors, including those with a this compound scaffold, this often involves the inhibition of other kinases beyond the intended one. This is a significant concern because the ATP-binding site, the target for most kinase inhibitors, is highly conserved across the human kinome, making it challenging to design completely specific inhibitors.[1] Such off-target interactions can lead to unexpected biological responses, cellular toxicity, and misinterpretation of experimental results.[1]

Q2: My cells are exhibiting a phenotype (e.g., unexpected apoptosis, differentiation, or morphological changes) that is inconsistent with the known function of the primary target of my this compound derivative. What could be the cause?

A2: This is a strong indication of a potential off-target effect. The observed phenotype may be a consequence of the compound inhibiting one or more unintended kinases or other proteins. For instance, some indazole-based compounds are multi-targeted, meaning they are designed to inhibit several kinases.[2] It is crucial to validate that the observed cellular effect is a direct result of on-target inhibition.

Q3: How can I experimentally validate that the observed cellular effect of my this compound derivative is due to on-target inhibition?

A3: A multi-pronged approach is recommended for on-target validation:

  • Use a Structurally Different Inhibitor: Treat your cells with a chemically distinct inhibitor that targets the same primary protein. If you observe the same phenotype, it is more likely to be a genuine on-target effect.

  • Rescue Experiments: If possible, introduce a mutated version of the target protein that is resistant to the inhibitor into your cells. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. The resulting phenotype should mimic the effect of the small molecule inhibitor.

Q4: What is the first step I should take to identify potential off-targets of my this compound derivative?

A4: The most direct method is to perform an in vitro kinase profiling screen, often referred to as a "kinome scan."[1] This involves testing your compound against a large panel of purified kinases to determine its selectivity profile. This will provide a broad overview of which other kinases your compound inhibits and at what concentrations.[1]

Q5: My this compound derivative shows high potency in biochemical assays but weak or no activity in cell-based assays. What could be the reason?

A5: This discrepancy can arise from several factors unrelated to off-target effects, including:

  • Poor Cell Permeability: The compound may not be efficiently entering the cells.

  • Rapid Metabolism: The compound could be quickly broken down by cellular enzymes.

  • Efflux Pumps: The compound may be actively transported out of the cells by efflux pumps.

It is advisable to conduct experiments to assess the cell permeability and metabolic stability of your compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound derivatives and provides actionable steps to diagnose and mitigate them.

Observed Problem Potential Cause Troubleshooting Steps
High cellular toxicity at concentrations close to the on-target IC50. The compound inhibits an off-target protein essential for cell survival.1. Perform a Dose-Response Curve: Determine the lowest effective concentration for on-target activity to minimize off-target effects. 2. Conduct a Kinome Scan: Identify potential off-target kinases that could be responsible for the toxicity. 3. Consult the Literature: Review published data for known off-targets of structurally similar compounds.
Inconsistent results across different cell lines. Cell-line specific expression of off-target proteins.1. Profile Target and Off-Target Expression: Use techniques like Western blotting or qPCR to determine the expression levels of the intended target and suspected off-targets in the cell lines being used. 2. Choose Appropriate Cell Models: Select cell lines with high expression of the on-target protein and low or no expression of problematic off-targets.
Activation of unexpected signaling pathways. Inhibition of an off-target kinase is leading to the activation of a compensatory signaling pathway.1. Perform a Phospho-Kinase Array: This can provide a broad overview of signaling pathways that are modulated by your compound. 2. Western Blot Validation: Once potential off-target pathways are identified, validate the phosphorylation status of key proteins in that pathway using specific antibodies (e.g., phospho-Akt, phospho-ERK).
Phenotype does not match genetic knockdown of the primary target. The observed phenotype is likely driven by one or more off-target effects.1. Validate Off-Target Engagement: Use cellular thermal shift assay (CETSA) or NanoBRET™ to confirm that your compound is binding to the suspected off-target(s) in cells. 2. Genetic Knockdown of Off-Target: Use siRNA or CRISPR to knock down the suspected off-target and see if the phenotype is lost or diminished.

Quantitative Data on Indazole Derivatives

The following tables summarize the kinase inhibition profiles of several well-characterized 1H-indazole-based compounds. This data illustrates the varying selectivity of this scaffold and can help inform the potential for off-target effects with your this compound derivative.

Table 1: Kinase Inhibition Profile of Representative 1H-Indazole Derivatives

Kinase TargetUNC2025 IC50 (nM)BMS-777607 IC50 (nM)R428 (Bemcentinib) IC50 (nM)
MER0.74--
FLT30.8--
AXL1221.114
TRKA1.67--
TRKC4.38--
TYRO35.83-4.5
KIT8.18--
MET3643.9-
Data sourced from a comparative cross-reactivity profile of 1H-indazole-based compounds.[3]

Table 2: Potency of 1H-Indazole-3-Carboxamide Derivatives Against Primary and Off-Target Kinases

Compound IDTarget KinaseIC50 (nM)Off-Target Kinase Panel (Select Examples)% Inhibition @ 1µM
Compound 30l PAK19.8ROCK125
ROCK230
GSK3β<10
Compound 49 GSK3β1PAK1<10
CDK2<10
ROCK115
This table presents a summary of the potency and selectivity of representative 1H-indazole-3-carboxamide derivatives.[4]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (Kinome Scan)

Objective: To determine the selectivity of a this compound derivative against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to a range of concentrations.

  • Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinase, a suitable substrate, and ATP.

  • Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures either ADP production or ATP depletion. Luminescence is a common readout.

  • Data Analysis: Calculate the percentage of inhibition for each kinase at each compound concentration. Determine the IC50 values for the most potently inhibited kinases.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a this compound derivative with its on-target and potential off-targets within a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specific duration.

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes). Ligand-bound proteins are generally more resistant to thermal denaturation.

  • Protein Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Detection: Analyze the amount of the target protein and suspected off-target proteins remaining in the soluble fraction using methods like Western blotting or ELISA. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement.

Visualizations

experimental_workflow cluster_phenotype Initial Observation cluster_validation On-Target Validation cluster_off_target_id Off-Target Identification cluster_off_target_validation Off-Target Validation a Unexpected Cellular Phenotype Observed b Structurally Different Inhibitor a->b Is it on-target? c Rescue Experiment a->c Is it on-target? d Genetic Knockdown (siRNA/CRISPR) a->d Is it on-target? e Kinome Scan a->e Is it off-target? f Phospho-Kinase Array a->f Is it off-target? g Cellular Thermal Shift Assay (CETSA) e->g Confirm Engagement h Off-Target Knockdown g->h Validate Phenotype Link

Caption: A logical workflow for troubleshooting unexpected cellular phenotypes.

signaling_pathway compound This compound Derivative primary_target Primary Target Kinase (e.g., VEGFR2) compound->primary_target Inhibits off_target Off-Target Kinase (e.g., PLK4) compound->off_target Inhibits downstream_on On-Target Pathway (e.g., Angiogenesis) primary_target->downstream_on Regulates downstream_off Off-Target Pathway (e.g., Cell Cycle Control) off_target->downstream_off Regulates phenotype_on Expected Phenotype (e.g., Anti-angiogenic effects) downstream_on->phenotype_on phenotype_off Unexpected Phenotype (e.g., Mitotic arrest) downstream_off->phenotype_off

Caption: On-target vs. off-target signaling pathways of a kinase inhibitor.

References

Technical Support Center: Crystallization of 3-Phenyl-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 3-phenyl-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The reported melting point of this compound is in the range of 115-116 °C.[1] Significant deviation from this temperature may indicate the presence of impurities.

Q2: What are some suitable starting solvents for the recrystallization of this compound?

A2: While this compound is practically insoluble in water, mixed solvent systems are often effective for the recrystallization of indazole derivatives.[2][3] Common solvent systems to explore include mixtures of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble). Examples include:

  • Acetone/Water

  • Ethanol/Water

  • Methanol/Water

  • Acetonitrile/Water

  • Tetrahydrofuran/Water[3]

The optimal solvent ratio will need to be determined empirically.

Q3: My this compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

A3: "Oiling out" is the separation of the dissolved compound as a liquid phase rather than a solid crystal. This often occurs when the solution is supersaturated at a temperature above the melting point of the solute. The resulting oil may solidify into an amorphous solid, trapping impurities. Strategies to prevent oiling out are detailed in the troubleshooting guide below.

Q4: I have a very low yield after recrystallization. What are the common causes?

A4: Low yield can result from several factors, including using an excessive amount of solvent, cooling the solution too quickly, or incomplete precipitation. The troubleshooting section provides detailed steps to improve your yield.

Troubleshooting Crystallization of this compound

This guide addresses common problems encountered during the crystallization of this compound and provides systematic solutions.

Problem 1: No Crystals Form Upon Cooling

Possible Causes & Solutions

CauseRecommended Solution
Solution is not sufficiently supersaturated. - Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Allow it to cool again. - Induce Crystallization:     - Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution.     - Seeding: Add a small crystal of pure this compound to the solution to act as a nucleation site.     - Cooling: Cool the solution in an ice bath to further decrease solubility.
Inappropriate solvent system. - Solvent Screening: Perform small-scale solubility tests with different solvents and solvent mixtures to find a system where this compound is soluble when hot but has low solubility when cold.
Problem 2: "Oiling Out" - Formation of a Liquid Phase

Possible Causes & Solutions

CauseRecommended Solution
High degree of supersaturation at a temperature above the compound's melting point. - Increase Solvent Volume: Add a small amount of the "good" solvent to the hot solution to reduce the saturation level. - Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This allows crystals to form at a temperature below the melting point. - Lower Crystallization Temperature: If possible, choose a solvent system that allows for crystallization to occur at a lower temperature.
Presence of significant impurities. - Purify Crude Material: Consider a preliminary purification step, such as column chromatography, before recrystallization.
Problem 3: Poor Crystal Quality or Low Purity

Possible Causes & Solutions

CauseRecommended Solution
Crystallization occurred too rapidly. - Slow Cooling: Ensure the solution cools slowly to allow for the formation of a well-ordered crystal lattice, which excludes impurities. Avoid placing the hot flask directly into an ice bath.
Inadequate washing of crystals. - Wash with Cold Solvent: Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.
Problem 4: Low Yield of Recovered Crystals

Possible Causes & Solutions

CauseRecommended Solution
Too much solvent was used. - Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. - Concentrate the Mother Liquor: If the mother liquor is suspected to contain a significant amount of product, it can be concentrated and a second crop of crystals can be collected.
Incomplete precipitation. - Sufficient Cooling Time: Ensure the solution has been allowed to cool for an adequate amount of time, including in an ice bath, to maximize crystal formation.

Quantitative Data

Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₀N₂ChemBlink
Molecular Weight 194.23 g/mol ChemBlink
Melting Point 115-116 °CChemicalBook
Water Solubility Practically insoluble (0.087 g/L at 25 °C)ChemBlink

Experimental Protocols

General Recrystallization Protocol for this compound
  • Solvent Selection:

    • Place a small amount of crude this compound into several test tubes.

    • Add different potential recrystallization solvents or solvent mixtures (e.g., ethanol/water, acetone/water) dropwise to each tube while heating gently.

    • The ideal solvent/solvent system will dissolve the compound when hot but show low solubility when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen "good" solvent in small portions while heating the flask on a hot plate and stirring.

    • Continue adding the hot solvent until the compound is just completely dissolved. Avoid adding excess solvent.

    • If using a mixed solvent system, dissolve the compound in the "good" solvent first, then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or activated charcoal was used, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.

  • Drying:

    • Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Visualizations

Troubleshooting_Crystallization start Start Crystallization dissolve Dissolve this compound in minimum hot solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Do Crystals Form? cool->crystals_form oiling_out Does it 'Oil Out'? crystals_form->oiling_out No filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes troubleshoot_no_crystals Troubleshoot: - Reduce solvent volume - Scratch flask - Add seed crystal crystals_form->troubleshoot_no_crystals No, after extended cooling oiling_out->filter_dry No troubleshoot_oiling_out Troubleshoot: - Add more 'good' solvent - Cool more slowly oiling_out->troubleshoot_oiling_out Yes troubleshoot_no_crystals->cool troubleshoot_oiling_out->cool

Caption: A workflow for troubleshooting common crystallization issues.

Recrystallization_Workflow start Start solvent_selection Select Solvent System start->solvent_selection dissolution Dissolve Crude Product in Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash Crystals with Cold Solvent vacuum_filtration->washing drying Dry Crystals washing->drying end Pure Crystals drying->end

Caption: A general workflow for the recrystallization process.

References

stability of 3-phenyl-1H-indazole in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 3-phenyl-1H-indazole in various solvents, addressing common issues researchers may encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

A1: While specific long-term stability data for this compound is not extensively published, its chemical structure, featuring a stable aromatic indazole core, suggests it is a relatively stable compound under standard laboratory conditions. It is frequently used in organic synthesis in solvents like DMF, ethanol, and ethyl acetate at elevated temperatures for short periods, indicating good short-term stability. However, for long-term storage in solution, it is crucial to consider potential degradation pathways.

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: For short-term use in chemical reactions, solvents such as dimethylformamide (DMF), ethanol, and various ethers and esters are suitable. For long-term storage, it is advisable to store the compound as a solid at low temperatures and protected from light. If a stock solution is required, polar aprotic solvents like DMSO or DMF are commonly used. It is recommended to prepare fresh solutions for sensitive experiments.

Q3: What are the potential degradation pathways for this compound?

A3: Like many heterocyclic compounds, this compound may be susceptible to degradation under harsh conditions. Potential degradation pathways could include oxidation, especially if exposed to air and light over extended periods, and decomposition under strongly acidic or basic conditions. Forced degradation studies are recommended to identify specific degradation products.

Q4: How can I monitor the stability of this compound in my solvent system?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the stability of this compound. This involves developing an HPLC method that can separate the parent compound from any potential degradation products. By analyzing samples over time, you can quantify the remaining parent compound and detect the formation of impurities.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound crashes out of solution. The solvent is not optimal for the required concentration, or the temperature has decreased.Try a different solvent with higher solubilizing power (e.g., DMSO, DMF). Gently warm the solution while sonicating. For long-term storage, consider preparing a more dilute stock solution.
Unexpected peaks appear in HPLC analysis over time. The compound is degrading in the chosen solvent under the storage conditions.Store the solution at a lower temperature (e.g., -20°C or -80°C). Protect the solution from light by using amber vials. Prepare fresh solutions before each experiment.
Inconsistent experimental results. The instability of the compound in the experimental buffer or medium is affecting its effective concentration.Perform a preliminary stability test of this compound in the specific buffer or medium under the experimental conditions (time, temperature). Consider adding antioxidants if oxidative degradation is suspected.
Discoloration of the solution. This may indicate oxidation or another form of degradation.Discard the solution and prepare a fresh one. Ensure high-purity solvents are used and consider purging the vial with an inert gas (e.g., nitrogen or argon) before sealing.

Data Presentation

Table 1: Predicted Qualitative Stability of this compound in Common Solvents

SolventSolvent TypePredicted Stability (Short-Term, RT)Predicted Stability (Long-Term, -20°C, Dark)Notes
DMSOPolar AproticGoodGoodHygroscopic; absorb water, which can affect stability.
DMFPolar AproticGoodModerateCan decompose to form amines, which may affect stability.
AcetonitrilePolar AproticGoodGoodGenerally a good choice for analytical work.
Ethanol/MethanolPolar ProticGoodModeratePotential for reaction under certain conditions (e.g., in the presence of acids/bases).
Ethyl AcetateEsterGoodGoodLess polar; suitable for extractions and chromatography.
DichloromethaneChlorinatedModerateModerateCan contain acidic impurities; consider using freshly distilled or stabilized grades.
Aqueous BuffersAqueouspH-dependentpH-dependentStability is expected to be lowest at pH extremes. A stability study is highly recommended.

Experimental Protocols

Protocol: General Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent where it is highly soluble and stable, such as acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Also, place a vial of the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent peak from all degradation product peaks. A C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point. Detection is typically done using a UV detector at the λmax of this compound.

4. Data Evaluation:

  • Calculate the percentage of degradation for each condition.

  • Identify and, if possible, characterize the major degradation products.

  • Determine the degradation kinetics and half-life under different conditions.

Visualizations

experimental_workflow prep Prepare Stock Solution (1 mg/mL in Acetonitrile) stress Apply Stress Conditions prep->stress Divide into aliquots acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base oxidation Oxidation (3% H2O2, RT) stress->oxidation thermal Thermal (60°C Solution) stress->thermal photo Photolytic (ICH Q1B) stress->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC Analysis (Stability-Indicating Method) sampling->analysis data Data Evaluation (% Degradation, Kinetics) analysis->data

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_guide start Problem Encountered precipitation Compound Precipitates? start->precipitation degradation Unexpected HPLC Peaks? precipitation->degradation No solubility Action: Check Solubility - Use a better solvent (DMSO, DMF) - Gently warm/sonicate - Use a more dilute solution precipitation->solubility Yes inconsistent Inconsistent Results? degradation->inconsistent No storage Action: Check Storage - Store at -20°C or -80°C - Protect from light (amber vials) - Prepare fresh solutions degradation->storage Yes medium_stability Action: Check Medium Stability - Test stability in experimental buffer - Adjust pH if necessary - Consider antioxidants inconsistent->medium_stability Yes end Problem Resolved inconsistent->end No solubility->end storage->end medium_stability->end

Caption: Troubleshooting decision tree for experiments with this compound.

Technical Support Center: Refinement of 3-Phenyl-1H-Indazole Synthesis for Scalability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in refining the synthesis of 3-phenyl-1H-indazole for scalable production. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scalability?

A1: Several synthetic routes are amenable to the scalable production of this compound. The most prominent methods include the copper-catalyzed intramolecular N-arylation of ortho-haloarylhydrazones (an Ullmann-type reaction), palladium-catalyzed C-H arylation of indazoles, and metal-free syntheses from o-aminobenzophenones. The choice of route often depends on the availability and cost of starting materials, desired purity profile, and the scale of the reaction.[1][2][3]

Q2: What are the key challenges when scaling up the synthesis of this compound?

A2: Scaling up the synthesis of this compound can present several challenges. These include managing exothermic reactions, ensuring efficient mixing, dealing with the precipitation of intermediates or products, and developing robust purification methods to handle larger quantities of material.[4][5] For catalytic reactions, catalyst deactivation, turnover number, and efficient removal of the metal catalyst are critical considerations.[6]

Q3: How can I minimize the formation of regioisomers during indazole synthesis?

A3: The formation of N1 and N2 isomers is a common issue in indazole synthesis. To favor the thermodynamically more stable 1H-indazole, reaction conditions can be optimized. For instance, in N-alkylation reactions, the choice of base and solvent is critical. Using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) often favors the N1-product.[6] In the case of building the indazole ring, the choice of synthetic strategy itself can dictate the regioselectivity.

Q4: What are the typical impurities encountered in the synthesis of this compound?

A4: Common impurities can include unreacted starting materials, partially reacted intermediates (e.g., the hydrazone in the Ullmann condensation), isomers (if applicable to the specific route), and byproducts from side reactions. For instance, in Ullmann-type reactions, homo-coupling of the aryl halide can be a potential byproduct.[7] In palladium-catalyzed reactions, residual palladium and ligands can be significant impurities that require removal.

Troubleshooting Guides

Problem 1: Low Yield or Incomplete Conversion

Q: My reaction is giving a low yield of this compound. What are the potential causes and how can I improve it?

A: Low yield or incomplete conversion can be due to several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality: Ensure the purity of your starting materials and reagents. Impurities in the starting materials or degradation of reagents can inhibit the reaction.

  • Reaction Conditions:

    • Temperature: The reaction temperature might be suboptimal. For Ullmann-type reactions, ensure the temperature is high enough for the reaction to proceed, but not so high as to cause decomposition.[4]

    • Solvent: The solvent choice is crucial for solubility and reactivity. For copper-catalyzed reactions, solvents like DMF or DMSO are often used.[1] Ensure your solvent is anhydrous if the reaction is sensitive to moisture.

    • Atmosphere: Many catalytic reactions, particularly those involving copper or palladium, are sensitive to oxygen. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Catalyst and Ligand (if applicable):

    • Catalyst Activity: The catalyst may be deactivated. Use a fresh batch of catalyst or a different catalyst source.

    • Catalyst Loading: The catalyst loading might be too low for efficient conversion at scale. A systematic optimization of the catalyst loading is recommended.

    • Ligand Choice: The ligand plays a critical role in stabilizing the catalyst and promoting the reaction. For challenging couplings, screening different ligands can be beneficial.[6]

  • Base: The choice and stoichiometry of the base are critical. An insufficient amount of a weak base may lead to incomplete reaction.[8]

Problem 2: Difficulty in Product Purification

Q: I am struggling to purify this compound from the crude reaction mixture. What are some effective purification strategies for large-scale batches?

A: Large-scale purification requires different strategies compared to lab-scale.

  • Crystallization: This is often the most scalable and cost-effective purification method. A systematic screening of solvents and solvent mixtures is recommended to find conditions that provide good recovery and high purity. Seeding the crystallization can improve consistency.

  • Column Chromatography: While effective, traditional column chromatography can be challenging to scale up. Consider using automated flash chromatography systems with pre-packed columns for larger quantities.

  • Extraction: An optimized aqueous workup can remove many impurities. Adjusting the pH of the aqueous phase can help in separating acidic or basic impurities.

  • Trituration: Suspending the crude product in a solvent in which the desired product is sparingly soluble while the impurities are soluble can be an effective purification step.

Data Presentation: Comparison of Synthetic Routes

Synthetic RouteStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Copper-Catalyzed N-Arylation o-chlorobenzaldehyde phenylhydrazoneCuI (20 mol%), 1,10-phenanthroline (22 mol%), KOHDMF12012-4810-70[1][9]
Silver-Mediated C-H Amination ArylhydrazonesAgNTf₂, Cu(OAc)₂1,2-dichloroethane8024High[10]
Palladium-Catalyzed C-H Arylation 1H-Indazole, Phenyl iodidePd(OAc)₂, Phenanthroline, Cs₂CO₃Toluene14048up to 91[3]
Metal-Free from o-aminobenzoxime o-aminobenzoximeMethanesulfonyl chloride, TriethylamineNot specified0-23Not specifiedGood to Excellent[11]

Experimental Protocols

Scalable Copper-Catalyzed Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of N-phenyl-1H-indazoles via an intramolecular Ullmann-type reaction.[1][12]

Step 1: Synthesis of 2-chlorobenzaldehyde phenylhydrazone

  • To a solution of 2-chlorobenzaldehyde (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq).

  • Stir the mixture at room temperature for 1-2 hours.

  • The product, 2-chlorobenzaldehyde phenylhydrazone, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Intramolecular Copper-Catalyzed N-Arylation

  • To a dried reaction vessel under an inert atmosphere (nitrogen or argon), add the 2-chlorobenzaldehyde phenylhydrazone (1.0 eq), copper(I) iodide (CuI, 0.1 - 0.2 eq), 1,10-phenanthroline (0.1 - 0.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add anhydrous dimethylformamide (DMF).

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

Mandatory Visualization

experimental_workflow Experimental Workflow for Scalable this compound Synthesis cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Intramolecular N-Arylation (Ullmann-Type Reaction) start Start: 2-chlorobenzaldehyde & Phenylhydrazine react1 React in Ethanol at Room Temperature start->react1 precipitate Precipitation of Hydrazone react1->precipitate filter_wash Filter and Wash with Cold Ethanol precipitate->filter_wash hydrazone Intermediate: 2-chlorobenzaldehyde phenylhydrazone filter_wash->hydrazone reagents Add CuI, 1,10-phenanthroline, K2CO3, and DMF hydrazone->reagents heat Heat to 120-140°C under Inert Atmosphere reagents->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Crystallization/Chromatography) workup->purify product Final Product: This compound purify->product

Caption: Scalable synthesis workflow for this compound.

troubleshooting_guide Troubleshooting Guide: Low Yield in this compound Synthesis start Problem: Low Yield check_reagents Check Reagent Purity and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Solution: Purify/Use Fresh Reagents reagents_ok->purify_reagents No check_conditions Review Reaction Conditions reagents_ok->check_conditions Yes end Yield Improved purify_reagents->end conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Solution: Optimize Temperature, Solvent, and Reaction Time conditions_ok->optimize_conditions No check_catalyst Evaluate Catalyst System (if applicable) conditions_ok->check_catalyst Yes optimize_conditions->end catalyst_ok Catalyst/Ligand Active? check_catalyst->catalyst_ok optimize_catalyst Solution: Use Fresh Catalyst, Screen Ligands, Adjust Loading catalyst_ok->optimize_catalyst No catalyst_ok->end Yes optimize_catalyst->end

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Regioselective Synthesis of Substituted 1H-Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted 1H-indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding regioselectivity in 1H-indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge concerning regioselectivity in the synthesis of substituted 1H-indazoles?

A1: The main challenge arises from the annular tautomerism of the indazole ring. The proton on the pyrazole moiety can reside on either nitrogen atom, leading to 1H- and 2H-indazole tautomers. Direct functionalization, such as alkylation or acylation, often yields a mixture of N1- and N2-substituted products, making regiocontrol a significant hurdle.[1] The 1H-tautomer is generally the more thermodynamically stable form.[1][2][3][4] Achieving high selectivity for a single regioisomer is crucial for synthesizing specific, biologically active molecules.[1]

Q2: What are the key factors influencing N1 vs. N2 regioselectivity during indazole alkylation?

A2: Several factors critically influence the N1/N2 product ratio:

  • Steric and Electronic Effects: The nature and position of substituents on the indazole ring have a profound impact. Bulky substituents at the C3-position tend to favor N1-alkylation due to steric hindrance around the N2-position.[1][3][5] Conversely, electron-withdrawing groups (e.g., NO₂ or CO₂Me) at the C7-position can strongly direct substitution to the N2-position.[3][4][5]

  • Reaction Conditions: The choice of base and solvent is crucial. For example, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is well-known to favor N1-alkylation.[1][3][5] Acidic conditions, on the other hand, can promote N2-alkylation.[1][6]

  • Nature of the Electrophile: The alkylating or acylating agent itself can influence the regiochemical outcome.[1][3]

  • Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable products, while N2-substituted indazoles can be favored under kinetically controlled conditions.[1][3][4]

Q3: How can I selectively synthesize the N1-alkylated 1H-indazole?

A3: To favor the formation of the N1-isomer, consider the following strategies:

  • Base and Solvent System: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is highly effective for achieving N1-selectivity, particularly for indazoles with C3-substituents like carboxymethyl, tert-butyl, or carboxamide groups, often yielding >99% N1 regioselectivity.[3][4][5][6]

  • Thermodynamic Equilibration: Employing conditions that allow for the isomerization of the potentially formed N2-product to the more stable N1-product can be a successful strategy.[3][4][6] This can sometimes be achieved with specific electrophiles like α-halo carbonyls.[3][4]

  • Pre-functionalization Strategies: Synthesis of N1-substituted indazoles can be achieved by incorporating the N-substituent prior to the indazole ring formation, for instance, by using N-alkyl or N-arylhydrazines in reactions with ortho-haloaryl carbonyls or nitriles.[3][4][5]

Q4: What methods are preferred for the selective synthesis of 2H-indazoles?

A4: While direct alkylation can be tuned for N2-selectivity, certain methods are inherently biased towards the formation of the 2H-indazole isomer:

  • Mitsunobu Reaction: This reaction often exhibits a strong preference for the formation of the N2-regioisomer.[3][6][7]

  • Substituent Effects: As mentioned, indazoles bearing electron-withdrawing groups at the C7-position (e.g., NO₂ or CO₂Me) can yield excellent N2-regioselectivity (≥96%).[3][4][5][6]

  • Specific Synthetic Routes: Certain synthetic methodologies, such as the Davis-Beirut reaction or specific copper-catalyzed intramolecular N-N bond formations, are designed to produce 2H-indazoles.[2][8][9][10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor regioselectivity (mixture of N1 and N2 isomers) The chosen reaction conditions are not sufficiently selective for your specific indazole substrate.[6]For N1-selectivity: Switch to a NaH/THF system. This combination is known to provide >99% N1 regioselectivity for indazoles with various C3-substituents.[3][4][5][6] For N2-selectivity: If applicable to your substrate, introduce an electron-withdrawing group at the C7-position.[3][4][5][6] Alternatively, explore the Mitsunobu reaction.[3][6][7]
Low yield in C7-functionalization via Suzuki-Miyaura coupling Inefficient catalyst system or suboptimal reaction conditions for the specific substituted indazole.Ensure the use of an appropriate palladium catalyst and ligand system. For C7-bromo-4-substituted-1H-indazoles, a successful palladium-mediated Suzuki-Miyaura reaction has been performed under optimized conditions.[11][12] Consider screening different bases, solvents, and temperatures.
Unexpected side products in C-H activation/functionalization The directing group is not effective, or the catalyst is promoting functionalization at an undesired position.The choice of directing group is critical for controlling regioselectivity in C-H functionalization.[13] Screen different directing groups to achieve the desired outcome (e.g., C7 olefination).[13] The catalyst and oxidant system can also be tuned to improve selectivity.[14]
Difficulty in synthesizing 2H-indazoles The synthetic route inherently favors the thermodynamically more stable 1H-indazole.Employ methods specifically designed for 2H-indazole synthesis, such as the Davis-Beirut reaction, which utilizes the cyclization of ortho-imino-nitrobenzene substrates.[2][8][9][10]

Quantitative Data on Regioselectivity

Table 1: Effect of Substituents and Conditions on N1/N2-Alkylation Regioselectivity

Indazole Substituent Reaction Conditions Predominant Isomer Regioselectivity (N1:N2 ratio or %) Reference
3-CarboxymethylNaH, THFN1>99% N1[3][4][5]
3-tert-ButylNaH, THFN1>99% N1[3][4][5]
3-COMeNaH, THFN1>99% N1[3][4][5]
3-CarboxamideNaH, THFN1>99% N1[3][4][5]
7-NO₂NaH, THFN2≥96% N2[3][4][5]
7-CO₂MeNaH, THFN2≥96% N2[3][4][5]
UnsubstitutedMitsunobu ReactionN2N1:N2 = 1:2.5[3][7]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation of 1H-Indazoles

This protocol is optimized for achieving high N1-regioselectivity.[1]

  • Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[1]

Protocol 2: Synthesis of 2H-Indazoles via a One-Pot Condensation-Cadogan Reductive Cyclization

This method is suitable for the regioselective synthesis of 2H-indazoles.[2]

  • Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).

  • Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.

  • Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.

  • Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Purification: After completion, cool the reaction mixture and purify directly by flash column chromatography to obtain the substituted 2H-indazole.

Visualizations

experimental_workflow cluster_n1_alkylation N1-Selective Alkylation cluster_2h_synthesis 2H-Indazole Synthesis (Cadogan) start_n1 Substituted 1H-Indazole deprotonation Deprotonation (NaH, THF, 0°C to RT) start_n1->deprotonation alkylation Alkylation (Alkyl Halide) deprotonation->alkylation workup_n1 Aqueous Work-up alkylation->workup_n1 purification_n1 Chromatography workup_n1->purification_n1 product_n1 N1-Alkylated Indazole purification_n1->product_n1 start_2h o-Nitrobenzaldehyde + Amine condensation Condensation (i-PrOH, 80°C) start_2h->condensation cyclization Reductive Cyclization (n-Bu3P) condensation->cyclization purification_2h Chromatography cyclization->purification_2h product_2h Substituted 2H-Indazole purification_2h->product_2h

Caption: General experimental workflows for the regioselective synthesis of N1-alkylated and 2H-indazoles.

regioselectivity_decision_tree start Desired Indazole Regioisomer? n1_isomer N1-Substituted Indazole start->n1_isomer N1 n2_isomer N2-Substituted Indazole start->n2_isomer N2 c3_sterics Is there a bulky substituent at C3? n1_isomer->c3_sterics c7_ewg Is there an EWG at C7? n2_isomer->c7_ewg n1_conditions Use NaH in THF c3_sterics->n1_conditions Yes c3_sterics->n1_conditions No (still preferred method) n2_conditions Direct alkylation may favor N2 c7_ewg->n2_conditions Yes mitsunobu Consider Mitsunobu Reaction c7_ewg->mitsunobu No

Caption: Decision tree for selecting a synthetic strategy based on the desired indazole regioisomer.

References

Technical Support Center: Enhancing Bioavailability of 3-Phenyl-1H-Indazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of 3-phenyl-1H-indazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the oral bioavailability of this compound compounds?

This compound derivatives, like many nitrogen-containing heterocyclic compounds developed in modern drug discovery, often exhibit poor aqueous solubility. This is a primary rate-limiting step for oral absorption. Key challenges include:

  • Low Aqueous Solubility: The planar, aromatic structure contributes to high crystal lattice energy and hydrophobicity, leading to poor dissolution in gastrointestinal (GI) fluids.

  • Poor Dissolution Rate: Consequent to low solubility, the rate at which the compound dissolves from its solid form is often slow, limiting the concentration gradient needed for absorption across the intestinal wall.

  • First-Pass Metabolism: Depending on their specific substituents, these compounds may be susceptible to extensive metabolism in the gut wall or liver, reducing the amount of active drug that reaches systemic circulation.

Q2: What are the principal formulation strategies to enhance the bioavailability of these compounds?

Several established strategies can be employed, broadly categorized as physical and chemical modifications. The choice of strategy depends on the specific physicochemical properties of the compound.[1]

  • Particle Size Reduction: Decreasing the particle size to the micron or sub-micron (nano) level increases the surface-area-to-volume ratio, which can significantly improve the dissolution rate according to the Noyes-Whitney equation.[2]

  • Solid Dispersions: Dispersing the compound in an inert, hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion.[3] This amorphous form has higher energy than the crystalline state, leading to improved solubility and dissolution.[4][5]

  • Lipid-Based Formulations: For lipophilic compounds, formulating in lipids, surfactants, and co-solvents as a Self-Emulsifying Drug Delivery System (SEDDS) can improve solubilization.[1][6] These systems form fine oil-in-water emulsions upon gentle agitation in GI fluids, presenting the drug in a solubilized state for absorption.[1][7]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility. The hydrophobic drug molecule is encapsulated within the cyclodextrin's lipophilic cavity, while the hydrophilic exterior improves interaction with water.[8][9]

  • Prodrug Approach: Chemically modifying the this compound molecule to create a more soluble or permeable prodrug is a viable strategy. The prodrug is then converted to the active parent drug in vivo through enzymatic or chemical reactions.[10][11]

Below is a decision-making workflow to guide the selection of an appropriate bioavailability enhancement strategy.

Strategy_Selection_Workflow cluster_0 Compound Characterization cluster_1 Formulation Strategies Start Start: this compound (Low Solubility, Low Bioavailability) Thermo Is the compound thermally stable? Start->Thermo LogP What is the Log P value? Start->LogP HME Hot-Melt Extrusion (HME) (Solid Dispersion) Thermo->HME Yes Solvent Solvent Evaporation / Spray Drying (Solid Dispersion) Thermo->Solvent No Nano Nanosuspension (Wet Milling) LogP->Nano Moderate (2-5) Lipid Lipid-Based Formulations (SEDDS) LogP->Lipid High (>5) Complex Cyclodextrin Complexation LogP->Complex Low-Moderate (<4)

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Troubleshooting Guides

Issue 1: The formulated compound precipitates during in vitro dissolution testing.

Potential Cause Troubleshooting Step
Supersaturation & Precipitation For amorphous solid dispersions, the formulation may achieve a supersaturated state that is not stable. Incorporate a precipitation inhibitor (e.g., HPMC, PVP) into the formulation to maintain the supersaturated state for a longer duration.
Inadequate Sink Conditions The volume or composition of the dissolution medium may be insufficient to dissolve the released drug.[12] Increase the volume of the medium (e.g., use 900 mL or larger vessels) or add a small, justified percentage of a surfactant (e.g., 0.1-1% Sodium Lauryl Sulfate) to the medium to ensure sink conditions are maintained.[3]
pH-Dependent Solubility The compound may have precipitated due to a change in pH. Evaluate the drug's solubility at different pH values (e.g., pH 1.2, 4.5, 6.8) to understand its behavior in different segments of the GI tract. Use buffered dissolution media to maintain a constant pH throughout the test.[13]
Incomplete Emulsification (for SEDDS) The oil/surfactant ratio may be suboptimal, leading to poor emulsification and subsequent drug precipitation. Re-evaluate the pseudo-ternary phase diagram to identify a more robust self-emulsification region.[1] Increase the surfactant concentration or add a co-surfactant.

Issue 2: High variability is observed in in vivo pharmacokinetic (PK) data.

Potential Cause Troubleshooting Step
Formulation Instability The formulation may be physically or chemically unstable. For solid dispersions, check for recrystallization of the amorphous drug during storage using techniques like DSC or XRD. For lipid-based systems, check for signs of phase separation or drug precipitation in the formulation itself.
Food Effects The presence or absence of food can significantly alter GI physiology (pH, motility, bile secretion), impacting the performance of the formulation, especially lipid-based systems. Conduct PK studies in both fasted and fed animal models to characterize any food effect.[14][15]
Irregular Gastric Emptying Variability in gastric emptying time between animals can lead to erratic absorption profiles. Ensure consistent experimental conditions, including fasting times and dosing procedures.[15] Consider administering the formulation in a consistent volume of liquid to normalize conditions.
Particle Agglomeration (in vivo) For nanosuspensions, particles may agglomerate in the acidic environment of the stomach. Ensure the nanosuspension is adequately stabilized with appropriate steric or electrostatic stabilizers (e.g., poloxamers, SLS) that are effective across the physiological pH range.[2]

Illustrative Data on Bioavailability Enhancement

The following tables present hypothetical but realistic quantitative data for a model this compound compound ("Indazole-X") to illustrate the potential improvements offered by various formulation strategies.

Table 1: Comparison of In Vitro Dissolution Performance

Formulation Type% Drug Dissolved at 30 min (pH 6.8 Phosphate Buffer)
Unformulated API (Micronized)15%
Solid Dispersion (1:4 API:Soluplus®)85%
Nanosuspension (250 nm)70%
SEDDS (10% API in oil/surfactant)>95% (as emulsion)

Table 2: Illustrative Oral Pharmacokinetic Parameters in Rats (10 mg/kg dose)

Formulation TypeCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension (Micronized)1504.01,200100% (Reference)
Solid Dispersion (HME)7501.56,000500%
Nanosuspension6202.05,100425%
SEDDS9801.07,900658%

Key Experimental Protocols

The following section provides detailed methodologies for common bioavailability enhancement techniques.

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for thermolabile compounds.

  • Selection of Carrier: Choose a hydrophilic polymer carrier in which the drug is miscible (e.g., PVP K30, Soluplus®, HPMC).

  • Solubilization: Accurately weigh the this compound compound and the polymer carrier (e.g., in a 1:4 drug-to-carrier ratio). Dissolve both components in a suitable common volatile solvent (e.g., methanol, ethanol, or a dichloromethane/methanol mixture) in a round-bottom flask.[4][16]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the flask wall.[8][17]

  • Drying: Place the flask in a vacuum oven for 24 hours at a slightly elevated temperature (e.g., 45°C) to remove any residual solvent.

  • Milling and Sieving: Scrape the solid dispersion from the flask. Gently pulverize the material using a mortar and pestle. Pass the resulting powder through a sieve (e.g., 60# mesh) to obtain a uniform particle size for further characterization and formulation.[4]

  • Characterization: Confirm the amorphous nature of the drug in the dispersion using Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD).

Protocol 2: Preparation of a Nanosuspension by Wet Bead Milling

This top-down approach is a robust and scalable method for producing drug nanocrystals.

  • Preparation of Dispersion Medium: Prepare an aqueous solution containing a stabilizer. A combination of a steric stabilizer (e.g., Poloxamer 188, HPMC-E5) and an electrostatic stabilizer (e.g., sodium lauryl sulfate, SLS) is often effective.[2]

  • Pre-Suspension: Disperse the this compound compound in the stabilizer solution. Use a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes to ensure the powder is thoroughly wetted and de-aggregated.[18]

  • Milling: Transfer the pre-suspension into the milling chamber of a bead mill containing milling media (e.g., 0.3-0.8 mm zirconium oxide beads).[2][6]

  • Set Milling Parameters: Begin the milling process at a specified speed (e.g., 2,500 rpm) for a defined duration (e.g., 30-60 minutes).[2] Use a cooling system to maintain a low temperature and prevent drug degradation.[2] The process can be run in cycles (e.g., 5 min milling, 5 min break) to aid in heat dissipation.[6]

  • Separation: After milling, separate the nanosuspension from the milling beads by sieving.

  • Characterization: Measure the particle size and polydispersity index (PDI) using Photon Correlation Spectroscopy (PCS). The zeta potential should also be measured to assess physical stability.

Below is a diagram illustrating the general workflow for formulation development and testing.

Experimental_Workflow cluster_prep Formulation Preparation cluster_invitro In Vitro Testing cluster_invivo In Vivo Evaluation Formulate Prepare Formulation (e.g., Solid Dispersion, Nanosuspension) Char_Phys Physicochemical Characterization (DSC, XRD, Particle Size) Formulate->Char_Phys Dissolution In Vitro Dissolution Study (USP Apparatus II, Biorelevant Media) Char_Phys->Dissolution Stability Stability Assessment (Storage at 40°C/75% RH) Dissolution->Stability PK_Study Animal Pharmacokinetic Study (e.g., Rat, Oral Gavage) Stability->PK_Study Data_Analysis Data Analysis (Calculate Cmax, Tmax, AUC) PK_Study->Data_Analysis Data_Analysis->Formulate Optimize Formulation

Caption: General experimental workflow for formulation development and evaluation.

Protocol 3: In Vitro Dissolution Testing for Poorly Soluble Compounds
  • Apparatus Setup: Use USP Apparatus 2 (Paddle) at 37 ± 0.5°C. A paddle speed of 50-75 rpm is common for immediate-release formulations.[11]

  • Media Selection: The dissolution medium should be selected to be physiologically relevant and provide sink conditions.[12]

    • Start with standard buffers within the physiological pH range (e.g., pH 1.2, 4.5, and 6.8).[12]

    • If sink conditions (>3 times the volume needed to dissolve the dose) are not met, a justified amount of surfactant (e.g., 0.5% SLS) can be added.[3]

    • The typical media volume is 900 mL.[13]

  • Procedure:

    • Allow the dissolution medium to equilibrate to 37°C.

    • Introduce a sample of the formulation (e.g., a capsule containing the solid dispersion or a defined volume of nanosuspension) equivalent to a specific dose of the drug.

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 5 mL) of the medium.

    • Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples promptly through a suitable filter (e.g., 0.22 µm PVDF) that does not adsorb the drug. Analyze the filtrate for drug concentration using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.

Protocol 4: General Oral Pharmacokinetic Study in Rats
  • Animal Model: Use adult rats (e.g., Sprague-Dawley or Wistar) of a specific sex and weight range. Animals should be acclimatized and fasted overnight (e.g., 12 hours) before dosing, with water available ad libitum.[15]

  • Dose Preparation and Administration: Prepare the formulation (e.g., aqueous suspension, solid dispersion reconstituted in water, or liquid SEDDS) at the desired concentration. Administer a precise volume to each animal via oral gavage to achieve the target dose (e.g., 10 mg/kg).[19]

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).[20] Serial bleeding from the same animal (e.g., via submandibular or saphenous vein) is preferred to reduce inter-animal variability.[20] Collect samples into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

  • Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of the this compound compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key PK parameters from the plasma concentration-time data, including Cmax, Tmax, and AUC.[19]

The diagram below illustrates the mechanism by which a SEDDS formulation enhances drug absorption.

SEDDS_Mechanism cluster_formulation In Dosage Form cluster_git In GI Tract cluster_circulation Systemic Circulation SEDDS SEDDS Formulation (Drug dissolved in Oil, Surfactant, Co-surfactant) Emulsion Fine Oil-in-Water Emulsion (Droplet size < 200 nm) SEDDS->Emulsion Dispersion in GI Fluids Micelles Mixed Micelles (Drug partitioned with bile salts) Emulsion->Micelles Digestion by Lipases & Interaction with Bile Salts Absorb Drug Absorption (Across Intestinal Epithelium) Micelles->Absorb Maintains drug in solubilized state Systemic Drug in Systemic Circulation (Increased Bioavailability) Absorb->Systemic

Caption: Mechanism of bioavailability enhancement by SEDDS.

References

Validation & Comparative

The Anti-Proliferative Landscape of 3-Phenyl-1H-Indazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-proliferative effects of various 3-phenyl-1H-indazole derivatives against cancer cell lines. This document synthesizes experimental data from multiple studies to offer a comprehensive overview of their performance and mechanisms of action, alongside comparisons with other anti-cancer agents.

The indazole scaffold is a prominent feature in many compounds with demonstrated anti-cancer properties, including several FDA-approved drugs such as Pazopanib and Entrectinib.[1] Derivatives of this compound, in particular, have been the subject of extensive research due to their potential to inhibit cancer cell proliferation through various mechanisms, including cell cycle arrest and induction of apoptosis. This guide will delve into the specifics of these effects, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Comparative Anti-Proliferative Activity

The following table summarizes the in vitro anti-proliferative activity of several this compound derivatives across a range of human cancer cell lines. The data, presented as IC50 or GI50 values (the concentration required to inhibit 50% of cell growth), allows for a direct comparison of the potency of these compounds.

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
Compound 10d/10e SR (Leukemia)< 1 (specifically 0.0153 for the most active)[2]
Compound 1c Colon, Melanoma0.041 - 33.6 (Mean GI50 = 1.90)[3]
Compound 2f Various0.23 - 1.15[4][5][6]
Compound 6o K562 (Leukemia)5.15[7][8]
Compound 4d Various1.06 - 25.4[9]
Combretastatin-A4 (Positive Control) A549, MCF7, A375, HT-290.11 - 0.93[9]

Mechanisms of Action: Cell Cycle Arrest and Apoptosis

A common thread in the anti-proliferative activity of these indazole derivatives is their ability to induce cell cycle arrest, primarily at the G0-G1 phase.[2][3] This is often accompanied by an increase in the underphosphorylated form of the Retinoblastoma protein (pRb), a key regulator of the G1/S transition.[2][3]

Furthermore, several derivatives have been shown to induce apoptosis, or programmed cell death. For instance, compound 2f was found to upregulate pro-apoptotic proteins such as cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[4][5][6] Similarly, compound 6o is suggested to affect apoptosis by inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway.[7][8]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams illustrate a generalized signaling pathway for apoptosis induction by this compound derivatives and a typical experimental workflow for assessing anti-proliferative effects.

G Diagram 1: Generalized Apoptosis Induction Pathway Indazole This compound Derivative ROS Increased ROS Indazole->ROS induces Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 inhibits Bax Bax (Pro-apoptotic) Indazole->Bax activates Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation (e.g., Caspase-3) Mito->Caspase Bcl2->Mito Bax->Mito Apoptosis Apoptosis Caspase->Apoptosis G Diagram 2: Experimental Workflow for Anti-Proliferative Assays cluster_0 In Vitro Assays cluster_1 Data Analysis CellCulture Cancer Cell Line Culture Treatment Treatment with Indazole Derivative CellCulture->Treatment MTT MTT Assay (Viability) Treatment->MTT Colony Colony Formation Assay Treatment->Colony Flow Flow Cytometry (Cell Cycle, Apoptosis) Treatment->Flow Western Western Blot (Protein Expression) Treatment->Western IC50 IC50/GI50 Calculation MTT->IC50 Stats Statistical Analysis Colony->Stats Flow->Stats Western->Stats

References

The Versatile 1H-Indazole Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1H-indazole core represents a privileged scaffold in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel therapeutics, particularly in the realm of oncology and inflammatory diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1H-indazole analogs against key biological targets, supported by experimental data and detailed methodologies to inform rational drug design.

The 1H-indazole, a bicyclic heteroaromatic system, offers multiple points for substitution, allowing for the fine-tuning of physicochemical properties and target-specific interactions. This has led to the successful development of several clinically approved drugs.[1] This guide will delve into the SAR of 1H-indazole analogs as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), Poly(ADP-ribose) Polymerase (PARP), and Proviral Integration site for Moloney murine leukemia virus (Pim) kinases, highlighting the structural modifications that dictate their potency and selectivity.

Comparative Analysis of Biological Activity

The potency of 1H-indazole analogs is highly dependent on the nature and position of substituents on the indazole ring and appended functionalities. The following tables summarize the in vitro activity of representative analogs against their respective targets.

1H-Indazole Analogs as ASK1 Inhibitors

Apoptosis signal-regulating kinase 1 (ASK1) is a key mediator in the mitogen-activated protein kinase (MAPK) signaling cascade, playing a crucial role in cellular responses to stress.[2] Its inhibition is a promising therapeutic strategy for inflammatory diseases. Systematic SAR studies have led to the discovery of potent 1H-indazole-based ASK1 inhibitors.

Compound IDR1 Substitution (Indazole N1)R2 Substitution (Indazole C3)ASK1 Kinase IC50 (nM)Cellular Activity (AP1-HEK293) IC50 (nM)
Lead HAmide derivative150850
Analog A CyclopropylAmide derivative85420
Analog B Optimized alkyl groupOptimized amide derivative1265

Data compiled from studies on novel ASK1 inhibitors with a 1H-indazole scaffold.[1]

SAR Summary: Substitution at the N1 position of the indazole ring with small alkyl groups, such as a cyclopropyl group, generally enhances potency. Further optimization of both the N1-substituent and the C3-amide moiety can lead to significant improvements in both biochemical and cellular activity.

1H-Indazole Analogs as PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair.[3] Inhibitors of PARP, such as the FDA-approved drug Niraparib which contains a 1H-indazole core, have emerged as important anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways like BRCA mutations.[1] The SAR of these inhibitors often revolves around mimicking the nicotinamide portion of the NAD+ substrate.

Compound IDKey Structural FeaturePARP-1 IC50 (nM)PARP-2 IC50 (nM)
Niraparib Piperidine-linked benzamide3.82.1
Analog C Simple benzamide15.28.5
Analog D Modified piperidine ring5.13.0

Data is representative and compiled for comparative purposes based on trends observed in indazole-based PARP inhibitor research.[1][4]

SAR Summary: The piperidine ring in Niraparib plays a crucial role in orienting the benzamide moiety within the active site. Modifications to this ring can impact potency, while the core indazole and benzamide pharmacophore are essential for inhibitory activity against both PARP-1 and PARP-2.

1H-Indazole Analogs as Pan-Pim Kinase Inhibitors

Pim kinases are a family of serine/threonine kinases that are implicated in tumorigenesis, making them attractive targets for cancer therapy.[5] The 3-(pyrazin-2-yl)-1H-indazole scaffold has been identified as a promising starting point for the development of potent pan-Pim inhibitors.[1]

Compound IDKey Structural FeaturePim-1 IC50 (nM)Pim-2 IC50 (nM)Pim-3 IC50 (nM)
Hit Compound 3-(pyrazin-2-yl)-1H-indazole>1000>1000>1000
Analog E Addition of a piperidine moiety157535
Analog F Optimized piperidine and pyrazine substituents0.82.11.5

Data from the development of potent, pan-Pim inhibitors derived from a 3-(pyrazin-2-yl)-1H-indazole hit.[1]

SAR Summary: The initial 3-(pyrazin-2-yl)-1H-indazole hit shows weak activity. The introduction of a piperidine substituent dramatically improves potency. Further optimization of the substituents on both the piperidine and pyrazine rings leads to highly potent pan-Pim inhibitors with nanomolar activity against all three isoforms.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of SAR data, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the 1H-indazole analogs discussed.

Kinase Inhibition Assays

1. ADP-Glo™ Kinase Assay (for ASK1 and Pim Kinases)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction.

  • Materials: Kinase (ASK1 or Pim), kinase-specific substrate, ATP, test compounds, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and varying concentrations of the 1H-indazole inhibitor.

    • Incubate the plate at room temperature for 60 minutes.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. IC50 values are determined by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2. LanthaScreen™ TR-FRET Kinase Assay (for various kinases)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by a kinase.

  • Materials: Kinase, fluorescein-labeled substrate, ATP, test compounds, LanthaScreen™ Tb-labeled antibody, TR-FRET dilution buffer.

  • Procedure:

    • Perform the kinase reaction in a 384-well plate with the kinase, fluorescein-labeled substrate, ATP, and serially diluted 1H-indazole analogs.

    • Incubate at room temperature for 60 minutes.

    • Stop the reaction by adding EDTA.

    • Add the Tb-labeled antibody in TR-FRET dilution buffer to detect the phosphorylated substrate.

    • Incubate for at least 30 minutes at room temperature.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (acceptor) and 490 nm (donor).

  • Data Analysis: The TR-FRET ratio (520 nm/490 nm) is calculated. IC50 values are determined from dose-response curves of the TR-FRET ratio versus inhibitor concentration.

Cellular Proliferation Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Materials: Cancer cell line of interest, cell culture medium, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 1H-indazole analogs and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add a solubilization solvent to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. IC50 values are determined from the dose-response curves.[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which 1H-indazole analogs intervene is crucial for understanding their mechanism of action. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow.

ASK1_Signaling_Pathway Stress Cellular Stress (e.g., ROS, TNF-α) ASK1 ASK1 Stress->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation Indazole 1H-Indazole Inhibitor Indazole->ASK1

Caption: ASK1-p38/JNK signaling pathway inhibited by 1H-indazole analogs.

PARP_Inhibition_Workflow DNA_damage DNA Single-Strand Break PARP PARP Activation & PARylation DNA_damage->PARP Repair DNA Repair PARP->Repair Trapping PARP Trapping & Inhibition of Repair Indazole_PARPi 1H-Indazole PARP Inhibitor Indazole_PARPi->PARP Indazole_PARPi->Trapping Cell_death Synthetic Lethality (in BRCA-deficient cells) Trapping->Cell_death

Caption: Mechanism of action for 1H-indazole-based PARP inhibitors.

Pim1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Activate Pim1 Pim-1 Kinase JAK_STAT->Pim1 Upregulate Substrates Downstream Substrates (e.g., Bad, p27) Pim1->Substrates Phosphorylate Cell_Survival Cell Survival & Proliferation Substrates->Cell_Survival Promote Indazole_Pim 1H-Indazole Pim Inhibitor Indazole_Pim->Pim1

Caption: Simplified Pim-1 signaling pathway and its inhibition.

Experimental_Workflow Synthesis Analog Synthesis Biochemical Biochemical Assay (e.g., Kinase Assay) Synthesis->Biochemical Cellular Cell-Based Assay (e.g., MTT Assay) Biochemical->Cellular SAR SAR Analysis Cellular->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: General workflow for SAR studies of 1H-indazole analogs.

References

A Comparative Analysis of 3-Phenyl-1H-Indazole Analogs and Other Heterocyclic Inhibitors Targeting Indoleamine 2,3-Dioxygenase 1 (IDO1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a representative 3-phenyl-1H-indazole derivative against other prominent heterocyclic inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor immune evasion. The data presented herein, supported by detailed experimental protocols, is intended to inform researchers in the fields of oncology and immunology on the landscape of small molecule IDO1 inhibitors.

Indoleamine 2,3-dioxygenase 1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the tumor microenvironment, upregulation of IDO1 by cancer cells or antigen-presenting cells leads to tryptophan depletion and the accumulation of kynurenine metabolites.[1][3] These events suppress the proliferation and function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs), thereby fostering an immunosuppressive milieu that allows tumors to escape immune surveillance.[2][4] Consequently, the development of small molecule inhibitors of IDO1 has become a significant focus in cancer immunotherapy.[5]

This guide focuses on a comparative analysis of three distinct heterocyclic scaffolds that have demonstrated potent IDO1 inhibitory activity:

  • Indazole-based inhibitor: Represented by a potent 4,6-disubstituted-1H-indazole derivative (Compound 35 from a published study).[6]

  • Sulfonamide-based inhibitor: Epacadostat (INCB24360), a well-characterized, selective IDO1 inhibitor that has undergone extensive clinical investigation.[7][8]

  • Imidazole-based inhibitor: NLG919, a potent and orally bioavailable IDO1 pathway inhibitor.[5][9]

Quantitative Comparison of IDO1 Inhibitors

The following table summarizes the in vitro inhibitory potency of the selected heterocyclic compounds against the IDO1 enzyme. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, which are key metrics for assessing the potency of an inhibitor.

Inhibitor ClassCompoundTargetAssay TypeIC50KiReference
Indazole Compound 35Human IDO1Enzymatic0.74 µM-[6]
Human IDO1HeLa Cell-based1.37 µM-[6]
Sulfonamide EpacadostatHuman IDO1Enzymatic~10 nM - 71.8 nM-[7][8][10]
Human IDO1HeLa Cell-based--
Imidazole NLG919Human IDO1Cell-freeEC50 = 75 nM7 nM[5][9][11]
Human IDO1Cell-basedED50 = 80 nM-[5][9][12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

Recombinant Human IDO1 Enzymatic Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified IDO1.

  • Enzyme and Reagents: Recombinant human IDO1 enzyme, L-tryptophan (substrate), methylene blue, ascorbic acid, catalase, and potassium phosphate buffer (pH 6.5).

  • Procedure:

    • The test compound is pre-incubated with the recombinant IDO1 enzyme in the assay buffer containing ascorbic acid, methylene blue, and catalase.

    • The enzymatic reaction is initiated by the addition of L-tryptophan.

    • The reaction is allowed to proceed at 37°C for a defined period (e.g., 15-60 minutes).

    • The reaction is terminated by the addition of trichloroacetic acid.

    • The mixture is then incubated at 50°C to hydrolyze the N-formylkynurenine product to kynurenine.

  • Detection: The concentration of kynurenine is quantified by measuring its absorbance at 320-325 nm or by HPLC.

  • Data Analysis: IC50 values are calculated by plotting the percentage of IDO1 inhibition against the logarithm of the inhibitor concentration.

HeLa Cell-Based IDO1 Activity Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.

  • Cell Culture: HeLa cells, which can be induced to express high levels of IDO1, are cultured in appropriate media.

  • IDO1 Induction: Cells are treated with interferon-gamma (IFN-γ) to induce the expression of the IDO1 enzyme.

  • Inhibitor Treatment: The IFN-γ-stimulated cells are then treated with various concentrations of the test compound.

  • Kynurenine Measurement: After a suitable incubation period (e.g., 24-48 hours), the cell culture supernatant is collected. The concentration of kynurenine in the supernatant, a direct product of IDO1 activity, is measured. This is typically done by adding a reagent (e.g., p-dimethylaminobenzaldehyde) that reacts with kynurenine to produce a colored product, which can be quantified by measuring its absorbance at 480 nm.

  • Data Analysis: IC50 values are determined by plotting the percentage of kynurenine production inhibition against the logarithm of the inhibitor concentration.

Visualizing the IDO1 Signaling Pathway

The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its subsequent impact on the immune system within the tumor microenvironment.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneResponse Immune Response Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolism TryptophanDepletion Tryptophan Depletion Tryptophan->TryptophanDepletion Kynurenine Kynurenine KynurenineAccumulation Kynurenine Accumulation Kynurenine->KynurenineAccumulation IDO1->Kynurenine TCell Effector T Cell ImmuneSuppression Immune Suppression TCell->ImmuneSuppression Reduced Anti-tumor Activity Treg Regulatory T Cell (Treg) Treg->ImmuneSuppression Increased Suppressive Function TryptophanDepletion->TCell Inhibits Proliferation KynurenineAccumulation->TCell Induces Anergy/Apoptosis KynurenineAccumulation->Treg Promotes Differentiation & Activity Inhibitor Heterocyclic Inhibitor Inhibitor->IDO1 Blocks Activity

Caption: The IDO1 pathway's role in tumor immune evasion.

Conclusion

The comparative data illustrates that while the indazole scaffold shows promise for IDO1 inhibition, with the representative compound exhibiting sub-micromolar to low micromolar activity, the sulfonamide (Epacadostat) and imidazole (NLG919) based inhibitors demonstrate significantly higher potency in the nanomolar range. This highlights the advanced stage of development and optimization that these latter scaffolds have undergone. The detailed experimental protocols provided serve as a foundation for researchers to conduct their own comparative studies and to explore novel heterocyclic inhibitors targeting the critical IDO1 pathway in the ongoing effort to develop more effective cancer immunotherapies.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the In Vivo Efficacy of 3-Phenyl-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of various 3-phenyl-1H-indazole derivatives, supported by experimental data. This class of compounds has demonstrated significant promise in preclinical studies, particularly in the realms of oncology and anti-inflammatory therapies.

This guide summarizes key quantitative data in structured tables, offers detailed experimental protocols for pivotal studies, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of the therapeutic potential of these molecules.

Anti-Cancer Efficacy of this compound Derivatives

Several this compound derivatives have been investigated for their anti-tumorigenic properties in vivo. These studies highlight the potential of these compounds to inhibit tumor growth through various mechanisms, including the induction of apoptosis and cell cycle arrest.

One notable study investigated the efficacy of compound 2f in a 4T1 breast cancer tumor model. The study found that compound 2f could suppress tumor growth without obvious side effects.[1] The proposed mechanism involves the dose-dependent promotion of apoptosis, associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2.[1] Furthermore, compound 2f was observed to decrease mitochondrial membrane potential and increase reactive oxygen species (ROS) levels in 4T1 cells.[1] It also disrupted cancer cell migration and invasion by reducing matrix metalloproteinase-9 (MMP9) and increasing the tissue inhibitor matrix metalloproteinase 2 (TIMP2).[1]

Another derivative, compound 1c , emerged as a potent agent against colon and melanoma cell lines in vitro, with GI₅₀ values in the micromolar range.[2][3] Mechanistically, it was shown to cause a significant increase of cells in the G0-G1 phase of the cell cycle and to increase the ratio of hypophosphorylated to total retinoblastoma protein (pRb).[2][3]

Similarly, compound 6o demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line.[4][5] Its mechanism is thought to involve the induction of apoptosis and cell cycle modulation, possibly through the inhibition of Bcl-2 family members and interference with the p53/MDM2 pathway.[4][5]

While many studies have focused on in vitro activity, the in vivo data for some of these compounds underscores their potential as anti-cancer agents.

Comparative Efficacy Data
CompoundAnimal ModelCancer TypeDosing RegimenKey Efficacy Endpoint(s)
2f 4T1 tumor modelBreast CancerNot specified in abstractSuppression of tumor growth

Further detailed quantitative data from full-text articles is required for a complete comparison.

Experimental Protocol: In Vivo Tumor Growth Inhibition Study

The following provides a generalized protocol for assessing the in vivo anti-tumor efficacy of this compound derivatives, based on common practices in preclinical oncology research.

1. Cell Culture and Animal Model:

  • Human cancer cell lines (e.g., 4T1, K562) are cultured under standard conditions.

  • Immunocompromised mice (e.g., BALB/c nude mice) are used for xenograft models.

2. Tumor Implantation:

  • A suspension of cancer cells (typically 1 x 10⁶ to 1 x 10⁷ cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.

3. Animal Grouping and Treatment:

  • Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to control and treatment groups.

  • The test compound (e.g., compound 2f) is formulated in an appropriate vehicle and administered to the treatment group via a specified route (e.g., intraperitoneal, oral) and schedule (e.g., daily, every other day). The control group receives the vehicle alone.

4. Efficacy Assessment:

  • Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²)/2.

  • Body weight is monitored as an indicator of toxicity.

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blotting).

5. Statistical Analysis:

  • Tumor growth curves are plotted, and statistical analyses (e.g., t-test, ANOVA) are performed to determine the significance of the anti-tumor effect.

Visualizing the Anti-Cancer Mechanism

anticancer_pathway Proposed Anti-Cancer Signaling of this compound Derivatives cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest cluster_metastasis Inhibition of Metastasis Indazole This compound Derivative (e.g., 2f, 6o) Bcl2 Bcl-2 Indazole->Bcl2 Inhibits Bax Bax Indazole->Bax Activates p53_MDM2 p53/MDM2 Pathway Indazole->p53_MDM2 Modulates pRb Hypophosphorylated pRb Indazole->pRb Increases MMP9 MMP9 Indazole->MMP9 Decreases TIMP2 TIMP2 Indazole->TIMP2 Increases Apoptosis Apoptosis Bcl2->Apoptosis Caspase3 Cleaved Caspase-3 Bax->Caspase3 Caspase3->Apoptosis G0_G1 G0/G1 Arrest p53_MDM2->G0_G1 pRb->G0_G1 Metastasis ↓ Migration & Invasion MMP9->Metastasis TIMP2->Metastasis

Caption: Proposed signaling pathways affected by anti-cancer this compound derivatives.

Anti-Inflammatory Activity of this compound Derivatives

The anti-inflammatory potential of this compound derivatives has also been explored in vivo. These compounds have shown the ability to reduce inflammation in animal models, suggesting their utility in treating inflammatory disorders.

A study focusing on 1,3-substituted 1H-indazole derivatives identified 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole (compound 1a) as a potent anti-inflammatory agent.[6][7] In a carrageenan-induced rat paw edema model, this compound, at a dose of 30 mg/kg, demonstrated significant inhibition of edema, with an efficacy comparable to the standard non-steroidal anti-inflammatory drug (NSAID) etoricoxib.[6][7]

Further investigations into the anti-inflammatory mechanisms of indazole derivatives have pointed towards the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[8][9]

Comparative Efficacy Data
CompoundAnimal ModelInflammation ModelDosing RegimenKey Efficacy Endpoint(s)
3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole (1a) Sprague Dawley ratsCarrageenan-induced paw edema30 mg/kgSignificant inhibition of edema, comparable to etoricoxib
Indazole & derivatives RatsCarrageenan-induced paw edema25, 50, 100 mg/kgDose- and time-dependent inhibition of edema
Experimental Protocol: Carrageenan-Induced Paw Edema Model

This protocol outlines the methodology for evaluating the in vivo anti-inflammatory activity of this compound derivatives.

1. Animals:

  • Sprague Dawley or Wistar rats are commonly used.

2. Acclimatization and Grouping:

  • Animals are acclimatized to laboratory conditions before the experiment.

  • They are then divided into control, standard, and test groups.

3. Drug Administration:

  • The test compound (e.g., compound 1a) is administered to the test group, typically orally or intraperitoneally, at a predetermined time before the induction of inflammation.

  • The standard group receives a known anti-inflammatory drug (e.g., etoricoxib, diclofenac).

  • The control group receives only the vehicle.

4. Induction of Inflammation:

  • A subcutaneous injection of a phlogistic agent, such as a 1% carrageenan solution, is made into the sub-plantar region of the right hind paw of each rat.

5. Measurement of Paw Edema:

  • The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

6. Statistical Analysis:

  • The data are analyzed using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.

Visualizing the Anti-Inflammatory Workflow

anti_inflammatory_workflow Workflow for In Vivo Anti-Inflammatory Screening start Animal Acclimatization & Grouping drug_admin Administration of Test Compound, Standard, or Vehicle start->drug_admin inflammation Induction of Paw Edema (Carrageenan Injection) drug_admin->inflammation measurement Paw Volume Measurement (Multiple Time Points) inflammation->measurement analysis Data Analysis & Calculation of % Inhibition of Edema measurement->analysis end Evaluation of Anti-Inflammatory Efficacy analysis->end

Caption: A generalized experimental workflow for assessing anti-inflammatory activity in vivo.

References

Comparative Cross-Reactivity Profiling of 3-Phenyl-1H-Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for advancing novel therapeutics. The 1H-indazole scaffold is a cornerstone in the design of numerous kinase inhibitors, valued for its ability to form key interactions within the ATP-binding pocket of these enzymes.[1][2] This guide provides a comprehensive comparison of the cross-reactivity profiles of several kinase inhibitors built upon the 3-phenyl-1H-indazole core, supported by experimental data and detailed methodologies to aid in the objective assessment of their performance and potential off-target effects.

While this compound itself is a basic scaffold, its derivatives have been developed into potent and selective kinase inhibitors. However, even with targeted design, off-target activity is a common phenomenon that can lead to unforeseen side effects or, in some cases, provide opportunities for drug repurposing.[3] This comparison focuses on a selection of well-characterized inhibitors to illustrate the landscape of kinase selectivity.

Comparative Kinase Inhibition Profiles

The selectivity of 1H-indazole-based compounds can vary significantly, ranging from highly selective to multi-targeted inhibitors.[1] The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) for representative compounds against a panel of kinases, offering a quantitative comparison of their potency and selectivity.

Table 1: Kinase Inhibition Profile of a MerTK/FLT3 Inhibitor (UNC2025)

Kinase TargetIC50 (nM)
MER0.74
FLT30.8
TRKA1.67
TRKC4.38
TYRO35.83
KIT8.18
AXL122
MET364

Data sourced from MedchemExpress and ACS Publications.[1]

Table 2: Kinase Inhibition Profile of a MET/AXL/RON Inhibitor (BMS-777607)

Kinase TargetIC50 (nM)
AXL1.1
RON1.8
c-Met3.9
TYRO34.3

Data sourced from MedchemExpress.[1]

Table 3: Kinase Inhibition Profile of an AXL Inhibitor (R428 - Bemcentinib)

Kinase TargetIC50 (nM)
AXL14

R428 exhibits high selectivity for AXL, with over 50- and 100-fold selectivity against MER and TYRO3, respectively.[1]

Key Signaling Pathways

1H-indazole-based kinase inhibitors often target critical signaling pathways implicated in cancer and other diseases. The diagram below illustrates a simplified representation of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases, which are frequent targets of these inhibitors.[4][5] Activation of these pathways can lead to increased cell proliferation, survival, and migration.[6][7]

TAM_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_inhibitors Inhibitors TYRO3 TYRO3 PI3K PI3K TYRO3->PI3K STAT STAT TYRO3->STAT AXL AXL AXL->PI3K AXL->STAT RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway AXL->RAS_RAF_MEK_ERK MER MER MER->PI3K MER->STAT AKT AKT PI3K->AKT Proliferation_Survival Proliferation & Survival AKT->Proliferation_Survival STAT->Proliferation_Survival RAS_RAF_MEK_ERK->Proliferation_Survival UNC2025 UNC2025 UNC2025->TYRO3 Inhibits UNC2025->MER Inhibits BMS-777607 BMS-777607 BMS-777607->TYRO3 Inhibits BMS-777607->AXL Inhibits R428 R428 R428->AXL Inhibits

Caption: Simplified TAM signaling pathway and points of inhibition by indazole-based compounds.

Experimental Protocols

A systematic approach is essential for determining the cross-reactivity profile of a kinase inhibitor. The following outlines a general workflow for in vitro kinase profiling.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Preparation (Serial Dilution in DMSO) C Assay Plate Setup A->C B Kinase Panel Selection B->C D Kinase Reaction (Kinase, Substrate, ATP) C->D E Incubation D->E F Detection (e.g., ADP-Glo, Z'-LYTE) E->F G Raw Data Acquisition F->G H IC50 Curve Fitting G->H I Selectivity Profiling H->I

References

A Comparative Analysis of Novel 3-Phenyl-1H-Indazole Derivatives and Established Therapeutics in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery, the quest for more effective and safer therapeutic agents is perpetual. This guide presents a comprehensive benchmark analysis of a new class of compounds, 3-phenyl-1H-indazole derivatives, against established drugs in the fields of oncology and anti-inflammatory research. This report is tailored for researchers, scientists, and drug development professionals, offering a detailed comparison supported by experimental data to inform future research and development endeavors.

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs.[1] The novel this compound derivatives discussed herein have demonstrated significant potential as inhibitors of key signaling pathways implicated in cancer and inflammation, namely the PI3K/Akt/mTOR and COX/LOX pathways.

Comparative Analysis in Oncology: Targeting the PI3K/Akt/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade is a critical pathway that is frequently hyperactivated in various cancers, playing a crucial role in tumor cell growth, proliferation, and survival.[2] Consequently, it is a prime target for anticancer drug development.[3] This section benchmarks new this compound derivatives against established PI3K/Akt/mTOR pathway inhibitors.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative this compound derivatives against various cancer cell lines, compared with established anticancer drugs.

Compound/DrugTarget/ClassCell LineIC50 (µM)Reference
Compound 6o 1H-indazole-3-amine derivativeK562 (Chronic Myeloid Leukemia)5.15[4]
A549 (Lung Cancer)>10[4]
PC-3 (Prostate Cancer)>10[4]
HepG2 (Liver Cancer)>10[4]
Compound 2f Indazole derivativeA549 (Lung Cancer)0.89[5]
4T1 (Breast Cancer)0.23[5]
HepG2 (Liver Cancer)0.65[5]
MCF-7 (Breast Cancer)1.15[5]
HCT116 (Colon Cancer)0.98[5]
Pazopanib Multi-kinase inhibitorVariousVaries (typically low µM)[4]
Doxorubicin Topoisomerase II inhibitorMCF-7 (Breast Cancer)1.9[6]
HepG2 (Liver Cancer)0.2[6]

Note: IC50 values can vary between studies due to different experimental conditions. The data presented is for comparative purposes.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[7]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

Xenograft models are instrumental in evaluating the in vivo efficacy of anticancer compounds.[9][10]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice.[2]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Administer the test compounds and vehicle control to the mice (e.g., daily via oral gavage).[9]

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.[2]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Signaling Pathway and Experimental Workflow

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\n Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Indazole [label="this compound\nDerivatives", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#EA4335"]; Established [label="Established PI3K/mTOR\nInhibitors", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#4285F4"];

// Edges RTK -> PI3K [label="Activates", fontsize=8, fontcolor="#5F6368"]; PI3K -> PIP3 [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"]; PIP2 -> PIP3 [style=dashed, arrowhead=none]; PIP3 -> Akt [label="Activates", fontsize=8, fontcolor="#5F6368"]; Akt -> mTORC1 [label="Activates", fontsize=8, fontcolor="#5F6368"]; mTORC1 -> CellGrowth [label="Promotes", fontsize=8, fontcolor="#5F6368"]; Indazole -> PI3K [color="#EA4335", arrowhead=tee]; Established -> PI3K [color="#4285F4", arrowhead=tee]; Established -> mTORC1 [color="#4285F4", arrowhead=tee]; } PI3K/Akt/mTOR signaling pathway with points of inhibition.

// Nodes start [label="Start:\nNew this compound\nDerivatives", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; invitro [label="In Vitro Screening\n(MTT Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ic50 [label="Determine IC50\nValues", fillcolor="#FBBC05", fontcolor="#202124"]; invivo [label="In Vivo Efficacy\n(Xenograft Model)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="Data Analysis:\nTumor Growth Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End:\nLead Compound\nIdentification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> invitro; invitro -> ic50; ic50 -> invivo; invivo -> data; data -> end; } General experimental workflow for anticancer drug evaluation.

Comparative Analysis in Inflammation: Targeting COX and LOX Enzymes

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, producing prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation.[11] Non-steroidal anti-inflammatory drugs (NSAIDs) are common inhibitors of these pathways.[12] This section evaluates the potential of new this compound derivatives as anti-inflammatory agents.

Data Presentation: In Vitro Anti-Inflammatory Activity

The following table summarizes the in vitro inhibitory activity (IC50 values) of representative indazole derivatives against COX-2, compared with established NSAIDs.

Compound/DrugTargetIC50 (µM)Reference
5-Aminoindazole COX-212.32[13]
6-Nitroindazole COX-219.22[13]
Indazole COX-223.42[13]
Celecoxib COX-25.10[13]
Diclofenac COX-1/COX-2Varies (potent inhibitor)[14]
Experimental Protocols

The ability of a compound to inhibit COX-1 and COX-2 can be determined using commercially available enzyme immunoassay (EIA) kits.[11]

  • Enzyme Preparation: Use ovine COX-1 and human recombinant COX-2.

  • Compound Incubation: Incubate the enzyme with various concentrations of the test compound.

  • Substrate Addition: Add arachidonic acid to initiate the reaction.

  • Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an EIA.

  • IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of the enzyme activity.

The inhibitory effect on 5-lipoxygenase can be assessed using a spectrophotometric method.

  • Enzyme and Substrate: Use soybean lipoxygenase and linoleic acid as the substrate.

  • Compound Incubation: Pre-incubate the enzyme with the test compound.

  • Reaction Initiation: Add the substrate to start the reaction.

  • Conjugated Diene Formation: Monitor the formation of conjugated dienes by measuring the increase in absorbance at 234 nm.

  • IC50 Determination: Calculate the IC50 value from the concentration-response curve.

Signaling Pathway and Experimental Workflow

// Nodes Membrane [label="Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="PLA2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; AA [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; COX [label="COX-1 / COX-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LOX [label="5-LOX", fillcolor="#34A853", fontcolor="#FFFFFF"]; PGs [label="Prostaglandins\n(Inflammation, Pain)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; LTs [label="Leukotrienes\n(Inflammation)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Indazole [label="this compound\nDerivatives", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#EA4335"]; NSAIDs [label="Established NSAIDs", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#4285F4"];

// Edges Membrane -> AA [label="Hydrolysis", fontsize=8, fontcolor="#5F6368"]; PLA2 -> AA [style=dashed, arrowhead=none]; AA -> COX; AA -> LOX; COX -> PGs; LOX -> LTs; Indazole -> COX [color="#EA4335", arrowhead=tee]; NSAIDs -> COX [color="#4285F4", arrowhead=tee]; Indazole -> LOX [color="#EA4335", arrowhead=tee, style=dashed]; } Arachidonic acid cascade and targets of anti-inflammatory drugs.

// Nodes start [label="Start:\nNew this compound\nDerivatives", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; invitro [label="In Vitro Enzyme\nInhibition Assays\n(COX/LOX)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ic50 [label="Determine IC50\nValues", fillcolor="#FBBC05", fontcolor="#202124"]; invivo [label="In Vivo Models\n(e.g., Carrageenan-induced\npaw edema)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="Data Analysis:\nReduction in Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End:\nLead Compound\nIdentification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> invitro; invitro -> ic50; ic50 -> invivo; invivo -> data; data -> end; } General experimental workflow for anti-inflammatory drug evaluation.

Conclusion

The presented data indicates that novel this compound derivatives hold significant promise as a new generation of therapeutic agents for both oncology and inflammatory diseases. Certain derivatives exhibit potent in vitro activity, in some cases comparable to or exceeding that of established drugs. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and development of these promising compounds. Continued investigation, including comprehensive in vivo studies and safety profiling, is warranted to fully elucidate their therapeutic potential.

References

Unraveling the Binding Mode of 3-Phenyl-1H-Indazole Derivatives to the PI3Kα Kinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the binding interactions between 3-phenyl-1H-indazole-based inhibitors and the α-isoform of phosphoinositide 3-kinase (PI3Kα) is presented, offering a comparative perspective against other classes of PI3Kα inhibitors. This guide synthesizes data from computational modeling and experimental assays to provide researchers and drug development professionals with a comprehensive understanding of the structure-activity relationships governing this important class of molecules.

The this compound scaffold has emerged as a promising framework for the development of kinase inhibitors. Specifically, derivatives of 3-ethynyl-1H-indazole have demonstrated inhibitory activity against critical components of the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in cancer.[1][2] This guide focuses on elucidating the binding mode of these compounds to PI3Kα, drawing comparisons with other known inhibitors that have co-crystal structures available.

Comparative Analysis of PI3Kα Inhibitors

While a crystal structure of a 3-ethynyl-1H-indazole derivative complexed with PI3Kα is not yet publicly available, computational docking studies have provided significant insights into its putative binding mode.[2] This predicted interaction can be compared with the experimentally determined binding of other well-characterized PI3K inhibitors.

Compound ClassKey Interacting Residues (PI3Kα)Binding Mode HighlightsReference
3-Ethynyl-1H-indazole (Compound 10) Val851 (hinge region)The protonated nitrogen of the indazole ring is predicted to form a hydrogen bond with the backbone carbonyl of Val851 in the hinge region. The ethynyl-linked phenyl group occupies the ATP-binding pocket.[1]
PI-103 Val851, Asp810, Tyr836The morpholine oxygen forms a hydrogen bond with the amide of Val851. The hydroxyl group of the phenol moiety forms two hydrogen bonds with the carboxyl group of Asp810 and the hydroxyl group of Tyr836.[3][3]
GDC-0941 Val851, Ser774, Tyr836, Asp933The thienopyrimidine core interacts with the hinge region, with the morpholine oxygen accepting a hydrogen bond from Val851. Additional interactions are observed with other key residues in the active site.[3]

Structure-Activity Relationship of 3-Ethynyl-1H-Indazoles

The inhibitory potency of the 3-ethynyl-1H-indazole series against PI3Kα is significantly influenced by the substitutions on the phenyl ring. A key study demonstrated that a pyridine group on the ethynyl moiety is an efficient substituent for potent inhibition.[1] The amino group on substituted phenyl rings can also be involved in hydrogen bonding with the hinge residue Val851.[1]

Table 1: In Vitro Inhibitory Activity of Selected 3-Ethynyl-1H-Indazole Derivatives [1]

CompoundPI3Kα IC₅₀ (µM)PDK1 IC₅₀ (µM)mTOR IC₅₀ (µM)
6 1.05>102.55
9 1.855.10>10
10 0.3611.250.850
13 5.128.50>10

Experimental Protocols

In Vitro Kinase Assays

The inhibitory activity of the compounds against PI3Kα, PDK1, and mTOR was determined using biochemical assays. These assays typically involve incubating the purified kinase with the inhibitor at various concentrations, followed by the addition of ATP and the appropriate substrate. The extent of substrate phosphorylation is then measured, often through methods like fluorescence resonance energy transfer (FRET) or luminescence-based ATP detection, to calculate the IC₅₀ value.[1]

Cell-Based Assays

To assess the impact of these inhibitors on the intracellular signaling pathway, cell-based assays are employed. This involves treating cancer cell lines with the compounds and then measuring the phosphorylation status of downstream targets such as AKT and PRAS40 using techniques like Western blotting or high-content imaging.[1]

Computational Docking

In the absence of a co-crystal structure, computational docking is a valuable tool to predict the binding mode of a ligand to its target protein. The process involves:

  • Target Preparation: Starting with a known crystal structure of the target protein (e.g., PI3Kα, PDB ID: 3HHM), the binding site is defined.[2]

  • Ligand Preparation: The 3D structure of the inhibitor is generated and optimized.

  • Docking Simulation: A docking algorithm is used to place the ligand into the binding site in various orientations and conformations, scoring each pose based on factors like intermolecular interactions and conformational strain.

  • Analysis: The most favorable poses are analyzed to predict key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.

Visualizing the Interactions

PI3Kα Signaling Pathway

PI3K_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: The PI3K/AKT/mTOR signaling cascade.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start Incubate Incubate Kinase with Inhibitor Start->Incubate AddSubstrate Add ATP & Substrate Incubate->AddSubstrate Reaction Kinase Reaction AddSubstrate->Reaction Measure Measure Product Formation Reaction->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Predicted Binding Mode of a 3-Ethynyl-1H-Indazole in PI3Kα

Binding_Mode cluster_PI3Ka PI3Kα Active Site Val851 Val851 (Hinge Region) Inhibitor 3-Ethynyl-1H-Indazole Inhibitor->Val851 H-Bond (predicted) OtherResidues Other Hydrophobic Residues Inhibitor->OtherResidues Hydrophobic Interactions

Caption: Predicted interactions of a 3-ethynyl-1H-indazole with PI3Kα.

References

A Head-to-Head Comparison of 3-Phenyl-1H-Indazole and its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the 3-phenyl-1H-indazole scaffold has emerged as a privileged structure, serving as a versatile template for the design of novel therapeutic agents. This guide provides a head-to-head comparison of this compound and its analogs, focusing on their antiproliferative and anticandidal activities. The following sections summarize key quantitative data from preclinical studies, detail the experimental protocols used for their evaluation, and visualize the associated signaling pathways and experimental workflows.

Comparative Biological Activity

The antiproliferative and anticandidal activities of this compound analogs have been investigated in various studies. The following table summarizes the key findings, presenting the half-maximal growth inhibitory concentration (GI50) and half-maximal inhibitory concentration (IC50) values against different cancer cell lines and fungal strains.

Compound IDModification of this compound CoreTarget/Cell LineActivity (µM)Source
1c N-phenyl-1H-indazole-1-carboxamide derivativeFull NCI tumor cell lines panelGI50: 0.041-33.6 (Mean GI50: 1.90)[1]
10d, 10e 3-amino-N-phenyl-1H-indazole-1-carboxamidesVarious neoplastic cell lines< 1 (as low as 0.0153 in SR leukemia)[2]
10g This compound with N,N-diethylcarboxamide substituentC. albicans, Miconazole-susceptible and -resistant C. glabrataMost active in series[3]
89 1H-indazol-3-amine derivativeBcr-AblWT, Bcr-AblT315I, K562 leukemia cellsIC50: 0.014, 0.45, 6.50, respectively[4]
102 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamideFGFR1IC50: 0.0302[4][5]
1a 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazoleIn vivo anti-inflammatory modelSignificant edema inhibition at 30 mg/kg[6]

Experimental Protocols

The biological activities of the this compound analogs summarized above were determined using a range of established experimental protocols. The following provides a detailed description of the key methodologies cited.

In Vitro Antiproliferative Assay (NCI-60 Screen)

The National Cancer Institute (NCI) protocol for evaluating the in vitro antiproliferative activity of compounds against 60 human tumor cell lines is a cornerstone of cancer drug discovery.

Methodology:

  • Cell Lines: The assay utilizes 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

  • Compound Preparation: Compounds are dissolved in a suitable solvent, typically DMSO, and diluted to the desired concentrations.

  • Cell Plating and Treatment: Cells are seeded in 96-well microtiter plates and allowed to attach overnight. They are then incubated with the test compounds at various concentrations for a specified period, usually 48 hours.

  • Endpoint Measurement: The sulforhodamine B (SRB) assay is used to determine cell viability. SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

  • Data Analysis: The optical density of the stained cells is measured using a plate reader. The GI50 (concentration causing 50% growth inhibition) is then calculated from dose-response curves.

Cell Cycle Analysis

To understand the mechanism of action of antiproliferative compounds, cell cycle analysis is often performed.

Methodology:

  • Cell Culture and Treatment: Cancer cells (e.g., K562 leukemia cells) are cultured and treated with the test compound at a specific concentration for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol to preserve their cellular structure and DNA content.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer, which measures the fluorescence of individual cells as they pass through a laser beam.

  • Data Interpretation: The resulting data is presented as a histogram, where the x-axis represents the DNA content and the y-axis represents the cell count. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests that the compound interferes with cell cycle progression at that point.[1][2]

Anticandidal Activity Assay

The effectiveness of compounds against Candida species is determined using broth microdilution methods.

Methodology:

  • Strains: The assay is performed against various Candida strains, such as C. albicans, C. glabrata, and C. tropicalis.

  • Compound Preparation: Compounds are serially diluted in a multi-well plate.

  • Inoculation: A standardized suspension of the Candida strain is added to each well.

  • Incubation: The plates are incubated under conditions that promote fungal growth.

  • Endpoint Measurement: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents visible growth of the fungus.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by some this compound analogs and a general workflow for their synthesis and evaluation.

G cluster_0 Cell Cycle Regulation Indazole Analog Indazole Analog pRb (active) pRb (active) Indazole Analog->pRb (active) increases ratio of G0/G1 Phase Arrest G0/G1 Phase Arrest pRb (active)->G0/G1 Phase Arrest leads to pRb-P (inactive) pRb-P (inactive) Cell Proliferation Cell Proliferation pRb-P (inactive)->Cell Proliferation promotes G0/G1 Phase Arrest->Cell Proliferation inhibits

Caption: Mechanism of action of certain this compound analogs on the cell cycle.

G cluster_1 Drug Discovery Workflow Synthesis Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization Biological Screening Biological Screening Purification & Characterization->Biological Screening SAR Studies SAR Studies Biological Screening->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization Lead Optimization->Synthesis iterative process

Caption: General experimental workflow for the development of this compound analogs.

References

Reproducibility of Experimental Results with 3-Phenyl-1H-indazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of the biological activities of 3-phenyl-1H-indazole and its derivatives, with a focus on presenting supporting experimental data and detailed methodologies to aid in the assessment of reproducibility and to compare its performance against alternatives.

Comparative Biological Activity of this compound Derivatives

The therapeutic potential of this compound and its analogs has been explored in various studies, primarily focusing on their antiproliferative and antimicrobial activities. The following tables summarize the quantitative data from these studies, offering a basis for comparison. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to potential variations in experimental conditions.

Antiproliferative Activity

Several derivatives of this compound have demonstrated significant activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are commonly used metrics to quantify this activity.

Compound IDDerivative ClassTarget Cell LineIC50 / GI50 (µM)Reference
1c N-phenyl-1H-indazole-1-carboxamideK562 (Leukemia)Mean GI50: 1.90[1][2]
Colon Cancer Cell LinesGI50 range: 0.041-33.6[1]
Melanoma Cell LinesGI50 range: 0.041-33.6[1]
10d 3-amino-N-phenyl-1H-indazole-1-carboxamideSR (Leukemia)< 1 (specifically 0.0153)[3]
10e 3-amino-N-phenyl-1H-indazole-1-carboxamideVarious Neoplastic Cell Lines< 1[3]
Compound 26 6-substituted morpholine imidazo[1,2-b]pyridazine with indazoleMPC-11 (Multiple Myeloma)GI50: as low as 0.03[4]
H929 (Multiple Myeloma)GI50: as low as 0.03[4]
Anticandidal Activity

The antifungal potential of this compound derivatives has been evaluated against various Candida species, which are common causes of fungal infections in humans. The Minimum Inhibitory Concentration (MIC) is the standard measure of antifungal efficacy.

Compound SeriesTarget StrainActivity MetricResultReference
This compound moiety C. albicansGrowth InhibitionHigh
C. glabrata (miconazole susceptible)Growth InhibitionHigh
C. glabrata (miconazole resistant)Growth InhibitionHigh

Experimental Protocols

To ensure the reproducibility of the cited experimental results, detailed methodologies for the key assays are provided below.

Antiproliferative Activity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., K562, HeLa, A549) in appropriate complete medium.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of the this compound derivatives in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the stock solutions in the cell culture medium to achieve the desired final concentrations.

  • Add the diluted compounds to the wells containing the cells. Include a vehicle control (DMSO without the compound) and a positive control (a known anticancer drug).

  • Incubate the plates for 48 to 72 hours.

3. MTT Addition and Incubation:

  • Following the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

4. Solubilization and Absorbance Measurement:

  • Carefully remove the medium from the wells.

  • Add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the GI50 or IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software like GraphPad Prism.

Minimum Inhibitory Concentration (MIC) Determination for Anticandidal Activity

The broth microdilution method is a standardized technique to determine the MIC of an antifungal agent.

1. Preparation of Antifungal Solutions:

  • Prepare stock solutions of the this compound derivatives in DMSO.

  • Perform serial two-fold dilutions of the compounds in RPMI 1640 medium buffered with MOPS in 96-well microtiter plates.

2. Inoculum Preparation:

  • Culture the Candida strains on Sabouraud dextrose agar.

  • Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Dilute the inoculum further in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

3. Inoculation and Incubation:

  • Add the diluted fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.

  • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.[5][6][7] The endpoint can be determined visually or by using a spectrophotometer to measure the optical density.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24 or 48 hours).

2. Cell Harvesting and Fixation:

  • Harvest the cells by trypsinization and wash them with ice-cold phosphate-buffered saline (PBS).

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.[8]

3. Staining:

  • Centrifuge the fixed cells to remove the ethanol and wash them with PBS.

  • Resuspend the cell pellet in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to prevent staining of double-stranded RNA.[8][9]

  • Incubate the cells in the dark at room temperature for 30 minutes.

4. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • The DNA content of the cells is measured by the intensity of the PI fluorescence.

  • The data is used to generate a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

5. Data Interpretation:

  • An accumulation of cells in a specific phase of the cell cycle (e.g., G0/G1) suggests that the compound interferes with cell cycle progression at that point.[10][11]

Signaling Pathways and Experimental Workflows

The antiproliferative effects of some 3-amino-N-phenyl-1H-indazole-1-carboxamides have been linked to the induction of a G0-G1 cell cycle arrest.[1][3] This is often associated with the modulation of key regulatory proteins in the cell cycle machinery. One such critical regulator is the retinoblastoma protein (pRb).[1][3] The activity of pRb is controlled by its phosphorylation state, which in turn is regulated by cyclin-dependent kinases (CDKs). An increase in the underphosphorylated form of pRb leads to the sequestration of E2F transcription factors, thereby preventing the transcription of genes required for entry into the S phase and effectively halting the cell cycle in G1.

Proposed Signaling Pathway for G0-G1 Arrest

G1_Arrest_Pathway This compound This compound CDK4/6-CyclinD CDK4/6-CyclinD This compound->CDK4/6-CyclinD Inhibition pRb pRb CDK4/6-CyclinD->pRb Phosphorylation pRb-P pRb (phosphorylated) pRb->pRb-P E2F E2F pRb->E2F Sequestration pRb-P->E2F Release S-phase Genes S-phase Genes E2F->S-phase Genes Activation S Phase S Phase S-phase Genes->S Phase G1 Phase G1 Phase

Caption: Proposed mechanism of G0-G1 cell cycle arrest by this compound derivatives.

General Experimental Workflow for Compound Evaluation

The following diagram illustrates a typical workflow for the initial evaluation of the biological activity of novel this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Analysis Structural Analysis (NMR, MS) Purification->Structural_Analysis Antiproliferative_Assay Antiproliferative Assay (e.g., MTT) Structural_Analysis->Antiproliferative_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC) Structural_Analysis->Antimicrobial_Assay Cell_Cycle_Analysis Cell Cycle Analysis Antiproliferative_Assay->Cell_Cycle_Analysis If active Kinase_Inhibition_Assay Kinase Inhibition Assay Cell_Cycle_Analysis->Kinase_Inhibition_Assay Western_Blot Western Blot (pRb, etc.) Cell_Cycle_Analysis->Western_Blot

Caption: A general workflow for the synthesis and biological evaluation of this compound derivatives.

References

Safety Operating Guide

Proper Disposal of 3-phenyl-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 3-phenyl-1H-indazole based on safety data sheets for structurally similar compounds. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to handle this compound as a potentially hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) office for specific disposal protocols compliant with local, state, and federal regulations.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, ensure that all appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[1][2]

Waste Characterization and Segregation

Based on the available information for similar indazole derivatives, this compound should be treated as a non-halogenated organic waste, provided it has not been mixed with halogenated solvents. Proper waste segregation is critical to ensure safe and compliant disposal. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory trash.[3]

Key Disposal and Safety Parameters

ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste (likely non-halogenated organic)Inferred from[2][3]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat[1][2][4]
Handling Environment Well-ventilated area or chemical fume hood[1][2]
Incompatible Materials Strong oxidizing agents[1][5]
Spill Cleanup Use inert absorbent material (e.g., vermiculite, sand)[3]
Container Management Labeled, sealed, and compatible waste container[3]
Disposal Method Licensed hazardous waste disposal service[1][2][3]

Step-by-Step Disposal Protocol

  • Preparation: Don the appropriate PPE and ensure you are working in a designated area for hazardous waste handling, such as a chemical fume hood.[3]

  • Waste Collection (Solid): Carefully transfer the solid this compound waste into a designated and clearly labeled "Non-Halogenated Organic Waste" container. This includes any contaminated consumables such as weighing paper or disposable spatulas.

  • Waste Collection (Liquid): If this compound is in a solution, pour the liquid waste into the appropriate "Non-Halogenated Liquid Waste" container. Be mindful of any potential chemical incompatibilities.

  • Container Management: Keep the waste container securely closed when not in use. Do not overfill the container; a general guideline is to not exceed 90% capacity to allow for vapor expansion.[3]

  • Labeling: Ensure the waste container is accurately labeled with its contents, including the full chemical name "this compound" and any other components of the waste stream.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.

  • Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company.[2][3]

Spill and Emergency Procedures

In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.

  • Small Spills: For minor spills, and if you are properly trained, you can manage the cleanup.

    • Containment: Use an inert absorbent material like sand or vermiculite to contain and absorb the spilled material.[3]

    • Cleanup: Carefully sweep or scoop the contaminated absorbent material into a labeled hazardous waste container.[3]

    • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.[3]

  • Large Spills: For significant spills, evacuate the immediate area and follow your institution's emergency response procedures by alerting your supervisor and contacting the EHS office.[3]

Disposal Workflow Diagram

This compound Disposal Workflow A Initial Assessment B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Handle in Fume Hood B->C D Segregate Waste C->D E Solid Waste (e.g., powder, contaminated items) D->E Solid F Liquid Waste (in non-halogenated solvent) D->F Liquid G Place in Labeled 'Non-Halogenated Solid Waste' Container E->G H Place in Labeled 'Non-Halogenated Liquid Waste' Container F->H I Seal and Store Container in Secondary Containment G->I H->I J Arrange for Pickup by Licensed Waste Disposal I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 3-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-phenyl-1H-indazole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar indazole derivatives and general best practices for handling laboratory chemicals. It is imperative to treat this compound as a potentially hazardous substance and to exercise caution.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to include skin irritation, serious eye irritation, and potential respiratory tract irritation. Some indazole derivatives are also harmful if swallowed.[1][2] Therefore, appropriate PPE must be worn at all times.

Recommended Personal Protective Equipment (PPE)

Protection Type Equipment Specification Rationale
Eye and Face Protection Safety Goggles or a Face ShieldChemical splash goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be used when there is a significant splash hazard.[4][5]To protect against potential splashes and eye irritation.
Skin Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for handling many solid chemicals.[6] For tasks with a higher risk of exposure, heavier chemical-resistant gloves should be considered.[4]To prevent skin contact and potential irritation.
Body Protection Laboratory CoatA standard lab coat is required for minor tasks. For activities with a higher risk of contamination, a chemical-resistant apron or coveralls should be worn over the lab coat.[5][6]To protect clothing and skin from contamination.
Respiratory Protection N95 Respirator or higherA respirator may be necessary if there is a risk of generating dust or aerosols, especially when handling the solid compound outside of a certified chemical fume hood.[1]To prevent inhalation and potential respiratory irritation.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7]

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Don appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat prep2 Ensure work area is clean and uncluttered. prep1->prep2 prep3 Verify functionality of chemical fume hood. prep2->prep3 handle1 Weigh the required amount of This compound in the fume hood. prep3->handle1 handle2 Use a spatula or other appropriate tool to transfer the solid. handle1->handle2 handle3 Keep the container tightly closed when not in use. handle2->handle3 clean1 Decontaminate all surfaces and equipment used. handle3->clean1 clean2 Dispose of waste in the designated 'Halogenated Organic Waste' container. clean1->clean2 clean3 Remove PPE in the correct order to avoid self-contamination. clean2->clean3 clean4 Wash hands thoroughly with soap and water. clean3->clean4

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Managing Chemical Waste

The disposal of this compound and any contaminated materials must be managed as hazardous waste.[2] Under no circumstances should this compound be disposed of down the drain or in regular trash.[7]

Step-by-Step Disposal Protocol

  • Segregation : All waste containing this compound must be collected in a dedicated and clearly labeled "Halogenated Organic Waste" container.[1][7] This waste stream should be kept separate from other chemical waste to prevent potentially dangerous reactions.

  • Container Management : The waste container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[1] Keep the container closed at all times except when adding waste.

  • Labeling : The waste container must be labeled with the words "HAZARDOUS WASTE" and a full description of the contents, including the name "this compound" and its approximate concentration.

  • Spill Management : In the event of a small spill, and if you are trained to do so, use an inert absorbent material to contain and clean up the spill. The contaminated absorbent material must then be placed in the designated hazardous waste container. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[7]

  • Disposal of Empty Containers : Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected and disposed of as hazardous waste.[2]

  • Final Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste management company.

Logical Flow for Waste Disposal

start Waste Generation (this compound and contaminated items) segregate Segregate into 'Halogenated Organic Waste' Container start->segregate label_waste Label Container: 'HAZARDOUS WASTE' and contents segregate->label_waste store Store in a designated satellite accumulation area label_waste->store contact_ehs Contact EHS for waste pickup store->contact_ehs disposal Disposal by licensed hazardous waste vendor contact_ehs->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-phenyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-phenyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.